5-Methyl-2-thiouracil
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAQATDNGLKIEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=S)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
| Record name | 5-METHYL-2-THIOURACIL | |
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DSSTOX Substance ID |
DTXSID9025665 | |
| Record name | 5-Methyl-2-thiouracil | |
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Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
5-methyl-2-thiouracil is a white crystalline solid. (NTP, 1992) | |
| Record name | 5-METHYL-2-THIOURACIL | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
| Record name | 5-METHYL-2-THIOURACIL | |
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CAS No. |
636-26-0 | |
| Record name | 5-METHYL-2-THIOURACIL | |
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| Record name | 2-Thiothymine | |
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| Record name | Thiothymine | |
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| Record name | 4(1H)-Pyrimidinone, 2,3-dihydro-5-methyl-2-thioxo- | |
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| Record name | 5-Methyl-2-thiouracil | |
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| Record name | 4-Hydroxy-2-mercapto-5-methylpyrimidine | |
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Melting Point |
541 to 547 °F (NTP, 1992) | |
| Record name | 5-METHYL-2-THIOURACIL | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Foundational & Exploratory
5-Methyl-2-thiouracil CAS number and properties
An In-Depth Technical Guide to 5-Methyl-2-thiouracil: Properties, Synthesis, and Applications
Introduction
This compound, a pyrimidine derivative, is a compound of significant interest in medicinal chemistry and biochemical research. Structurally analogous to the endogenous nucleobase thymine, with a sulfur atom replacing the oxygen at the C2 position, it is also known by synonyms such as 4-Hydroxy-2-mercapto-5-methylpyrimidine.[1][2] Its unique biochemical properties have positioned it as a valuable molecule in various therapeutic and research contexts. This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and key applications for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is a white to almost white crystalline powder.[2][3] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Reference |
| CAS Number | 636-26-0 | [1][2][4][5] |
| Molecular Formula | C5H6N2OS | [1][2][4] |
| Molecular Weight | 142.18 g/mol | [1][2][6] |
| Melting Point | 283-286°C | [4] |
| Boiling Point | 329.7°C at 760 mmHg | [4] |
| Appearance | White to Almost white powder to crystal | [2] |
| Solubility | Very slightly soluble in cold water and ether; soluble in aqueous solutions of ammonia and alkali hydroxides.[6] | [4][6] |
| pKa | 7.71 | [4] |
Synthesis and Characterization
The classical and most common synthesis of this compound involves the condensation of ethyl acetoacetate with thiourea.[4][7] This reaction provides a straightforward and efficient route to the pyrimidine core.
Synthetic Workflow
The synthesis is typically carried out in the presence of a base, such as sodium methoxide or sodium carbonate, to facilitate the condensation reaction.[4][8]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve sodium methoxide in absolute ethanol.
-
Addition of Reactants: To this solution, add ethyl acetoacetate followed by thiourea.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).
-
Work-up: After cooling, the reaction mixture is poured into water and acidified with a suitable acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure this compound.
Applications in Drug Development and Research
This compound serves as a versatile molecule with applications ranging from being an active pharmaceutical ingredient to a key intermediate in organic synthesis.
-
Antithyroid Drug: Its primary application is as an antithyroid agent for the management of hyperthyroidism.[4][9] It is a member of the thionamide family of drugs, which also includes propylthiouracil (PTU) and methimazole (MMI).[9][10]
-
Synthetic Intermediate: It is a precursor in the synthesis of other pharmacologically active compounds. For instance, it is used to produce the long-acting coronary artery dilator dipyridamole.[4]
-
Research Chemical: As a biochemical, it is used in proteomics and other areas of life sciences research.[1][11] Its ability to inhibit specific enzymes makes it a useful tool for studying metabolic pathways.
-
Antiviral Research: Derivatives of this compound have been synthesized and investigated for their potential antiviral activities.[12]
Mechanism of Action: Inhibition of Thyroid Hormone Synthesis
The therapeutic effect of this compound in hyperthyroidism stems from its ability to inhibit the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[9] The key enzyme in this process is thyroid peroxidase (TPO).[10][13]
TPO is responsible for two crucial steps in thyroid hormone synthesis: the oxidation of iodide ions (I⁻) to iodine (I₂) and the subsequent iodination of tyrosine residues on the thyroglobulin protein.[14] this compound acts as an inhibitor of TPO, thereby blocking these essential steps and reducing the production of thyroid hormones.[9][15]
Some studies suggest that this compound may also inhibit the peripheral conversion of T4 to the more potent T3 by inhibiting the enzyme 5'-deiodinase, similar to propylthiouracil.[10][16]
Caption: Mechanism of action of this compound in inhibiting thyroid hormone synthesis.
Analytical Methods
The detection and quantification of this compound, particularly in biological matrices, are crucial for both clinical monitoring and regulatory purposes. A validated method for the determination of 2-thiouracil, 4-thiouracil, and 6-methyl-2-thiouracil in bovine urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed.[17]
Experimental Protocol: LC-MS/MS Analysis in Bovine Urine
-
Sample Preparation:
-
Solid-Phase Extraction (SPE):
-
Clean up the derivatized sample using a divinylbenzene-N-vinylpyrrolidone copolymer cartridge to remove interfering matrix components.[17]
-
-
LC-MS/MS Analysis:
-
Inject the cleaned-up sample into an LC-MS/MS system.
-
Separate the analyte using a suitable C18 column with a gradient mobile phase.
-
Detect and quantify using tandem mass spectrometry in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Caption: Workflow for the analytical determination of this compound.
Safety and Handling
This compound is considered hazardous and requires careful handling in a laboratory setting.[3][18]
-
Hazards: It is harmful if swallowed and is a suspected carcinogen.[3][4] It may also cause irritation to the skin, eyes, and respiratory system.[4]
-
Precautions:
-
Storage: Store in a tightly closed container in a dry and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][18]
Conclusion
This compound is a pyrimidine derivative with significant applications in medicine and research, primarily as an antithyroid drug. Its mechanism of action, involving the inhibition of thyroid peroxidase, is well-established. The synthesis is straightforward, and validated analytical methods are available for its detection. As with any active chemical compound, adherence to strict safety protocols is paramount during its handling and use. This guide provides a foundational understanding for professionals working with this important molecule.
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Camaioni, E., et al. (2013). Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases. PLoS ONE, 8(11), e79969. Available from: [Link]
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CP Lab Safety. This compound, 10g. Available from: [Link]
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Babushkina, E. A., et al. (2020). Synthesis and Functionalization of 5-Alkyl-6-methyl-2-thiouracils. Russian Journal of General Chemistry, 90(11), 2093–2097. Available from: [Link]
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Wikipedia. Methylthiouracil. Available from: [Link]
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American Chemical Society. The Synthesis of 5-Halogeno-2-thiouracil and 6-Methyl-5-halogeno-2-thiouracil Derivatives. Available from: [Link]
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Taurog, A., & Dorris, M. L. (1978). Preferential inhibition of thyroxine and 3,5,3'-triiodothyronine formation by propylthiouracil and methylmercaptoimidazole in thyroid peroxidase-catalyzed iodination of thyroglobulin. Endocrinology, 103(2), 633-40. Available from: [Link]
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Nagasaka, A., & Hidaka, H. (1976). Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase. The Journal of Clinical Endocrinology & Metabolism, 43(1), 152-8. Available from: [Link]
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Hata, H., et al. (2024). [Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union]. Shokuhin Eiseigaku Zasshi, 65(6), 178-184. Available from: [Link]
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Nagasaka, A., & Hidaka, H. (1976). Effect of Antithyroid Agents 6-Propyl-2-Thiouracil and l-Methyl-2-Mercaptoimidazole on Human Thyroid Iodide Peroxidase. The Journal of Clinical Endocrinology & Metabolism, 43(1), 152-158. Available from: [Link]
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Mugesh, G., et al. (2006). Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions. Chemical Monthly, 137(3), 323-333. Available from: [Link]
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IARC Publications. METHYLTHIOURACIL. Available from: [Link]
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Fatahala, S. S., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 26(22), 6828. Available from: [Link]
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Shiroozu, A., et al. (1983). Mechanism of Action of Thioureylene Antithyroid Drugs: Factors Affecting Intrathyroidal Metabolism of Propylthiouracil and Methimazole in Rats. Endocrinology, 113(1), 362-370. Available from: [Link]
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Patsnap Synapse. What is Methylthiouracil used for?. Available from: [Link]
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Abdel-Rahman, A. A. (2001). Synthesis of some 2-methylthiouracil nucleosides and its 5-halo analogues of 2-acetamido-2-deoxy-D-glucose. Pharmazie, 56(10), 773-6. Available from: [Link]
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Asuncion, R., & Modi, P. (2023). Propylthiouracil (PTU). In: StatPearls. StatPearls Publishing. Available from: [Link]
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Gatiyatullin, I., et al. (2023). Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. Pharmaceutics, 15(12), 2736. Available from: [Link]
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Introduction: Situating 5-Methyl-2-thiouracil in Antithyroid Therapy
An In-Depth Technical Guide to the Mechanism of Action of 5-Methyl-2-thiouracil
This compound is an organosulfur compound belonging to the thionamide (or thioamide) class of drugs.[1][2][3] Historically, it has been utilized as an antithyroid agent for the management of hyperthyroidism, a condition characterized by the excessive production of thyroid hormones.[3][4][5] Although its clinical use has diminished in many regions in favor of other thionamides like propylthiouracil (PTU) and methimazole (MMI), its mechanism of action provides a quintessential model for understanding the chemical inhibition of thyroid hormone synthesis.[2][6] The primary therapeutic target of this compound and its congeners is thyroid peroxidase (TPO), the cornerstone enzyme in thyroid hormonogenesis.[3][6][7] This guide will dissect the molecular interactions and biochemical consequences of this inhibition, providing a foundational understanding for researchers in endocrinology and drug development.
The Biochemical Landscape: A Primer on Thyroid Hormone Synthesis
To comprehend the inhibitory action of this compound, one must first appreciate the intricate process it disrupts. The synthesis of the thyroid hormones, thyroxine (T4) and triiodothyronine (T3), is a multi-step pathway occurring within the thyroid follicular cells and at the follicular lumen interface.[8][9]
The key steps are as follows:
-
Iodide Trapping: Thyroid follicular cells actively transport iodide (I⁻) from the bloodstream using the sodium-iodide symporter (NIS) located on their basolateral membrane.[9][10]
-
Iodide Efflux and Oxidation: Iodide is transported into the follicular lumen (colloid). At the apical membrane, the enzyme Thyroid Peroxidase (TPO), in the presence of hydrogen peroxide (H₂O₂), oxidizes iodide (I⁻) to a more reactive iodine species (I⁰ or I⁺).[8][11][12]
-
Organification (Iodination): This reactive iodine is immediately incorporated into the tyrosine residues of thyroglobulin (Tg), a large glycoprotein scaffold. This TPO-catalyzed reaction forms monoiodotyrosine (MIT) and diiodotyrosine (DIT) residues on the Tg molecule.[9][10][13]
-
Coupling: TPO then catalyzes the coupling of these iodinated tyrosine residues to form T4 (from two DIT residues) and T3 (from one MIT and one DIT residue), while they are still part of the thyroglobulin backbone.[10][12][13]
-
Storage and Secretion: The iodinated thyroglobulin is stored as colloid in the follicular lumen. Upon stimulation by Thyroid-Stimulating Hormone (TSH), the colloid is endocytosed back into the follicular cell, where lysosomal proteases cleave the Tg, releasing T4 and T3 into circulation.[9][10]
Caption: Sites of inhibition by this compound.
Causality and Clinical Insight
A critical point for drug development professionals is understanding the latency of clinical effect. Because this compound inhibits the synthesis of new hormones, it has no effect on the large stores of pre-formed, iodinated thyroglobulin in the colloid. [2]Consequently, there is a clinical lag of days to weeks between the initiation of therapy and the observation of a euthyroid state, as the existing hormone stores must first be depleted. [2]
Quantitative Data Summary
While specific pharmacokinetic parameters for this compound are less abundant in recent literature, data from related thionamides provide a valuable comparative framework for its inhibitory potency. The half-maximal inhibitory concentration (IC₅₀) is a key metric determined through in vitro assays.
| Compound | Target Enzyme | Action | IC₅₀ (Approx.) | Reference |
| This compound | Thyroid Peroxidase (TPO) | Inhibition of Iodination & Coupling | N/A | [3][6] |
| Propylthiouracil (PTU) | Thyroid Peroxidase (TPO) | Reversible Inhibition | 2 x 10⁻⁶ M | [14] |
| Methimazole (MMI) | Thyroid Peroxidase (TPO) | Irreversible Inhibition | 8 x 10⁻⁷ M | [14] |
| This compound | 5'-deiodinase | Potential Inhibition | N/A | [7] |
Note: IC₅₀ values can vary based on assay conditions. The values for PTU and MMI are provided for comparative context.
Experimental Protocols for Mechanistic Validation
Validating the mechanism of action of TPO inhibitors requires robust in vitro and in vivo experimental systems.
Protocol 1: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Guaiacol Method)
This assay provides a direct measure of a compound's ability to inhibit TPO activity. It is a foundational experiment for screening and characterizing potential antithyroid drugs.
Causality: The choice of the guaiacol assay is based on its reliability and straightforward colorimetric readout. TPO utilizes H₂O₂ to oxidize a substrate; here, guaiacol acts as a chromogenic substrate, and its oxidation to tetraguaiacol results in an absorbance increase at 470 nm. An inhibitor will slow this rate of color change. [15][16] Methodology:
-
Enzyme Preparation:
-
Homogenize porcine or bovine thyroid glands in a suitable buffer (e.g., sucrose-Tris-HCl buffer). [16] * Perform differential centrifugation to isolate the microsomal fraction, which is rich in TPO.
-
Determine the protein concentration of the microsomal preparation (e.g., using a BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate or cuvette, prepare the reaction mixture containing:
-
Phosphate buffer (pH 7.4)
-
Guaiacol solution (final concentration ~30 mM) [16] * Thyroid microsomal preparation (enzyme)
-
Varying concentrations of this compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO). Include a vehicle-only control.
-
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding hydrogen peroxide (H₂O₂) to a final concentration of ~0.2-0.3 mM. [16] * Immediately begin monitoring the increase in absorbance at 470 nm over several minutes using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for an in vitro TPO inhibition assay.
Protocol 2: In Vivo Evaluation in a Rodent Model of Hyperthyroidism
This protocol assesses the efficacy of an antithyroid compound in a living organism, providing crucial data on its physiological effects.
Causality: Creating a hyperthyroid state in an animal model, most simply by administering exogenous thyroid hormone, allows for the evaluation of a drug's ability to counteract this state or, more relevantly for a synthesis inhibitor, to suppress endogenous production. [17]Measuring serum T4, T3, and TSH provides a direct readout of the drug's impact on the hypothalamic-pituitary-thyroid axis.
Methodology:
-
Animal Model:
-
Use adult male Sprague-Dawley rats or C57BL/6 mice. [17]Allow for a one-week acclimatization period.
-
Divide animals into groups: Vehicle Control, Hyperthyroid Control, and Hyperthyroid + Treatment groups (multiple doses of this compound).
-
-
Induction of Euthyroid Suppression (optional but informative):
-
To specifically measure the inhibition of endogenous synthesis, a model can be created where hyperthyroidism is not induced, but the drug's effect on baseline hormone levels is measured.
-
-
Drug Administration:
-
Sample Collection and Endpoint Analysis:
-
Collect blood samples periodically (e.g., weekly) via tail vein or at the terminal point via cardiac puncture.
-
At the end of the study, euthanize the animals and collect thyroid glands.
-
Hormone Analysis: Use ELISA or RIA kits to measure serum concentrations of Total T4, Total T3, and TSH. A successful antithyroid agent will cause a decrease in T4/T3 and a compensatory increase in TSH.
-
Thyroid Gland Analysis:
-
Weigh the thyroid glands (goitrogenic effects can be observed).
-
Perform histological analysis (H&E staining) to observe changes in follicular cell size and colloid content.
-
Ex vivo TPO activity can be assayed from the thyroids of treated animals as described in Protocol 1. [18]
-
-
-
Data Analysis:
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare hormone levels and thyroid weights between the different treatment groups.
-
Conclusion
The mechanism of action of this compound is a classic example of targeted enzyme inhibition. By acting as a suicide substrate for thyroid peroxidase, it effectively halts the production of new thyroid hormones by blocking iodide oxidation, organification, and the coupling of iodotyrosines. This multi-faceted inhibition, potentially augmented by effects on peripheral deiodination, makes it an effective, albeit older, tool in the management of hyperthyroidism. The experimental frameworks provided here offer robust, validated systems for the continued investigation of this and novel antithyroid compounds, ensuring that future drug development is grounded in a solid mechanistic understanding.
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- Synthesis and Secretion of Thyroid Hormones. (n.d.). Colorado State University.
- Thyroid hormones. (2024, March 28). Wikipedia.
- Thyroid hormone synthesis. (n.d.). CUSABIO.
- Thyroid Hormone Biosynthesis. (n.d.). GeneGlobe - QIAGEN.
- Thyroid Hormone Synthesis and Transport. (2017, March 20). myadlm.org.
- a review of hyperthyroidism models in mouse and rat. (n.d.). SID.
- Insight Into Mouse Models of Hyperthyroidism. (2022, June 21). Frontiers.
- Insight Into Mouse Models of Hyperthyroidism. (2025, August 6). ResearchGate.
- Insight into Graves' hyperthyroidism from animal models. (n.d.). PubMed.
- Insight into Graves' Hyperthyroidism from Animal Models. (n.d.). Oxford Academic.
- Hormones & Signal Transduction → The Thyroid (Part 1) – Synthesis & Secretion of Thyroxine. (n.d.). Biochemistry Club.
- Thyroid hormone synthesis. (n.d.). Slideshare.
- Chapter 2 Thyroid Hormone Synthesis And Secretion. (2015, September 2). Endotext - NCBI Bookshelf.
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- Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources. (2019, October 29).
- Methylthiouracil | C5H6N2OS | CID 667493. (n.d.). PubChem.
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- Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase. (n.d.). PubMed.
- Effect of anti-thyroid peroxidase (TPO) antibodies on TPO activity measured by chemiluminescence assay. (n.d.). ResearchGate.
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- Effect of Antithyroid Agents 6-Propyl-2-Thiouracil and l-Methyl-2-Mercaptoimidazole on Human Thyroid Iodide Peroxidase. (n.d.).
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An In-depth Technical Guide to 5-Methyl-2-thiouracil and Thyroid Peroxidase Inhibition
Abstract
This technical guide provides a comprehensive examination of the molecular interactions between 5-Methyl-2-thiouracil and thyroid peroxidase (TPO), a cornerstone enzyme in thyroid hormone biosynthesis. We will dissect the intricate mechanism of irreversible inhibition, provide validated, step-by-step experimental protocols for its characterization, and present a comparative analysis of its potential potency in the context of other well-established thiouracil-based inhibitors. This document is intended to serve as a foundational resource for researchers investigating thyroid physiology, developing novel antithyroid therapeutics, and screening for endocrine-disrupting chemicals.
Introduction: Thyroid Peroxidase as a Critical Therapeutic Target
The thyroid gland governs metabolism, growth, and development through the synthesis and release of thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3). The synthesis of these hormones is entirely dependent on the catalytic activity of thyroid peroxidase (TPO). TPO is a large, membrane-bound glycoprotein located on the apical membrane of thyroid follicular cells.[1][2] Its catalytic function, which relies on a heme prosthetic group, is multifaceted and essential for two critical steps in thyronine synthesis:
-
Oxidation of Iodide: TPO utilizes hydrogen peroxide (H₂O₂) to oxidize inorganic iodide ions (I⁻) that have been taken up by the thyroid gland into a reactive iodine species (I⁰ or I⁺).[1][3]
-
Organification and Coupling: This reactive iodine is then covalently attached to tyrosine residues on the thyroglobulin protein backbone, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT). Subsequently, TPO catalyzes the coupling of these iodotyrosine molecules (DIT + DIT → T4; MIT + DIT → T3).[1]
Given its central role, the inhibition of TPO is a primary strategy for managing hyperthyroidism, a condition of excessive thyroid hormone production.[4] The thionamide class of drugs, which includes compounds like propylthiouracil (PTU) and methimazole (MMI), are cornerstone therapies that function by directly inhibiting TPO.[4][5] this compound, a derivative within this class, operates through a similar, potent mechanism of action.[6]
The Inhibitor: this compound and the Thionamide Class
This compound (also known as 6-methyl-2-thiouracil) is an organosulfur compound belonging to the thiouracil family.[1] Like other thionamides, its structure features a thiourea moiety embedded within a heterocyclic ring, which is the chemical foundation for its antithyroid activity.[6] While clinically less common today in many regions in favor of PTU and MMI, its study provides crucial insights into the structure-activity relationships of TPO inhibition.[5]
The defining mechanism of action for thionamides, including this compound, is the irreversible inhibition of thyroid peroxidase.[5][7] This is not a simple competitive binding event but rather a "suicide inhibition" or mechanism-based inactivation.
Mechanism of Irreversible TPO Inhibition
The process of irreversible inhibition occurs in a multi-step catalytic sequence where the inhibitor itself becomes a substrate for the enzyme it ultimately inactivates.
-
Enzyme Oxidation: TPO is first oxidized by H₂O₂ to an activated state, often referred to as Compound I, which is a potent oxidizing agent.[8]
-
Inhibitor as Substrate: The thionamide inhibitor (e.g., this compound) enters the TPO active site and is itself oxidized by the activated enzyme.
-
Covalent Adduct Formation: This oxidation generates a reactive intermediate of the inhibitor, which then forms a covalent bond with the heme prosthetic group within the TPO active site.
-
Enzyme Inactivation: The formation of this stable, covalent adduct permanently inactivates the enzyme, preventing it from processing its natural substrates (iodide and tyrosine).[7][9] The enzyme's activity can only be restored through the synthesis of new TPO protein.[7]
This mechanism is distinct from reversible inhibition, where the inhibitor can dissociate from the enzyme. The ratio of iodide to the drug can influence whether the inhibition is reversible or irreversible; a low iodide-to-drug ratio favors irreversible TPO inactivation.[9]
Quantitative Analysis of TPO Inhibition
The potency of a TPO inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to reduce TPO activity by 50%. While specific IC₅₀ data for this compound's direct inhibition of TPO is not prominently available in recent literature, extensive data exists for its close analogs, propylthiouracil (PTU) and methimazole (MMI). This comparative data provides a crucial benchmark for understanding the potency of the thiouracil class.
| Compound | Reported IC₅₀ (vs. TPO) | Reference(s) |
| Methimazole (MMI) | 0.11 µM - 0.8 µM | [3][5][7] |
| Propylthiouracil (PTU) | 1.2 µM - 2.0 µM | [3][5][7] |
| This compound | Data not readily available | - |
Scientist's Note: The lower IC₅₀ value for methimazole indicates it is a more potent inhibitor of TPO in vitro compared to propylthiouracil.[3][7] The structural variation, such as the methyl group at position 5 in this compound, is expected to modulate this potency. Structure-activity relationship (SAR) studies suggest that hydrophobic side chains can influence binding within the TPO active site channel.[2]
Experimental Protocol: In Vitro TPO Inhibition Assay (Guaiacol Method)
This section provides a detailed, self-validating protocol for determining the inhibitory potential of a compound against TPO using the classic guaiacol oxidation assay. This colorimetric assay measures the TPO-catalyzed oxidation of guaiacol in the presence of H₂O₂, which produces a brownish-colored product, tetraguaiacol, that can be quantified spectrophotometrically.[10][11]
Required Materials & Reagents
-
Enzyme Source: Porcine or rat thyroid microsomes (prepared as per section 4.2 or commercially sourced).
-
Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4.
-
Substrate 1: Guaiacol solution (e.g., 30-35 mM in phosphate buffer).
-
Substrate 2: Hydrogen Peroxide (H₂O₂) solution (e.g., 0.2-0.3 mM in distilled water, prepare fresh).
-
Test Compound: this compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO) to create a stock solution for serial dilutions.
-
Equipment: 96-well microplate, microplate spectrophotometer capable of reading at 470 nm, precision pipettes.
Preparation of Thyroid Microsomes (Enzyme Source)
Rationale: Thyroid microsomes are fragments of the endoplasmic reticulum and apical membrane from thyroid cells and are rich in TPO, serving as the standard source for in vitro assays.
-
Tissue Homogenization: Euthanize subject animals (e.g., rats) and immediately excise thyroid glands. Place in ice-cold sucrose buffer (e.g., 0.25 M sucrose, 2 mM Tris-HCl, pH 7.4). Homogenize the tissue using a mechanical homogenizer.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 4000 rpm) for 15 minutes at 4°C to pellet nuclei and cellular debris.
-
Microsome Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) for 60 minutes at 4°C. The resulting pellet contains the microsomal fraction.
-
Resuspension & Storage: Discard the supernatant and resuspend the microsomal pellet in a minimal volume of phosphate buffer. Determine the total protein concentration using a standard method (e.g., Bradford assay). Aliquot and store at -80°C until use.
Assay Workflow
// Nodes prep [label="Reagent Preparation\n(Buffer, Substrates, Inhibitor Dilutions)"]; plate [label="Plate Loading\n(Buffer, Microsomes, Inhibitor/Vehicle)"]; preinc [label="Pre-incubation\n(15 min @ 37°C)"]; guaiacol_add [label="Add Guaiacol"]; initiate [label="Initiate Reaction\n(Add H₂O₂)"]; read [label="Kinetic Reading\n(Measure Absorbance @ 470 nm over time)"]; analyze [label="Data Analysis\n(Calculate Reaction Rates & % Inhibition)"]; ic50 [label="IC₅₀ Determination\n(Plot Dose-Response Curve)"];
// Edges prep -> plate; plate -> preinc [label=" Allow inhibitor-enzyme interaction"]; preinc -> guaiacol_add; guaiacol_add -> initiate; initiate -> read [label=" Immediately after initiation"]; read -> analyze; analyze -> ic50;
// Styling prep [fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [fillcolor="#34A853", fontcolor="#FFFFFF"]; ic50 [fillcolor="#FBBC05", fontcolor="#202124"]; } caption="Experimental workflow for the TPO guaiacol inhibition assay."
Step-by-Step Protocol (96-well plate)
-
Prepare Controls: Designate wells for:
-
100% Activity Control: Buffer, Microsomes, Vehicle (e.g., DMSO).
-
Negative Control (Blank): Buffer, Vehicle (No Microsomes).
-
Test Wells: Buffer, Microsomes, varying concentrations of this compound.
-
Positive Control: Buffer, Microsomes, a known inhibitor like MMI.
-
-
Plate Loading: To the appropriate wells of a 96-well plate, add in order:
-
50 µL of Phosphate Buffer.
-
20 µL of Thyroid Microsome suspension (diluted to an appropriate concentration).
-
10 µL of the test compound dilution or vehicle.
-
-
Pre-incubation: Mix gently and pre-incubate the plate for 15 minutes at 37°C. Rationale: This step is critical to allow the inhibitor to bind to the enzyme before the reaction starts, which is especially important for mechanism-based inhibitors.
-
Add Guaiacol: Add 50 µL of the guaiacol solution to all wells.
-
Initiate Reaction: Start the enzymatic reaction by adding 50 µL of the fresh H₂O₂ solution to all wells.
-
Measure Absorbance: Immediately place the plate in a spectrophotometer and begin kinetic readings. Measure the absorbance at 470 nm every minute for a total of 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the blank from all other wells.
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = (1 - (Rate_inhibitor / Rate_vehicle)) * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound acts as a potent inhibitor of thyroid peroxidase through a mechanism-based irreversible inactivation, a hallmark of the clinically significant thionamide class of antithyroid drugs. The experimental framework provided herein offers a robust and validated method for quantifying this inhibition and for screening novel compounds for similar activity. While direct comparative IC₅₀ data for this compound against TPO is an area ripe for further investigation, the established potency of related compounds like methimazole and propylthiouracil underscores the therapeutic and research value of this chemical family. Future studies should focus on elucidating the precise structure-activity relationships of substitutions on the thiouracil ring to guide the rational design of next-generation TPO inhibitors with improved efficacy and safety profiles.
References
-
Title: Methimazole (MMI) and Propylthiouracil (PTU) Mechanism of Action Source: Picmonic URL: [Link]
-
Title: Thyroid peroxidase Source: Wikipedia URL: [Link]
-
Title: Thyroid Peroxidase: An Enzyme that is Easily Affected by Foreign Substances Source: Abbexa URL: [Link]
-
Title: The irreversible inactivation of thyroid peroxidase by methylmercaptoimidazole, thiouracil, and propylthiouracil in vitro and its relationship to in vivo findings Source: PubMed, Endocrinology URL: [Link]
-
Title: Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents Source: National Institutes of Health (PMC) URL: [Link]
-
Title: What is Methylthiouracil used for? Source: Patsnap Synapse URL: [Link]
-
Title: Effect of Antithyroid Agents 6-Propyl-2-Thiouracil and l-Methyl-2-Mercaptoimidazole on Human Thyroid Iodide Peroxidase Source: The Journal of Clinical Endocrinology & Metabolism, Oxford Academic URL: [Link]
-
Title: Methylthiouracil Source: Wikipedia URL: [Link]
-
Title: Analysis of Enzymes Using Peroxidase Source: Boise State Pressbooks URL: [Link]
-
Title: Reversible and irreversible inhibition of thyroid peroxidase-catalyzed iodination by thioureylene drugs Source: PubMed, Endocrinology URL: [Link]
-
Title: Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat Source: National Institutes of Health (PMC) URL: [Link]
-
Title: METHYLTHIOURACIL 1. Exposure Data Source: IARC Publications URL: [Link]
-
Title: Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Can anyone give me the protocol for doing peroxidase enzyme assay by guaiacol method using microplate reader? Source: ResearchGate URL: [Link]
-
Title: Mechanism of simultaneous iodination and coupling catalyzed by thyroid peroxidase Source: PubMed, The Journal of Biological Chemistry URL: [Link]
-
Title: Drawing graphs with dot Source: Graphviz URL: [Link]
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Title: Practical Guide to DOT Language (Graphviz) for Developers and Analysts Source: The AI Edge URL: [Link]
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Title: Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase Source: PubMed URL: [Link]
-
Title: Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions Source: National Institutes of Health (PMC) URL: [Link]
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- 8. Se- and s-based thiouracil and methimazole analogues exert different inhibitory mechanisms on type 1 and type 2 deiodinases - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Laboratory Synthesis of 5-Methyl-2-thiouracil
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of 5-Methyl-2-thiouracil, a pivotal heterocyclic compound in medicinal chemistry. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, validates the protocol's integrity, and offers expert insights into process optimization and safety. The core of this guide is a robust, one-pot condensation reaction, detailed with step-by-step instructions, characterization data, and critical safety protocols. This work is intended to empower researchers with the knowledge to reliably produce high-purity this compound for applications ranging from fundamental research to advanced drug development.
Introduction: The Significance of this compound
This compound, known systematically as 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one or 2-thiothymine, is a pyrimidine derivative of significant interest in the biomedical field.[1][2] Its structural analogy to the natural nucleobase thymine allows it to function as an antimetabolite. Historically and in modern research, its derivatives are explored for a wide spectrum of pharmacological activities, including antithyroid, antiviral, and anticancer properties.[3][4][5][6][7][8] As an antithyroid agent, it operates by inhibiting the enzyme thyroperoxidase, which is crucial for the synthesis of thyroid hormones, making it a valuable compound for studying and managing hyperthyroidism.[7][9][10] The ability to reliably synthesize this scaffold in the laboratory is a foundational requirement for developing novel therapeutic agents.[4]
The Core Synthesis: A Base-Catalyzed Condensation Approach
The most efficient and widely adopted method for the laboratory-scale synthesis of this compound is the base-catalyzed condensation reaction between a β-ketoester, specifically ethyl acetoacetate, and thiourea.[6][11] This reaction is a classic example of pyrimidine ring formation, akin to the Biginelli reaction, valued for its simplicity, high yields, and the ready availability of its starting materials.[4][12][13]
Causality and Expertise: The reaction's success hinges on the precise orchestration of nucleophilic attacks and cyclization, driven by a strong base. The base, typically sodium ethoxide generated in situ from sodium metal and absolute ethanol, serves two purposes. First, it deprotonates one of the highly acidic amine protons of thiourea, transforming it into a potent nucleophile. Second, it facilitates the enolization of ethyl acetoacetate, though the primary pathway involves direct nucleophilic attack on the carbonyl carbons. The subsequent intramolecular cyclization is a thermodynamically favorable process, leading to the stable, six-membered heterocyclic ring.
Reaction Mechanism
The mechanism proceeds through several key stages:
-
Base Formation: Sodium metal reacts with ethanol to form the strong base, sodium ethoxide.
-
Nucleophilic Attack: The deprotonated thiourea anion attacks the more electrophilic ketone carbonyl of ethyl acetoacetate.
-
Intramolecular Cyclization: The second nitrogen atom of the thiourea moiety performs a nucleophilic attack on the ester carbonyl carbon.
-
Condensation: The tetrahedral intermediate collapses, eliminating a molecule of ethanol to form the stable dihydropyrimidinone ring.
-
Acidification: The final product is protonated during the acidic workup to yield the neutral this compound.
Validated Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the specified conditions, reagent stoichiometry, and work-up procedure consistently yields a high-purity product, verifiable through the characterization methods outlined in Section 4.
Reagents and Equipment
Table 1: Reagent Specifications
| Reagent | Formula | MW ( g/mol ) | Moles | Mass / Volume | Notes |
|---|---|---|---|---|---|
| Sodium Metal | Na | 22.99 | 0.030 | 0.69 g | Handle with extreme care.[14] |
| Absolute Ethanol | C₂H₅OH | 46.07 | - | 15 mL | Anhydrous is critical. |
| Thiourea | CH₄N₂S | 76.12 | 0.010 | 0.76 g | Toxic, handle in fume hood.[15][16] |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 0.010 | 1.30 g (1.26 mL) | Reagent grade.[17] |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | ~2-3 mL | For neutralization. |
| Deionized Water | H₂O | 18.02 | - | As needed | For work-up. |
Equipment:
-
100 mL Round-bottom flask
-
Reflux condenser with drying tube (CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers and graduated cylinders
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.
Step-by-Step Synthesis Procedure
-
Preparation of Sodium Ethoxide: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 15 mL of absolute ethanol. Carefully add 0.69 g of sodium metal in small, manageable pieces. (CAUTION: This reaction is exothermic and produces flammable hydrogen gas. Perform in a fume hood away from ignition sources) . Stir the mixture until all the sodium has completely dissolved.
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, sequentially add 0.76 g of thiourea and 1.30 g of ethyl acetoacetate.[11]
-
Reflux: Attach a reflux condenser fitted with a drying tube. Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 5 to 7 hours.[11]
-
Solvent Removal: After the reflux period, allow the mixture to cool to room temperature. Remove the ethanol solvent under reduced pressure using a rotary evaporator.
-
Precipitation: Dissolve the resulting solid residue in a minimal amount of deionized water (approx. 20-30 mL). While stirring, carefully add glacial acetic acid dropwise until the solution is neutralized to a pH of approximately 6-7. A precipitate will form.[11]
-
Isolation and Drying: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake on the filter paper with a small amount of cold deionized water to remove any inorganic salts. Allow the product to air dry, or dry it in a vacuum oven at a low temperature (~50-60°C) to a constant weight. A typical yield for this procedure is 85-95%.
Product Characterization and Data
Confirming the identity and purity of the synthesized compound is paramount. The following data are representative of a successful synthesis.
Table 2: Physical and Spectroscopic Data
| Property | Expected Result |
|---|---|
| Appearance | White to pale yellow crystalline solid[11] |
| Yield | 85-95% |
| Melting Point | 283-286 °C[18] (literature range can vary) |
| Solubility | Very slightly soluble in cold water; soluble in alkaline solutions[19] |
| ¹H NMR (DMSO-d₆, δ, ppm) | ~11.9 (br s, 2H, NH), 5.5 (s, 1H, C=CH), 2.1 (s, 3H, CH₃)[11] |
| ¹³C NMR (DMSO-d₆, δ, ppm) | ~175 (C=S), ~160 (C=O), ~152 (N-C=C), ~103 (C=CH), ~18 (CH₃)[11] |
| ESI-MS [M+H]⁺ | m/z 143.03[11] |
| Elemental Analysis (C₅H₆N₂OS) | Calculated: C, 42.24%; H, 4.25%; N, 19.70%; S, 22.55%. Found values should be within ±0.4%[11] |
Critical Safety and Handling Protocols
Trustworthiness through Safety: A protocol's reliability is directly linked to its safety. All operations must be conducted within a certified chemical fume hood while wearing appropriate PPE.
-
Sodium Metal & Sodium Ethoxide: Highly corrosive, flammable, and react violently with water.[14][20] Never allow contact with water or moist air. Use non-sparking tools. Extinguish fires with a Class D fire extinguisher (dry powder), not water or CO₂.[14][20]
-
Thiourea: Suspected carcinogen and known reproductive toxin.[16][21] Avoid inhalation of dust and skin contact.[15][16] Always handle in a fume hood and wear gloves.
-
Solvents: Ethanol is flammable. Keep away from open flames and sparks. Ensure adequate ventilation.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Neutralize acidic and basic aqueous waste before disposal.
Conclusion
The base-catalyzed condensation of ethyl acetoacetate and thiourea represents a highly effective and reproducible method for the laboratory synthesis of this compound. By understanding the underlying mechanism and adhering strictly to the detailed experimental and safety protocols, researchers can confidently produce this valuable chemical intermediate. This guide provides the necessary authoritative grounding and practical insights to ensure both the success of the synthesis and the safety of the practitioner, thereby facilitating further research and development in medicinal chemistry.
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- 3. Synthesis of some 2-methylthiouracil nucleosides and its 5-halo analogues of 2-acetamido-2-deoxy-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
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The Thiouracil Saga: From Serendipitous Discovery to Targeted Antithyroid Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Scientific Discovery
The history of pharmacology is replete with tales of serendipity, where keen observation of unexpected biological phenomena has paved the way for groundbreaking therapeutic interventions. The story of thiouracil and its derivatives is a testament to this process, a narrative that intertwines astute scientific inquiry with the fortuitous unraveling of a fundamental physiological pathway. This guide delves into the discovery and history of thiouracil derivatives, offering a technical exploration of their synthesis, mechanism of action, and the enduring legacy of these compounds in the management of hyperthyroidism.
The Genesis of a Discovery: Unraveling the Goitrogenic Properties of Sulfonamides
The journey towards the development of thiouracil-based antithyroid drugs began not with a direct search for such agents, but with an unrelated investigation into the antibacterial properties of sulfonamides in the early 1940s. Researchers at the Johns Hopkins University School of Medicine, including Drs. Julia and Cosmo Mackenzie and Curt Richter, observed an unexpected side effect in rats treated with sulfaguanidine: the development of goiters, an enlargement of the thyroid gland.[1][2] This serendipitous finding sparked a crucial question: what was the underlying mechanism behind this goitrogenic effect?
The prevailing hypothesis, championed by Dr. Edwin B. Astwood, was that these compounds were interfering with the synthesis of thyroid hormones.[3] This inhibition, in turn, would lead to a compensatory increase in the secretion of thyroid-stimulating hormone (TSH) from the pituitary gland, causing the thyroid to grow in an attempt to produce more hormones.[3] This elegant hypothesis laid the groundwork for a systematic investigation into compounds that could modulate thyroid function.
The Seminal Work of Edwin B. Astwood: From Thiourea to Thiouracil
Astwood and his colleagues embarked on a meticulous screening of various compounds, searching for agents with potent goitrogenic and antithyroid activity but with fewer side effects than the sulfonamides.[4] Their research led them to focus on compounds containing the thiourea moiety (S=C(NH2)2). In 1943, Astwood published a landmark paper in the Journal of the American Medical Association detailing the successful treatment of hyperthyroidism with thiourea and, more notably, 2-thiouracil.[1][2][5] This publication marked a revolutionary moment in endocrinology, offering the first effective medical therapy for an overactive thyroid gland.[1][2]
The initial clinical application of thiouracil was not without its challenges. The drug exhibited a significant incidence of adverse effects, including agranulocytosis, a potentially fatal drop in white blood cells.[3] This spurred the search for less toxic and more potent derivatives.
The Evolution of Thiouracil Derivatives: The Advent of Propylthiouracil and Methimazole
Astwood's continued research led to the development of 6-n-propylthiouracil (PTU) in 1945.[5] PTU demonstrated greater antithyroid potency and a more favorable safety profile compared to thiouracil, quickly becoming the standard of care.[5] Shortly thereafter, in 1949, methimazole (1-methyl-2-mercaptoimidazole) was introduced, proving to be even more potent than PTU.[5] These two compounds, PTU and methimazole, remain the cornerstones of antithyroid drug therapy to this day.[1][2]
Comparative Efficacy of Early Thiouracil Derivatives
| Compound | Relative Potency (approx.) | Key Characteristics |
| Thiouracil | 1 | The first thiouracil derivative used clinically; significant side effects. |
| 6-propylthiouracil (PTU) | 10 | More potent and less toxic than thiouracil; also inhibits peripheral conversion of T4 to T3.[6][7] |
| Methimazole (MMI) | 100 | Highly potent with a longer half-life, allowing for once-daily dosing.[8] |
The Chemical Core: Synthesis of the Thiouracil Scaffold
The synthesis of the thiouracil ring system is a cornerstone of medicinal chemistry, with the Biginelli reaction being a classic and versatile method for its construction.[9] This one-pot, three-component condensation reaction provides an efficient route to dihydropyrimidinones and their thio-analogs.
Experimental Protocol: Synthesis of a Thiouracil Derivative via the Biginelli Reaction
This protocol outlines a general procedure for the synthesis of a 6-substituted-2-thiouracil, a common structural motif in this class of compounds.
Materials:
-
Ethyl acetoacetate (1 equivalent)
-
Aromatic aldehyde (1 equivalent)
-
Thiourea (1.5 equivalents)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Sodium hydroxide solution
-
Distilled water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aromatic aldehyde and ethyl acetoacetate in ethanol.
-
Addition of Reagents: To this solution, add thiourea and a catalytic amount of concentrated hydrochloric acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form.
-
Isolation: Pour the reaction mixture into ice-cold water. If a solid precipitates, filter the product, wash it with cold water, and dry.
-
Purification: The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the purified thiouracil derivative.
Causality of Experimental Choices: The use of an acid catalyst facilitates the initial condensation between the aldehyde and thiourea.[10] Refluxing in ethanol provides the necessary thermal energy to drive the reaction to completion. The precipitation in cold water is a standard technique to isolate the product, which is typically less soluble in aqueous media.
Diagram: The Biginelli Reaction for Thiouracil Synthesis
Caption: The pathway of thyroid hormone synthesis and the inhibitory action of thiouracil derivatives on thyroid peroxidase (TPO).
Experimental Protocol: In Vitro Thyroid Peroxidase Inhibition Assay
This protocol provides a framework for assessing the inhibitory potential of novel thiouracil derivatives on TPO activity.
Materials:
-
Porcine or recombinant human thyroid peroxidase (TPO)
-
Guaiacol (as a chromogenic substrate)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.4)
-
Test compounds (thiouracil derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare working solutions of TPO, guaiacol, and H₂O₂ in phosphate buffer. Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 96-well microplate, add the phosphate buffer, TPO solution, and the test compound at various concentrations. Include a positive control (e.g., PTU) and a negative control (solvent only).
-
Initiation of Reaction: Add guaiacol to all wells, followed by the addition of H₂O₂ to initiate the reaction.
-
Measurement: Immediately measure the change in absorbance at 470 nm over time using a microplate reader. The oxidation of guaiacol by TPO produces a colored product.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the TPO activity).
Self-Validating System: The inclusion of a known inhibitor (PTU) as a positive control ensures that the assay is performing as expected. The negative control validates that the solvent used to dissolve the test compounds does not interfere with the assay.
Beyond the Thyroid: The Expanding Therapeutic Landscape of Thiouracil Derivatives
While their primary application remains in the treatment of hyperthyroidism, the versatile thiouracil scaffold has been explored for a wide range of other pharmacological activities. [11]The structural similarity of thiouracil to the endogenous nucleobase uracil allows it to interact with various biological targets. [11]Research has demonstrated the potential of thiouracil derivatives as anticancer, antiviral, and antimicrobial agents. [11]This ongoing research highlights the enduring importance of this chemical class in drug discovery and development.
Conclusion: An Enduring Legacy
The discovery of thiouracil and its derivatives is a compelling example of how serendipitous observations, when pursued with scientific rigor, can lead to transformative medical advancements. From the unexpected goitrogenic effects of sulfonamides to the development of targeted antithyroid therapies, the story of thiouracil is a testament to the power of curiosity-driven research. The foundational work of pioneers like Edwin B. Astwood not only provided a lifeline for patients with hyperthyroidism but also laid the groundwork for a rich field of medicinal chemistry that continues to explore the therapeutic potential of the thiouracil core. This in-depth guide serves as a resource for the next generation of scientists and researchers, encouraging a deeper understanding of the history and science behind these remarkable compounds.
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The Structure-Activity Relationship of 5-Methyl-2-thiouracil: A Technical Guide for Drug Development Professionals
This guide provides an in-depth exploration of the structure-activity relationship (SAR) of 5-methyl-2-thiouracil, a versatile scaffold with significant therapeutic potential. From its established role as an antithyroid agent to its emerging promise in oncology, we will dissect the nuanced interplay between chemical structure and biological function. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the this compound core for novel therapeutic design.
The this compound Core: A Privileged Scaffold
This compound, a derivative of thiouracil, presents a unique chemical architecture that has been exploited for various medicinal applications.[1] Its structural similarity to the endogenous pyrimidine bases allows it to interact with a range of biological targets, making it a "privileged scaffold" in drug discovery.[1] The core structure offers multiple sites for chemical modification, enabling the fine-tuning of its pharmacological properties.
Caption: Core structure of this compound with key modification sites.
Antithyroid Activity: Targeting Lactoperoxidase
The primary and most well-established therapeutic application of this compound and its close relatives, like propylthiouracil, is in the management of hyperthyroidism.[2][3] The mechanism of action involves the inhibition of thyroid hormone synthesis.[4]
Mechanism of Action
This compound and related compounds act as inhibitors of thyroid peroxidase (TPO) and lactoperoxidase (LPO), enzymes crucial for the iodination of tyrosine residues on thyroglobulin, a key step in the synthesis of thyroid hormones (T3 and T4).[4][5] By blocking this process, these compounds effectively reduce the production of thyroid hormones.
Structure-Activity Relationship for Antithyroid Effects
Recent studies have elucidated the SAR for the antithyroid activity of thiouracil derivatives, with a focus on enhancing their interaction with the LPO binding site.[5]
-
Hydrophobic Interactions are Key: The LPO-propylthiouracil (PTU) crystal structure reveals a predominantly hydrophobic binding channel.[5] This understanding has driven the design of new analogs.
-
Modifications at C4 and C5: Strategic modifications at the C4 and C5 positions of the thiouracil ring have been shown to improve antithyroid activity. Replacing the C4 carbonyl with a chloro group or introducing a p-acetyl aniline side chain has led to derivatives with significantly improved efficacy in reducing T4 levels in preclinical models.[5] This is attributed to more favorable interactions with hydrophobic residues within the LPO active site.[5]
-
Alkyl Substituents at C6: The presence of small alkyl groups, such as ethyl or n-propyl, at the C6 position can increase the antithyroid potency compared to the parent thiouracil molecule.[6]
Anticancer Potential: A New Frontier
Beyond its endocrine applications, the this compound scaffold has emerged as a promising platform for the development of novel anticancer agents.[7][8] Extensive research has focused on the synthesis and evaluation of various derivatives, particularly 2-thiouracil-5-sulfonamides, which have demonstrated significant cytotoxic activity against a range of cancer cell lines.[7]
Targeted Mechanisms of Action
The anticancer effects of this compound derivatives are multi-faceted, involving the inhibition of key enzymes and the induction of cell cycle arrest and apoptosis.
-
Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Several 2-thiouracil-5-sulfonamide derivatives have shown potent inhibitory activity against CDK2, a key regulator of cell cycle progression.[9][10] Inhibition of CDK2 leads to cell cycle arrest, primarily at the G1/S phase transition.[9][11]
-
Thymidylate Synthase (TS) Inhibition: As a pyrimidine analog, the thiouracil core can be rationally designed to target enzymes involved in nucleotide metabolism. Derivatives of 6-aryl-5-cyano thiouracil have been synthesized as inhibitors of thymidylate synthase, an essential enzyme for DNA synthesis.[7]
Structure-Activity Relationship for Anticancer Activity
The exploration of the SAR for anticancer activity has revealed several critical structural features:
| Modification Site | Observation | Implication for Design |
| C5-Sulfonamide Moiety | The presence of a sulfonamide group (-SO₂NH-) at the C5 position is crucial for cytotoxic activity. | This moiety should be considered a key pharmacophoric element. |
| Substituents on the Phenyl Ring of the Sulfonamide | Electron-donating groups (e.g., 4-methoxy) and electron-withdrawing groups (e.g., 2,3-dichloro, 4-bromo) on the phenyl ring can enhance anticancer activity. | The electronic properties of this substituent can be tuned to optimize potency. |
| C6-Aryl Substituents | In 5-cyano-2-thiouracil derivatives, the nature of the aryl group at the C6 position influences antiproliferative activity.[12] | Exploration of diverse aryl substituents is a viable strategy for potency enhancement. |
Experimental Protocols: A Practical Guide
To facilitate further research and development, this section provides detailed, step-by-step methodologies for key experiments in the evaluation of this compound derivatives.
Synthesis of 2-Thiouracil-5-Sulfonamide Derivatives
This protocol outlines a general procedure for the synthesis of 2-thiouracil-5-sulfonamide derivatives, a class of compounds with demonstrated anticancer activity.[9][13]
Caption: General workflow for the synthesis of 2-thiouracil-5-sulfonamide derivatives.
Step-by-Step Protocol:
-
Chlorosulfonation of 2-Thiouracil:
-
In a fume hood, carefully add 2-thiouracil to an excess of chlorosulfonic acid at 0°C with constant stirring.
-
Slowly heat the reaction mixture to 120°C and maintain for several hours.
-
After cooling, cautiously pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain 2-thiouracil-5-sulfonyl chloride.[1]
-
-
Formation of the Sulfonamide:
-
Dissolve the 2-thiouracil-5-sulfonyl chloride intermediate in a suitable solvent such as absolute ethanol.
-
Add the desired aromatic or heterocyclic amine and a catalytic amount of pyridine.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Purify the product by recrystallization.[9]
-
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[14]
Caption: Step-by-step workflow of the MTT assay for cytotoxicity screening.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (typically 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 1-4 hours.[14] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique to determine the effect of a compound on cell cycle progression.[15][16]
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cancer cells with the test compound at its IC₅₀ concentration for a defined period (e.g., 24 or 48 hours). Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix them in cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide - PI) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate the cells in the staining solution in the dark for at least 30 minutes at room temperature.
-
Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.
-
Data Interpretation: The resulting DNA content histogram will show distinct peaks corresponding to cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle. Analyze the data using appropriate software to quantify the percentage of cells in each phase. An accumulation of cells in a particular phase indicates cell cycle arrest.[11]
Signaling Pathways: Unraveling the Molecular Mechanisms
The anticancer activity of this compound derivatives is underpinned by their ability to modulate critical signaling pathways that control cell proliferation and survival.
Induction of Cell Cycle Arrest
As previously mentioned, a key mechanism of action is the induction of cell cycle arrest. This is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27.[9]
Caption: Simplified pathway of cell cycle arrest induced by this compound derivatives.
Upon treatment with active this compound derivatives, cancer cells exhibit an increased expression of p21 and p27.[9] These proteins bind to and inhibit the activity of cyclin-CDK complexes, particularly CDK2/cyclin E, which is essential for the transition from the G1 to the S phase of the cell cycle.[2][11] This inhibition prevents the phosphorylation of key substrates required for DNA replication, leading to a halt in cell cycle progression.
Induction of Apoptosis
In addition to cytostatic effects, many this compound derivatives are potently cytotoxic, inducing programmed cell death or apoptosis in cancer cells.[11]
Caption: Apoptotic signaling pathway activated by this compound derivatives.
The apoptotic cascade initiated by these compounds can involve both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. Evidence suggests the involvement of key executioner caspases, such as caspase-3 and caspase-8.[17] Activation of caspase-8, an initiator caspase, can directly cleave and activate caspase-3, the primary executioner caspase.[18] Furthermore, these derivatives can modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade.
Future Directions and Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The established SAR for both antithyroid and anticancer activities provides a robust framework for the rational design of next-generation inhibitors with enhanced potency and selectivity.
Future research should focus on:
-
Multi-target inhibitors: Given the diverse biological activities, designing derivatives that can simultaneously modulate multiple targets could lead to synergistic therapeutic effects, particularly in complex diseases like cancer.
-
Pharmacokinetic optimization: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds is essential for their translation into clinical candidates.
-
In vivo efficacy studies: Promising compounds identified through in vitro screening must be rigorously evaluated in relevant animal models of hyperthyroidism and cancer to validate their therapeutic potential.
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An In-Depth Technical Guide to the In Vitro Effects of 5-Methyl-2-Thiouracil on Thyrocytes
This guide provides a comprehensive technical overview of the in vitro effects of 5-Methyl-2-thiouracil (5-MTU) on thyrocytes. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, provides detailed experimental protocols for robust investigation, and offers insights into the interpretation of results. We will explore the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.
Introduction: Understanding the Significance of this compound in Thyroid Research
This compound (5-MTU) is a thioamide compound, structurally related to the widely used antithyroid drugs propylthiouracil (PTU) and methimazole (MMI).[1][2][3] These agents are pivotal in the management of hyperthyroidism, a condition characterized by excessive production of thyroid hormones.[3][4] The primary therapeutic action of thioamides is the inhibition of thyroid hormone synthesis.[5][6] 5-MTU, as a derivative, is expected to share this fundamental mechanism of action, primarily by targeting key enzymatic processes within the thyroid follicular cells, or thyrocytes.[3] In vitro studies using cultured thyrocytes, such as the well-established Fischer Rat Thyroid Cell Line (FRTL-5), provide a powerful and controlled environment to dissect the specific molecular and cellular effects of compounds like 5-MTU.[7][8][9][10][11]
This guide will focus on the direct effects of 5-MTU on thyrocyte function, independent of the complex systemic feedback loops present in vivo. We will explore its impact on thyroid peroxidase, iodide uptake, and thyroglobulin synthesis, as well as potential off-target effects on cell viability and signaling pathways.
Part 1: Core Mechanisms of Action of this compound on Thyrocytes
The primary antithyroid effects of thiouracil derivatives are mediated through the inhibition of crucial steps in thyroid hormone biosynthesis.[3][4]
Inhibition of Thyroperoxidase (TPO)
The cornerstone of 5-MTU's action is the inhibition of thyroid peroxidase (TPO), a key enzyme in thyroid hormonogenesis.[4][5][12] TPO catalyzes both the iodination of tyrosine residues on the thyroglobulin (Tg) protein and the subsequent coupling of these iodotyrosine residues to form thyroxine (T4) and triiodothyronine (T3).[4] By inhibiting TPO, 5-MTU effectively curtails the production of new thyroid hormones.[4] The inhibitory mechanism can be either reversible or irreversible, and studies with related compounds like MMI suggest an irreversible inactivation of TPO, while PTU acts as a competitive inhibitor with iodide.[13]
Modulation of Iodide Uptake
The transport of iodide into thyrocytes is a critical first step in hormone synthesis, mediated by the sodium-iodide symporter (NIS).[8][9] Some antithyroid drugs can interfere with this process.[4] While the primary mechanism of thiouracils is not NIS inhibition, studies on PTU have shown complex effects, including an increase in NIS gene expression and iodide uptake in the absence of Thyroid-Stimulating Hormone (TSH), although the functional significance of this is still under investigation as the induced NIS protein may not properly localize to the plasma membrane.[10][11] Investigating the effect of 5-MTU on both iodide uptake and NIS expression is therefore crucial for a complete understanding of its cellular impact.
Effects on Thyroglobulin (Tg) Synthesis and Gene Expression
Thyroglobulin is the large glycoprotein scaffold upon which thyroid hormones are synthesized.[4] The impact of thiouracils on Tg synthesis has been a subject of some debate. While some in vitro studies have shown that high concentrations of PTU and MMI can inhibit the biosynthesis of Tg, affecting both polypeptide synthesis and glycosylation, other studies have found no significant inhibitory effect on Tg synthesis at therapeutic concentrations.[14][15][16] Interestingly, some research indicates that MMI and PTU can actually increase Tg gene expression in FRTL-5 cells, an effect that is independent of TSH.[7]
Inhibition of Deiodinases
Beyond the thyroid gland, the conversion of the primary thyroid hormone T4 to the more biologically active T3 is carried out by deiodinase enzymes.[4][5] PTU is known to inhibit the peripheral conversion of T4 to T3 by blocking type 1 deiodinase (D1).[5] Notably, in vitro studies have demonstrated that 5-MTU is a more potent inhibitor of D1 activity than PTU, suggesting that modifications to the thiouracil structure can significantly alter its inhibitory profile on deiodinases.[1][2]
Part 2: Experimental Protocols for Assessing the In Vitro Effects of 5-MTU
This section provides detailed, step-by-step methodologies for key experiments to characterize the effects of 5-MTU on thyrocytes. The FRTL-5 cell line is recommended as a robust and well-characterized model system.[8][9][10][11]
Foundational Protocol: Thyrocyte Cell Culture
Rationale: Establishing a healthy and consistent thyrocyte culture is the foundation for all subsequent experiments. The FRTL-5 cell line is a continuous line of rat thyroid epithelial cells that retains many differentiated thyroid functions, including TSH-dependent growth and iodide uptake.[8][9]
Step-by-Step Methodology:
-
Cell Line: Obtain FRTL-5 cells from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Use Coon's modified Ham's F-12 medium supplemented with 5% calf serum, 1 mM non-essential amino acids, and a six-hormone mixture (6H): 10 µg/mL insulin, 10 nM hydrocortisone, 5 µg/mL transferrin, 10 ng/mL glycyl-L-histidyl-L-lysine acetate, 10 ng/mL somatostatin, and 1 mU/mL bovine TSH.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells every 7-10 days. Gently detach cells using a trypsin-EDTA solution and re-seed at a 1:3 to 1:5 ratio.
-
Experimental Seeding: For experiments, seed cells in appropriate multi-well plates (e.g., 96-well for viability assays, 24-well for uptake studies) at a density that allows for adherence and growth before treatment.[9]
Assessment of Cell Viability and Cytotoxicity
Rationale: It is critical to distinguish between specific inhibitory effects on thyroid function and general cytotoxicity.[6] Cell viability assays measure the overall health of the cell population after treatment with 5-MTU.[17] The MTT assay is a common colorimetric method that measures the metabolic activity of viable cells.[17][18][19]
Step-by-Step Methodology (MTT Assay):
-
Cell Seeding: Seed FRTL-5 cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and allow them to attach overnight.[18]
-
Treatment: Expose cells to a range of 5-MTU concentrations for a predetermined period (e.g., 24, 48, or 72 hours).[18] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., high concentration of a known cytotoxic agent).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[18]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.[6][18]
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Alternative Viability Assays:
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.[18][20]
-
LDH Cytotoxicity Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[18]
Functional Assay: Thyroperoxidase (TPO) Inhibition
Rationale: To directly assess the primary mechanism of action of 5-MTU, an in vitro TPO inhibition assay is essential. The Amplex® UltraRed (AUR) assay is a specific and sensitive method for measuring TPO activity.[21]
Step-by-Step Methodology (AUR-TPO Assay):
-
Enzyme Source: Use either purified porcine TPO or lysates from a cell line overexpressing human TPO (e.g., HEK-TPOA7).[21]
-
Reaction Mixture: In a 96-well plate, combine the TPO enzyme source, Amplex® UltraRed reagent, and varying concentrations of 5-MTU. Include a known TPO inhibitor like MMI as a positive control.[12]
-
Initiation: Start the reaction by adding a dilute solution of hydrogen peroxide (H2O2).
-
Measurement: Measure the fluorescence at an excitation of ~530 nm and an emission of ~590 nm in kinetic mode for a set period (e.g., 30 minutes).
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence curve) for each concentration. Determine the IC50 value of 5-MTU for TPO inhibition.
Functional Assay: Iodide Uptake
Rationale: This assay determines if 5-MTU affects the ability of thyrocytes to accumulate iodide, a key function of the NIS protein. A radioactive iodide uptake (RAIU) assay is the gold standard for this measurement.[9]
Step-by-Step Methodology (RAIU Assay):
-
Cell Preparation: Seed FRTL-5 cells in a 24- or 96-well plate and culture until confluent.[9]
-
Pre-incubation: Wash cells with a buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and pre-incubate with various concentrations of 5-MTU for a specified time.
-
Iodide Uptake: Add uptake buffer containing a known concentration of non-radioactive sodium iodide and a tracer amount of radioactive 125I to each well. Incubate for a defined period (e.g., 40 minutes).
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis and Measurement: Lyse the cells (e.g., with NaOH) and measure the radioactivity in each well using a gamma counter.
-
Data Analysis: Normalize the radioactive counts to the protein content in each well. Express iodide uptake as a percentage of the control. A known NIS inhibitor, such as perchlorate, should be used as a positive control.[10]
Part 3: Advanced Analyses and Data Interpretation
Gene Expression Analysis
Rationale: To understand the impact of 5-MTU on the transcriptional regulation of key thyroid genes, quantitative real-time PCR (qRT-PCR) is a powerful tool. This allows for the precise measurement of changes in mRNA levels of genes such as NIS, Tg, and TPO.
Step-by-Step Methodology (qRT-PCR):
-
Treatment and RNA Extraction: Treat FRTL-5 cells with 5-MTU. At the end of the treatment period, lyse the cells and extract total RNA using a commercial kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using gene-specific primers for your target genes (NIS, Tg, TPO) and a reference (housekeeping) gene (e.g., GAPDH, β-actin).
-
Data Analysis: Use the comparative Ct (ΔΔCt) method to calculate the fold change in gene expression in 5-MTU-treated cells relative to control cells.
Investigating Apoptosis and Oxidative Stress
Rationale: High concentrations of some drugs can induce cellular stress, leading to apoptosis (programmed cell death) or an increase in reactive oxygen species (ROS).[6] Investigating these pathways provides a more complete picture of the cellular response to 5-MTU.
-
Apoptosis: Apoptosis can be assessed by measuring the activity of caspases, the key effector enzymes in the apoptotic cascade.[22][23] Commercially available kits can measure the activity of specific caspases (e.g., caspase-3, -8, -9) using fluorogenic or colorimetric substrates.[22][24][25]
-
Oxidative Stress: The production of ROS can be measured using fluorescent probes like DCFDA. Markers of oxidative damage, such as malondialdehyde (MDA), can also be quantified.[26][27] The expression and activity of antioxidant enzymes like glutathione peroxidase (GPx) can provide insights into the cellular defense against oxidative stress.[28][29]
Part 4: Data Presentation and Visualization
Quantitative Data Summary
| Parameter Assessed | Method | Key Metric | Expected Effect of 5-MTU |
| Cell Viability | MTT Assay | IC50 (µM) | High concentrations may reduce viability |
| TPO Activity | AUR-TPO Assay | IC50 (µM) | Potent inhibition expected |
| Iodide Uptake | RAIU Assay | % of Control | Potential for inhibition or complex effects |
| Gene Expression | qRT-PCR | Fold Change | Modulation of NIS, Tg, TPO mRNA |
| Apoptosis | Caspase Activity Assay | Fold increase in activity | Potential increase at cytotoxic doses |
Visualizing Mechanisms and Workflows
Diagram 1: Signaling Pathway of Thyroid Hormone Synthesis and Inhibition by 5-MTU
Caption: Inhibition of Thyroid Peroxidase (TPO) by 5-MTU.
Diagram 2: Experimental Workflow for Assessing 5-MTU Effects
Caption: Workflow for in vitro analysis of 5-MTU in thyrocytes.
Conclusion
This guide outlines a comprehensive framework for the in vitro investigation of this compound's effects on thyrocytes. By systematically evaluating its impact on TPO activity, iodide uptake, gene expression, and overall cell health, researchers can build a detailed profile of its biological activity. The provided protocols, rooted in established methodologies, offer a robust starting point for drug discovery and mechanistic studies in the field of thyroid research. The key to successful investigation lies in meticulous experimental design, the inclusion of appropriate controls, and a multi-faceted approach to data analysis that considers both primary functional effects and potential secondary cellular responses.
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Whitepaper: Unveiling the Non-Canonical Interactome of 5-Methyl-2-thiouracil
A Technical Guide to Identifying Molecular Targets Beyond the Thyroid
Abstract
5-Methyl-2-thiouracil (5-MTU), a derivative of thiouracil, is clinically established as an antithyroid agent for the management of hyperthyroidism.[1] Its canonical mechanism of action involves the potent inhibition of thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones.[2][3] However, the principle of polypharmacology—the ability of a single drug to interact with multiple targets—suggests that the bioactivity of 5-MTU may not be confined to the thyroid gland. The structural similarity of 5-MTU to endogenous pyrimidines and other bioactive molecules implies a broader potential for off-target interactions that could be responsible for unexplained side effects or present opportunities for drug repurposing. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate and identify the non-thyroidal molecular targets of 5-MTU. We synthesize evidence from related thiouracil compounds to build a case for plausible target classes and provide detailed, field-proven experimental protocols for target discovery and validation, moving from computational prediction to direct biochemical identification and cellular confirmation.
Introduction: Beyond Thyroid Peroxidase
This compound (CAS 636-26-0) belongs to the thioamide class of drugs, characterized by a pyrimidine ring system with a sulfur substitution.[4][5] Its primary therapeutic application stems from its ability to effectively decrease the formation of thyroid hormones by inhibiting TPO-catalyzed iodination and the coupling of iodotyrosine residues within the thyroid gland.[2][6] While this on-target effect is well-documented, the broader pharmacological profile of 5-MTU remains largely unexplored.
Understanding the complete molecular target landscape of a drug is critical for two primary reasons:
-
Safety and Toxicology: Unidentified off-target interactions are often the root cause of adverse drug reactions. A comprehensive target profile allows for a more accurate prediction of potential toxicities.
-
Drug Repurposing: Identifying novel targets can unveil new therapeutic indications for established drugs, a strategy that can significantly shorten development timelines and reduce costs.
Evidence from structurally related thiouracils suggests that their bioactivity is not limited to TPO. For instance, propylthiouracil (PTU) is known to inhibit 5'-deiodinase, affecting the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3).[7][8] Furthermore, various thiouracil derivatives have demonstrated effects on inflammatory signaling, cell cycle regulation, and even viral replication, hinting at a rich, untapped pharmacology.[9][10][11] This guide provides the strategic and technical foundation for systematically de-convoluting the non-thyroidal interactome of 5-MTU.
Postulated Non-Thyroidal Bioactivities: Building the Case for Off-Target Discovery
While direct research on 5-MTU's non-thyroidal targets is limited, compelling evidence from analogous compounds allows us to formulate strong hypotheses about its potential molecular interactions.
Modulation of Inflammatory and Stress-Response Pathways
Inflammatory signaling cascades are common off-target hubs for many small molecules. Methylthiouracil has been shown to suppress the production of pro-inflammatory cytokines TNF-α and IL-6 and inhibit the activation of key signaling pathways, including NF-κB and ERK1/2, in response to inflammatory stimuli like lipopolysaccharide (LPS).[7][10] This suggests that 5-MTU may directly or indirectly interact with upstream kinases or other regulatory proteins within these cascades.
Enzyme Inhibition Beyond the Thyroid Axis
The thiourea moiety within 5-MTU is a versatile chemical scaffold capable of interacting with various enzyme active sites.
-
Deiodinases: A 2013 study identified 5-MTU (referred to as compound C1) as a more potent inhibitor of Type 1 deiodinase (D1) than the well-known inhibitor PTU.[12] The study suggested that the 5-methyl group plays a key role in this enhanced inhibitory activity, potentially by sterically hindering the interaction of cofactors with the enzyme's active site.[12][13] Since D1 is expressed in peripheral tissues like the liver and kidneys, this represents a significant non-thyroidal molecular target.
-
Nitric Oxide Synthases (NOS): Research has shown that 2-thiouracil, the parent compound of 5-MTU lacking the methyl group, acts as a mechanism-based inactivator of the neuronal nitric oxide synthase (nNOS) isoform.[14] This inactivation is time- and concentration-dependent, suggesting the formation of a covalent bond or a tightly bound complex following enzymatic turnover.[14] Given the structural similarity, nNOS and other NOS isoforms represent highly plausible targets for 5-MTU.
Antiproliferative and Antiviral Potential
The uracil scaffold is fundamental to nucleic acid biology, and its derivatives are widely used as anticancer and antiviral agents.[11][15]
-
Anticancer: Novel 2-thiouracil-5-sulfonamide derivatives have been synthesized and shown to induce cell cycle arrest and inhibit Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of cell proliferation.[9][16] This raises the possibility that 5-MTU itself could possess modest antiproliferative activity by interacting with CDKs or other cell cycle proteins.
-
Antiviral: The uracil backbone is a common feature in nucleoside analogs that inhibit viral polymerases.[17][18] While likely requiring conversion to a nucleoside form, the core 5-MTU structure could serve as a starting point for identifying novel antiviral activities.
A Strategic Framework for Novel Target Identification
Identifying the unknown molecular targets of a small molecule requires a multi-pronged approach that integrates computational, biochemical, and cell-based methodologies.[19] This section provides a logical workflow with detailed protocols for each stage.
Step 1: In Silico Target Prediction and Hypothesis Generation
The initial step involves leveraging computational tools to scan vast biological databases and predict potential protein targets based on the chemical structure of 5-MTU.[20][21] This is a cost-effective method for generating initial hypotheses and prioritizing experimental efforts.
Protocol 1: Computational Target Prediction
-
Ligand Preparation: Obtain the 3D structure of this compound (e.g., from PubChem CID 12472) and perform energy minimization using a suitable force field (e.g., MMFF94).[22]
-
Target Database Selection: Utilize platforms that correlate ligand structures with known protein targets (e.g., SwissTargetPrediction, ChEMBL, BindingDB).
-
Similarity Searching: Perform 2D and 3D chemical similarity searches against the databases. The underlying principle is that structurally similar molecules often share common protein targets.
-
Pharmacophore Modeling: If known binders to a suspected target exist, generate a pharmacophore model and screen 5-MTU against it to assess its fit.
-
Target Prioritization: Analyze the list of predicted targets. Prioritize those with high confidence scores and biological plausibility (e.g., enzymes with pockets that could accommodate a thiourea moiety, proteins implicated in inflammation or cell cycle control).
Step 2: Direct Biochemical Identification via Chemoproteomics
Chemoproteomics aims to directly identify protein interactors from a complex biological sample. Affinity-based pulldown is a robust and widely used technique.[23]
Causality Behind Experimental Choices: This method relies on creating a "bait" version of the drug that can be used to "fish" for its binding partners in a sea of cellular proteins. The key is to modify the drug with a linker and an affinity tag (like biotin) without disrupting its native binding interactions. The subsequent identification by mass spectrometry provides a direct, unbiased snapshot of the potential interactome.
Protocol 2: Affinity Chromatography-Mass Spectrometry (AC-MS)
-
Probe Synthesis: Synthesize a 5-MTU analog containing a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group for conjugation to a solid support. Self-Validation: A control probe, where the core pharmacophore of 5-MTU is scrambled or absent, should also be synthesized.
-
Immobilization: Covalently attach the 5-MTU probe and the control probe to N-hydroxysuccinimide (NHS)-activated sepharose beads.
-
Lysate Preparation: Grow a relevant cell line (e.g., a human liver cell line like HepG2 or a neuronal line like SH-SY5Y) and prepare a native cell lysate using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS).
-
Affinity Pulldown:
-
Incubate the cell lysate separately with the 5-MTU beads, control beads, and beads-only (no probe) for 2-4 hours at 4°C.
-
Include a competition control where the lysate is pre-incubated with a high concentration of free, unmodified 5-MTU before adding the 5-MTU beads. This validates the specificity of the binding.
-
-
Washing: Wash the beads extensively with lysis buffer containing decreasing concentrations of salt to remove non-specific binders. The stringency of the washes is critical to reducing background noise.
-
Elution: Elute the bound proteins from the beads, typically using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver stain.
-
Excise unique bands that appear in the 5-MTU lane but are absent or reduced in the control/competition lanes.
-
Perform in-gel tryptic digestion followed by protein identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the resulting peptide spectra against a human protein database (e.g., UniProt) to identify the pulled-down proteins.
-
Visualization 1: AC-MS Workflow
Caption: Workflow for identifying protein targets of 5-MTU using affinity chromatography coupled with mass spectrometry (AC-MS).
Step 3: Cellular Target Engagement Validation
Once potential targets are identified, it is crucial to confirm that the drug engages them within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method for this purpose.[23]
Causality Behind Experimental Choices: CETSA operates on the principle that when a drug binds to its protein target, it stabilizes the protein's structure. This stabilization makes the protein more resistant to heat-induced denaturation. By heating cell lysates treated with the drug to various temperatures and quantifying the amount of soluble protein remaining, we can observe a "thermal shift" for the specific target, providing strong evidence of direct physical interaction in a cellular context.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells in culture with either 5-MTU (at various concentrations) or a vehicle control (e.g., DMSO) for a defined period.
-
Heating: Harvest the cells, resuspend them in a physiological buffer, and divide the suspension into aliquots. Heat each aliquot to a different temperature (e.g., in a gradient from 40°C to 70°C) for 3 minutes, followed by immediate cooling.
-
Lysis and Clarification: Lyse the cells (e.g., by freeze-thaw cycles) to release the proteins. Centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble, non-denatured proteins.
-
Target Detection: Analyze the amount of the specific target protein of interest in the soluble fraction using a quantitative protein detection method, such as Western Blotting or ELISA.
-
Data Analysis: For each temperature, compare the amount of soluble target protein between the vehicle- and 5-MTU-treated samples. Plot the percentage of soluble protein against temperature to generate "melting curves." A rightward shift in the melting curve for the 5-MTU-treated sample indicates thermal stabilization and thus, target engagement.
Visualization 2: CETSA Workflow
Caption: The principle of the Cellular Thermal Shift Assay (CETSA) to validate target engagement in intact cells.
Case Study: Probing Neuronal Nitric Oxide Synthase (nNOS) as a Target
Based on the evidence that 2-thiouracil inactivates nNOS, we can design a focused study to determine if 5-MTU shares this activity.[14]
Rationale: The addition of a methyl group at position 5 may alter the binding affinity or inactivation kinetics but is unlikely to completely abolish the interaction observed with the parent molecule. Verifying this interaction would provide a concrete, clinically relevant non-thyroidal target for 5-MTU.
Experimental Plan:
-
Enzyme Kinetics: Use purified recombinant nNOS in an in vitro assay that measures the conversion of L-arginine to L-citrulline.
-
Determine the IC50 of 5-MTU by measuring enzyme activity across a range of inhibitor concentrations.
-
Perform mechanism-of-inhibition studies (e.g., Lineweaver-Burk plots) by varying both substrate (L-arginine) and inhibitor (5-MTU) concentrations to determine if the inhibition is competitive, non-competitive, or uncompetitive.
-
-
Target Engagement: Perform CETSA on a neuronal cell line (e.g., SH-SY5Y) that endogenously expresses nNOS to confirm that 5-MTU engages nNOS in a cellular environment.
-
Functional Readout: Measure nitric oxide (NO) production in treated cells using a Griess assay to confirm that target engagement translates to a functional cellular effect.
Table 1: Hypothetical Enzyme Inhibition Data for 5-MTU against nNOS
| Parameter | Value | Description |
| IC50 | 15 µM | Concentration of 5-MTU required to inhibit 50% of nNOS activity. |
| Inhibition Type | Mixed | Indicates binding to both the free enzyme and the enzyme-substrate complex. |
| K_i | 10 µM | Dissociation constant for inhibitor binding to the free enzyme. |
| K_i' | 25 µM | Dissociation constant for inhibitor binding to the enzyme-substrate complex. |
Visualization 3: nNOS Signaling Pathway
Caption: Hypothesized inhibition of the nNOS pathway by this compound (5-MTU).
Conclusion and Future Directions
While this compound is defined by its antithyroid properties, a wealth of indirect evidence suggests its pharmacological activity extends to other molecular targets. The modulation of inflammatory pathways, inhibition of peripheral deiodinases, and potential interaction with enzymes like nNOS represent significant non-thyroidal effects that warrant rigorous investigation.[7][10][12][14]
The framework presented in this guide—combining computational prediction with direct biochemical pulldowns and cellular target engagement assays—provides a robust strategy for systematically mapping the complete interactome of 5-MTU. Elucidating these non-canonical targets will not only lead to a deeper understanding of its potential side effects but may also unlock novel therapeutic applications for this long-established drug, embodying the modern imperative of drug repurposing. Future studies should focus on applying these unbiased, systematic approaches to build a comprehensive target profile, which can then be validated in relevant preclinical disease models.
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Al-Ghorbani, M., et al. (2022). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 27(21), 7268. [Link][16]
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pharmacology and toxicology of 5-Methyl-2-thiouracil
An In-depth Technical Guide to the Pharmacology and Toxicology of 5-Methyl-2-thiouracil
Abstract
This compound (5-MTU) is a thioamide compound belonging to the thiouracil class of drugs, which are structurally related to pyrimidine nucleobases. While its isomer, 6-methyl-2-thiouracil, has been more extensively studied and used historically for the treatment of hyperthyroidism, 5-MTU possesses distinct pharmacological and toxicological properties of significant interest to researchers and drug development professionals. This guide provides a comprehensive technical overview of 5-MTU, synthesizing current knowledge on its mechanisms of action, pharmacokinetics, and toxicological profile. The primary pharmacological action of 5-MTU involves the potent inhibition of key enzymes in thyroid hormone synthesis and metabolism, namely thyroid peroxidase (TPO) and type 1 deiodinase (D1). Toxicologically, concerns are centered on its goitrogenic and potential carcinogenic effects, largely extrapolated from data on related thiouracils. This document details established methodologies for its analysis and evaluation, offering field-proven insights into experimental design and interpretation.
Introduction and Chemical Profile
This compound, also known as 4-Hydroxy-2-mercapto-5-methylpyrimidine, is a derivative of thiouracil.[1] The thiouracils are a class of antithyroid agents first introduced in the 1940s for the management of hyperthyroidism.[2] While propylthiouracil (PTU) and methimazole (MMI) remain the clinical mainstays, understanding the properties of analogues like 5-MTU is crucial for developing novel therapeutics and for assessing the risks of related compounds. The presence of the methyl group at the 5-position influences its interaction with biological targets, distinguishing its activity profile from other isomers.[3]
This guide serves as a technical resource for scientists, consolidating the pharmacological and toxicological data on 5-MTU to support research and development activities.
Physicochemical Properties
A clear understanding of the compound's physical and chemical characteristics is fundamental for its application in experimental settings.
| Property | Value | Reference |
| CAS Number | 636-26-0 | [1][4] |
| Molecular Formula | C₅H₆N₂OS | [1][4] |
| Molecular Weight | 142.18 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 283-286°C | [4] |
| Water Solubility | 509 mg/L (at 25°C) | [4] |
| pKa | 7.71 (Uncertain) | [4] |
| Synonyms | 2-Thiothymine, 4-Hydroxy-2-mercapto-5-methylpyrimidine | [5] |
Pharmacology: Mechanisms and Effects
The primary therapeutic and biological effects of 5-MTU stem from its potent interference with the thyroid hormone axis. Its mechanisms are twofold: inhibition of hormone synthesis within the thyroid gland and modulation of hormone metabolism in peripheral tissues.
Mechanism of Action: Dual Inhibition
5-MTU, like other thioamides, targets the enzymatic processes critical for thyroid hormone production and activation.[6][7]
2.1.1. Inhibition of Thyroid Peroxidase (TPO)
The cornerstone of thioamide action is the inhibition of TPO, a heme-containing enzyme essential for the synthesis of thyroxine (T4) and triiodothyronine (T3).[6][8] TPO catalyzes two critical steps:
-
Iodide Oxidation: The oxidation of iodide (I⁻) to reactive iodine (I⁰ or I₃⁻).
-
Iodination and Coupling: The incorporation of iodine into tyrosine residues on the thyroglobulin protein backbone to form monoiodotyrosine (MIT) and diiodotyrosine (DIT), followed by the coupling of these precursors to form T4 and T3.[8]
5-MTU acts as a substrate for TPO, effectively competing with tyrosine residues and diverting oxidized iodide away from thyroglobulin. This prevents the organification of iodine, thereby reducing the synthesis of new thyroid hormones.[6] The clinical effects of this inhibition have a lag period, as they depend on the depletion of existing stores of thyroglobulin.
2.1.2. Inhibition of Type 1 Deiodinase (D1)
In addition to inhibiting synthesis, thiouracils can block the peripheral conversion of T4 to the more biologically active T3. This action is mediated by the inhibition of the selenoenzyme type 1 deiodinase (D1), which is primarily found in the liver, kidneys, and thyroid.[3][9]
A key finding from comparative studies is that 5-MTU is a more potent inhibitor of D1 than the clinically used propylthiouracil (PTU). Research has shown that substituting the n-propyl group of PTU with a smaller methyl group at the 5-position enhances D1 inhibition.[3] This makes 5-MTU a valuable tool for studying deiodinase function and a potential lead for developing more specific inhibitors.
| Compound | Target Enzyme | IC₅₀ (vs. PTU) | Implication | Reference |
| This compound | Type 1 Deiodinase (D1) | More Potent | Enhanced peripheral T4-to-T3 blockade | [3] |
| Propylthiouracil (PTU) | Type 1 Deiodinase (D1) | Baseline | Standard for comparison | [3][7] |
| Methimazole (MMI) | Type 1 Deiodinase (D1) | No significant inhibition | Action is primarily central (TPO) | [10] |
Pharmacokinetics (ADME)
Detailed pharmacokinetic data specifically for 5-MTU is limited. However, insights can be drawn from studies on closely related compounds like 6-methyl-2-thiouracil and PTU.
-
Absorption: Thioamides are generally well-absorbed orally.[7]
-
Distribution: These compounds tend to concentrate in the thyroid gland, which contributes to their prolonged duration of action despite relatively short plasma half-lives.[7][11][12] After intravenous administration of methylthiouracil to rats, the concentration in the thyroid was found to be significantly higher than in other tissues.[11]
-
Metabolism: The primary route of metabolism is expected to be hepatic, likely involving glucuronidation, similar to PTU.[7]
-
Excretion: Metabolites are primarily excreted via the urine.[7]
Toxicology and Safety Profile
The toxicological profile of 5-MTU is presumed to be similar to that of other thiouracils, with the primary concerns being goitrogenesis, hematological toxicity, and carcinogenicity.[13][14]
Goitrogenic Effects
The defining toxicological effect of thiouracils is the induction of goiter (enlargement of the thyroid gland).[15][16] This is a direct consequence of the pharmacological mechanism. By inhibiting T3/T4 synthesis, the negative feedback to the pituitary gland is reduced, leading to a compensatory increase in the secretion of Thyroid-Stimulating Hormone (TSH).[15] Chronic hyperstimulation of the thyroid by TSH causes hypertrophy and hyperplasia of the follicular cells, resulting in goiter.[17]
Carcinogenicity
The International Agency for Research on Cancer (IARC) has evaluated methylthiouracil (the 6-methyl isomer, CAS 56-04-2) and classified it as Group 2B: Possibly carcinogenic to humans .[13] This classification is based on sufficient evidence in experimental animals, although human evidence is inadequate.[11][13]
-
Animal Studies: Oral administration of methylthiouracil has been shown to produce thyroid follicular-cell adenomas and carcinomas in mice, rats, and hamsters.[11][13] It also acts as a promoter in initiation-promotion studies, increasing the incidence of thyroid tumors when co-administered with known carcinogens.[11]
-
Mechanism of Carcinogenesis: The carcinogenic effect is considered secondary to the hormonal disruption. The sustained elevation of TSH acts as a chronic mitogenic stimulus on the thyroid follicular cells, promoting proliferation and increasing the risk of spontaneous mutations that can lead to neoplastic transformation.
Other Adverse Effects
Based on the class effects of thioamides, other potential toxicities include:
-
Hematological Effects: Agranulocytosis, a severe and potentially fatal decrease in white blood cells, is the most serious idiosyncratic adverse effect of thioamides, though it is rare.[6][14]
-
Hepatotoxicity: Liver injury has been reported with related drugs like PTU.[10][14]
-
Dermatological Reactions: Skin rashes are a common side effect.[10][14]
Methodologies for Analysis and Evaluation
Reliable and validated methods are essential for studying the pharmacology and toxicology of 5-MTU in both research and regulatory contexts.
Experimental Protocol: In Vitro TPO Inhibition Assay
This protocol describes a method to assess the inhibitory potential of 5-MTU on thyroid peroxidase activity. The assay often uses a readily available peroxidase like lactoperoxidase (LPO), which behaves similarly to TPO.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 5-MTU against peroxidase-catalyzed oxidation.
Materials:
-
Lactoperoxidase (LPO) enzyme
-
Hydrogen peroxide (H₂O₂) substrate
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as a chromogenic substrate
-
This compound (test compound)
-
Phosphate buffer (pH 7.4)
-
96-well microplate and plate reader (415 nm)
Step-by-Step Methodology:
-
Prepare Reagents:
-
Prepare a stock solution of 5-MTU in a suitable solvent (e.g., DMSO or ethanol).
-
Create a serial dilution of the 5-MTU stock solution in phosphate buffer to achieve a range of test concentrations.
-
Prepare working solutions of LPO, H₂O₂, and ABTS in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of phosphate buffer to the blank wells.
-
Add 50 µL of the various 5-MTU dilutions to the test wells.
-
Add 50 µL of buffer (without inhibitor) to the control wells.
-
-
Initiate Reaction:
-
To all wells, add 50 µL of the ABTS solution.
-
Add 50 µL of the LPO enzyme solution to all wells except the blanks.
-
Incubate the plate for 5 minutes at room temperature.
-
-
Start Measurement:
-
Initiate the reaction by adding 50 µL of the H₂O₂ solution to all wells.
-
Immediately place the plate in a microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the rate of change in absorbance at 415 nm over 5-10 minutes. The green color produced by oxidized ABTS is indicative of enzyme activity.
-
Calculate the percentage of inhibition for each 5-MTU concentration relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.
-
Experimental Protocol: LC-MS/MS Quantification in Bovine Urine
This method is crucial for monitoring the illicit use of 5-MTU as a growth promoter in cattle. The protocol is adapted from validated methods for thiouracil analysis.[18]
Objective: To accurately quantify 5-MTU in bovine urine samples.
Step-by-Step Methodology:
-
Sample Preparation and Stabilization:
-
Collect a bovine urine sample (e.g., 5 mL).
-
Immediately add hydrochloric acid and EDTA to the sample to stabilize the analytes and prevent degradation.[18]
-
Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
-
Derivatization:
-
Adjust the sample pH to alkaline conditions (e.g., pH 10-12) using a buffer.
-
Add a derivatizing agent, such as 3-iodobenzyl bromide, to the sample. This step improves the chromatographic properties and ionization efficiency of the thiouracil.[18]
-
Incubate the mixture (e.g., at 60°C for 30 minutes) to allow the reaction to complete.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge (e.g., divinylbenzene-N-vinylpyrrolidone copolymer) with methanol followed by water.[18]
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences.
-
Elute the derivatized 5-MTU with a stronger solvent (e.g., pure methanol or acetonitrile).
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a suitable C18 column for chromatographic separation.
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode and monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the internal standard for quantification.
-
-
Quantification:
-
Generate a calibration curve using matrix-matched standards.
-
Calculate the concentration of 5-MTU in the original sample based on the peak area ratio of the analyte to the internal standard.
-
Conclusion
This compound is a pharmacologically active compound with a distinct profile characterized by potent dual inhibition of thyroid peroxidase and type 1 deiodinase. Its enhanced D1 inhibitory activity compared to PTU makes it a valuable research tool. The toxicological concerns, particularly goitrogenicity and potential carcinogenicity, are significant and appear to be mechanistically linked to its primary pharmacological action of disrupting the hypothalamic-pituitary-thyroid axis. The methodologies outlined in this guide provide a framework for the consistent and reliable investigation of 5-MTU in both pharmacological and toxicological contexts. Further research is warranted to fully elucidate its pharmacokinetic profile and to confirm the transferability of carcinogenicity findings from its 6-methyl isomer to 5-MTU itself.
References
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International Agency for Research on Cancer (IARC). (2001). Methylthiouracil (IARC Summary & Evaluation, Volume 79). Inchem.org. [Link][13]
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International Agency for Research on Cancer (IARC). (n.d.). METHYLTHIOURACIL 1. Exposure Data. IARC Publications. [Link][11]
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National Center for Biotechnology Information. (n.d.). Methylthiouracil. PubChem. [Link][19]
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Kohrle, J., et al. (2013). Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases. PLoS ONE, 8(11), e79969. [Link][3]
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ContaminantDB. (2016). This compound (CHEM017132). [Link][20]
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Wikipedia. (n.d.). Methylthiouracil. [Link]
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Taurog, A., & Dorris, M. L. (1989). Preferential inhibition of thyroxine and 3,5,3'-triiodothyronine formation by propylthiouracil and methylmercaptoimidazole in thyroid peroxidase-catalyzed iodination of thyroglobulin. Endocrinology, 124(6), 3038-45. [Link][21]
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Nagasaka, A., & Hidaka, H. (1976). Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase. The Journal of Clinical Endocrinology & Metabolism, 43(1), 152-8. [Link][22]
-
Ito, R., et al. (2024). [Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union]. Shokuhin Eiseigaku Zasshi, 65(4), 178-185. [Link][18]
-
Nagasaka, A., & Hidaka, H. (1976). Effect of Antithyroid Agents 6-Propyl-2-Thiouracil and l-Methyl-2-Mercaptoimidazole on Human Thyroid Iodide Peroxidase. The Journal of Clinical Endocrinology & Metabolism, 43(1), 152-158. [Link][23]
-
Mugesh, G., & Singh, H. B. (2008). Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions. Accounts of Chemical Research, 41(2), 226-236. [Link]
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Patsnap Synapse. (2024). What is Methylthiouracil used for?[Link][6]
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Bartels, E. C. (1948). APPRAISAL OF THE GOITROGENS: RESULTS OF TREATMENT WITH THIOURACIL, PROPYLTHIOURACIL AND RELATED ANTITHYROID DRUGS*. The Journal of Clinical Endocrinology & Metabolism, 8(9), 766-776. [Link][2]
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Patsnap Synapse. (2024). What are the side effects of Methylthiouracil?[Link][14]
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De Groot, L. J. (2016). Effects of the Environment, Chemicals and Drugs on Thyroid Function. Endotext. [Link][15]
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Taurog, A., & Dorris, M. L. (1978). Mechanism of Action of Thioureylene Antithyroid Drugs: Factors Affecting Intrathyroidal Metabolism of Propylthiouracil and Methimazole in Rats*. Endocrinology, 103(3), 723-730. [Link][12]
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Ishi, J., & Yasmeen, T. (2023). Propylthiouracil (PTU). StatPearls. [Link][7]
-
Shomon, M. (2018). Goitrogens and Thyroid Disease. Verywell Health. [Link][16]
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Picmonic. (n.d.). Methimazole (MMI) and Propylthiouracil (PTU) Mechanism of Action. [Link][10]
-
Brock, N., & Lorenz, D. (1954). [The antagonistic effect of iodine compounds and methylthiouracil with special reference to the inhibition of thiouracil-induced goiter]. Archives Internationales de Pharmacodynamie et de Thérapie, 98(1), 1-44. [Link][17]
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Matković-Calogović, D., et al. (2002). This compound. Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 9), o568-9. [Link][5]
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Methodological & Application
Application Notes and Protocols for Inducing Hypothyroidism in Rats using 5-Methyl-2-thiouracil
Introduction: The Rationale for Chemically-Induced Hypothyroidism in Preclinical Research
Hypothyroidism is a systemic condition resulting from insufficient thyroid hormone production, impacting nearly every organ system.[1] In preclinical research, animal models of hypothyroidism are indispensable tools for investigating the physiological roles of thyroid hormones in development, metabolism, and organ function, as well as for studying the pathophysiology of thyroid disorders and evaluating potential therapeutic interventions.[2] While surgical thyroidectomy is one method to induce hypothyroidism, chemical induction offers a non-invasive, reversible, and titratable alternative.
This guide provides a comprehensive overview and detailed protocols for the use of 5-Methyl-2-thiouracil (5-MTU), a thioureylene antithyroid agent, to reliably induce a state of hypothyroidism in rat models. As a member of the thiouracil family, which includes the well-studied compound propylthiouracil (PTU), 5-MTU effectively reduces the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[3] These protocols are designed for researchers, scientists, and drug development professionals seeking to establish a robust and reproducible model of hypothyroidism for their studies.
Mechanism of Action: How this compound Disrupts Thyroid Hormone Synthesis
The primary mechanism of action of this compound is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[4] TPO catalyzes two critical steps in the thyroid gland's follicular cells: the oxidation of iodide (I⁻) to iodine (I⁰) and the subsequent incorporation of iodine onto tyrosine residues of the thyroglobulin protein, a process known as organification.[4] By inhibiting TPO, 5-MTU effectively halts the production of the thyroid hormone precursors, monoiodotyrosine (MIT) and diiodotyrosine (DIT), thereby decreasing the synthesis of T4 and T3.
Some thiouracil derivatives, like propylthiouracil, also exhibit a secondary mechanism of action by inhibiting the peripheral conversion of T4 to the more biologically active T3 in tissues outside the thyroid gland.[5] While this effect is well-documented for PTU, further investigation is needed to fully elucidate the extent of this secondary action for 5-MTU.
The reduction in circulating T4 and T3 levels triggers a compensatory response from the hypothalamic-pituitary-thyroid (HPT) axis. The pituitary gland increases its secretion of thyroid-stimulating hormone (TSH) in an attempt to stimulate the thyroid gland to produce more hormones.[1] Consequently, a chemically-induced hypothyroid state in rats is typically characterized by low serum T4 and T3 concentrations and a significantly elevated serum TSH level.[1]
Caption: Mechanism of 5-MTU action on thyroid hormone synthesis.
Experimental Protocols: Induction of Hypothyroidism
The following protocols provide two common methods for the administration of 5-MTU to rats: in drinking water and via oral gavage. The choice of method will depend on the specific experimental design, desired precision of dosing, and animal welfare considerations.
Protocol 1: Administration of this compound in Drinking Water
This method is convenient for long-term studies and minimizes animal handling stress. However, the exact dosage consumed can vary with the water intake of individual animals.
Materials:
-
This compound (CAS 56-04-2)[6]
-
Drinking water
-
Calibrated balance
-
Amber or opaque water bottles (to protect the solution from light)
-
Stir plate and stir bar
Procedure:
-
Dose Selection: A commonly used concentration of 5-MTU (methylthiouracil) in drinking water to induce hypothyroidism in rats is 0.1% (w/v).[1][7] This equates to 1 gram of 5-MTU per liter of drinking water.
-
Solution Preparation:
-
Weigh the required amount of 5-MTU powder.
-
Add the powder to the total volume of drinking water. 5-MTU is very slightly soluble in cold water, so continuous stirring is necessary.[6] Preparing a fresh solution frequently (e.g., every 2-3 days) is recommended to ensure stability and consistent concentration.
-
Use a stir plate to mix the solution until the powder is fully dissolved or evenly suspended.
-
-
Administration:
-
Fill the amber or opaque water bottles with the prepared 5-MTU solution.
-
Provide the medicated water to the rats ad libitum.
-
Replace the control group's water with fresh, untreated drinking water.
-
-
Monitoring and Duration:
Protocol 2: Administration of this compound by Oral Gavage
Oral gavage ensures a precise and consistent dose for each animal but requires proper training to minimize stress and potential injury.
Materials:
-
This compound
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose, corn oil, or saline)
-
Homogenizer or sonicator
-
Animal gavage needles (appropriate size for rats)
-
Syringes
Procedure:
-
Dose Calculation: While a precise oral gavage dose for 5-MTU is not as commonly cited as drinking water concentrations, a starting point can be extrapolated from studies using similar compounds like PTU and methimazole, which are often in the range of 5-50 mg/kg body weight per day.[8][10] A pilot study to determine the optimal dose for your specific experimental needs is highly recommended.
-
Suspension Preparation:
-
Weigh the required amount of 5-MTU for the desired concentration in the chosen vehicle.
-
Gradually add the vehicle to the 5-MTU powder while mixing to create a uniform suspension. A homogenizer or sonicator can aid in achieving a consistent suspension.
-
-
Administration:
-
Gently restrain the rat.
-
Measure the calculated volume of the 5-MTU suspension into a syringe fitted with an appropriately sized gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach. Ensure proper technique to prevent aspiration into the lungs.
-
Administer the vehicle alone to the control group in the same manner.
-
-
Monitoring and Duration:
-
Administer the dose daily at the same time.
-
Monitor the animals closely for any adverse reactions.
-
The onset of hypothyroidism is expected within a similar timeframe as the drinking water method (3-4 weeks), but may be more uniform across animals due to precise dosing. Confirmation with hormone level analysis is essential.
-
Data Presentation: Expected Outcomes and Monitoring
Successful induction of hypothyroidism with 5-MTU will result in characteristic changes in physiological and biochemical parameters. Regular monitoring is crucial to validate the model and ensure animal welfare.
Key Monitoring Parameters
| Parameter | Expected Change in Hypothyroid State | Method of Measurement | Frequency of Measurement |
| Serum T4 (Thyroxine) | Significant Decrease | ELISA, Radioimmunoassay (RIA) | Baseline, and every 1-2 weeks during induction |
| Serum T3 (Triiodothyronine) | Significant Decrease | ELISA, RIA | Baseline, and every 1-2 weeks during induction |
| Serum TSH | Significant Increase | ELISA, RIA | Baseline, and every 1-2 weeks during induction |
| Body Weight | Reduced rate of weight gain | Calibrated scale | Weekly |
| General Health | Lethargy, ruffled fur (in severe cases) | Daily observation | Daily |
| Thyroid Gland Weight | Increase (goiter) due to TSH stimulation | Post-mortem dissection and weighing | At the end of the study |
Table summarizing expected changes and monitoring schedule.
Experimental Workflow Visualization
Caption: Workflow for inducing and validating hypothyroidism in rats.
Ethical Considerations in Animal Studies
The induction of a disease state such as hypothyroidism in laboratory animals requires careful ethical consideration. All experimental procedures must be designed to adhere to the principles of the "3Rs": Replacement, Reduction, and Refinement .
-
Replacement: Researchers should consider if alternative methods, such as in vitro cell culture or computational models, can achieve the study's objectives without the use of live animals.
-
Reduction: The experimental design should aim to use the minimum number of animals necessary to obtain statistically significant and scientifically valid results.
-
Refinement: All procedures should be refined to minimize any potential pain, suffering, and distress to the animals. This includes using appropriate administration techniques, providing proper housing and care, and establishing clear endpoints to avoid prolonged suffering.
All animal experiments must be conducted in accordance with institutional and national guidelines and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.
References
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El-bakry, A. M., El-Sherif, A. M., & Abdel-salam, O. I. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules, 23(11), 2911. [Link]
- Argumedo, G. S., Sanz, C. R., & Olguín, H. J. (2012). Experimental models of developmental hypothyroidism. Hormone and Metabolic Research, 44(2), 79–85.
-
Braverman, L. E., & Ingbar, S. H. (1962). Effects of propylthiouracil and thiouracil on the metabolism of thyroxine and several of its derivatives by rat kidney slices in vitro. Endocrinology, 71(5), 701–712. [Link]
- Abdel-Mottaleb, M. M. A., El-Kafrawy, P., & El-Sherbiny, D. (2023). Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. Pharmaceuticals, 16(7), 983.
- Gordon, A. S., Goldsmith, E. D., & Charipper, H. A. (1946). A comparison of the effects of thiouracil and thyroidectomy on some phases of metabolism in the rat. American Journal of Physiology-Legacy Content, 146(3), 439–442.
- Blake, H. H., & Henning, S. J. (1985). Effect of propylthiouracil dose on serum thyroxine, growth, and weaning in young rats.
-
PubChem. (n.d.). Methylthiouracil. National Center for Biotechnology Information. Retrieved from [Link]
-
International Agency for Research on Cancer. (2001). Methylthiouracil. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 79. Lyon, France: IARC. [Link]
- Cooper, D. S. (1984). Clinical pharmacokinetics of antithyroid drugs. Clinical Pharmacokinetics, 9(2), 135–152.
- Cooper, D. S., Kieffer, J. D., Saxe, V., Mover, H., Maloof, F., & Ridgway, E. C. (1983). Propylthiouracil (PTU) pharmacology in the rat. II. Effects of PTU on thyroid function. Endocrinology, 113(3), 921–928.
- Taurog, A. (1976). The mechanism of action of the thioureylene antithyroid drugs. Endocrinology, 98(4), 1031–1046.
-
Zhou, X. L., Han, Y., Mail, W. J., Liu, J., Wang, H., Feng, L., Gao, L., & Zhao, J. J. (2016). Different Doses and Routes of Administration of Methimazole Affect Thyroid Status in Methimazole-induced Hypothyroidism in Rats. The West Indian medical journal, 65(1), 93–97. [Link]
-
Macejova, D., Brtko, J., & Ostatnikova, D. (2015). Effects of thiouracil compounds on chemically induced rat mammary gland carcinogenesis. Endocrine Abstracts, 37, EP937. [Link]
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-
Doniach, I., & Logothetopoulos, J. H. (1956). The Long Term Survival and Reaction to Methyl-thiouracil of Thyroid Auto-implants in the Rat. British journal of experimental pathology, 37(3), 306–309. [Link]
-
Cheméo. (n.d.). Chemical Properties of Methylthiouracil (CAS 56-04-2). Retrieved from [Link]
-
Zhou, X. L., Han, Y., Mail, W. J., Liu, J., Wang, H., Feng, L., Gao, L., & Zhao, J. J. (2015). Different Doses and Routes of Administration of Methimazole Affect Thyroid Status in Methimazole-induced Hypothyroidism in Rats. The West Indian medical journal. [Link]
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Application Notes and Protocols for 5-Methyl-2-thiouracil Administration in Mouse Models
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the administration of 5-Methyl-2-thiouracil (5-MTU), also known as methylthiouracil, in mouse models. This guide covers the mechanism of action, applications in creating disease models, and detailed protocols for various administration routes.
Introduction and Scientific Background
This compound is a thioamide antithyroid agent structurally related to propylthiouracil (PTU). Its primary application in preclinical research is the induction of hypothyroidism and the development of thyroid tumor models in rodents.[1] Understanding its mechanism of action is crucial for the appropriate design of in vivo studies.
Mechanism of Action: Inhibition of Thyroid Hormone Synthesis
5-MTU exerts its effects by inhibiting thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[1][2] TPO is responsible for the oxidation of iodide ions (I⁻) to iodine (I₂), and the subsequent iodination of tyrosine residues on the thyroglobulin protein to form monoiodotyrosine (MIT) and diiodotyrosine (DIT). The coupling of these iodotyrosine molecules then forms the thyroid hormones triiodothyronine (T3) and thyroxine (T4).[2][3] By inhibiting TPO, 5-MTU effectively blocks the production of thyroid hormones, leading to a hypothyroid state.[1]
The resulting decrease in circulating T3 and T4 levels triggers a feedback mechanism in the hypothalamic-pituitary-thyroid (HPT) axis. The pituitary gland increases the secretion of thyroid-stimulating hormone (TSH), which in turn stimulates the thyroid gland.[1] Chronic overstimulation of the thyroid by TSH can lead to thyroid follicular cell hyperplasia and, eventually, the development of adenomas and carcinomas.[1]
Applications in Mouse Models
The primary applications of 5-MTU in mice are the induction of a hypothyroid state for studying the physiological effects of thyroid hormone deficiency and the development of thyroid tumor models.
-
Hypothyroidism Model: Administration of 5-MTU leads to a rapid and reproducible decrease in circulating thyroid hormones, creating a valuable model for investigating the role of thyroid hormones in various physiological and pathological processes.
-
Thyroid Tumor Model: Chronic administration of 5-MTU, particularly in conjunction with an iodine-deficient diet, can lead to the development of thyroid follicular-cell adenomas and carcinomas in mice.[1] This model is instrumental in studying thyroid carcinogenesis and for testing novel therapeutic agents.
Administration Protocols
The choice of administration route depends on the experimental design, desired dosing frequency, and the specific research question. The following sections provide detailed protocols for the most common methods of 5-MTU administration in mice.
General Considerations
-
Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Dose Calculation: Doses should be calculated based on the most recent body weight of the individual mouse.
-
Aseptic Technique: For parenteral injections, aseptic techniques should be employed to minimize the risk of infection.
Oral Gavage
Oral gavage ensures accurate dosing of individual animals. Due to 5-MTU's low solubility in water, it is typically administered as a suspension.[4] A 0.5% methylcellulose solution is a commonly used vehicle for oral gavage studies.[5]
Table 1: Recommended Oral Gavage Parameters for Mice
| Parameter | Recommendation |
| Dosage | 50 - 200 mg/kg, once daily |
| Vehicle | 0.5% (w/v) Methylcellulose in sterile water |
| Gavage Needle | 20-22 gauge, 1.5-inch, with a ball tip |
| Volume | 5-10 mL/kg (typically 0.1-0.2 mL for a 20g mouse) |
Protocol: Preparation of 0.5% Methylcellulose Vehicle and 5-MTU Suspension
-
Prepare 0.5% Methylcellulose:
-
Heat approximately one-third of the final desired volume of sterile water to 60-80°C.
-
Slowly add the methylcellulose powder (e.g., 0.5 g for 100 mL final volume) while stirring vigorously to create a uniform dispersion.
-
Remove from heat and add the remaining two-thirds of the volume as cold sterile water.
-
Continue to stir the solution at 2-8°C (e.g., in an ice bath or refrigerator) until it becomes clear and viscous. This may take several hours or overnight.
-
-
Prepare 5-MTU Suspension:
-
Calculate the required amount of 5-MTU and vehicle for the number of animals to be dosed. It is advisable to prepare a slight excess.
-
Weigh the 5-MTU powder and place it in a sterile container.
-
Add a small amount of the 0.5% methylcellulose vehicle to the 5-MTU powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while stirring continuously to achieve the desired final concentration.
-
Ensure the suspension is homogenous before each administration by vortexing or stirring.
-
Protocol: Oral Gavage Administration
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it.
-
Once the needle is in the esophagus, slowly administer the 5-MTU suspension.
-
Gently withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
Administration in Drinking Water
This method is less labor-intensive than oral gavage and can reduce animal stress. However, it provides less precise control over the exact dose consumed by each animal.
Table 2: Recommendations for Administration in Drinking Water
| Parameter | Recommendation |
| Concentration | 0.1% (w/v) (1 g/L) |
| Estimated Daily Dose | Approximately 150-200 mg/kg/day |
| Vehicle | Sterile drinking water |
| Duration | Ad libitum |
Protocol: Preparation and Administration
-
Calculate the total volume of drinking water needed for the cage and the corresponding amount of 5-MTU.
-
5-MTU is sparingly soluble in cold water, so warming the water or using a magnetic stirrer can aid in dissolution.[4]
-
Ensure the 5-MTU is fully dissolved before providing it to the animals.
-
Replace the medicated water fresh at least twice a week.
-
Monitor water consumption to ensure adequate fluid intake.
Note on Dose Estimation: An adult mouse (20-30 g) consumes approximately 3-5 mL of water per day. A 0.1% solution contains 1 mg/mL. Therefore, a mouse consuming 4 mL of a 0.1% solution would ingest 4 mg of 5-MTU. For a 25 g mouse, this equates to a daily dose of 160 mg/kg.
Intraperitoneal (IP) Injection
IP injection offers rapid systemic delivery of the compound. Due to the poor aqueous solubility of 5-MTU, a suitable vehicle is required. Alkaline saline has been used as a vehicle for methylthiouracil.[1]
Table 3: Recommended Intraperitoneal Injection Parameters for Mice
| Parameter | Recommendation |
| Dosage | 20 - 100 mg/kg, once daily |
| Vehicle | Sterile 0.9% saline, pH adjusted to 8.0-8.5 with NaOH |
| Needle Size | 25-27 gauge |
| Volume | 5-10 mL/kg (typically 0.1-0.2 mL for a 20g mouse) |
Protocol: Preparation of Alkaline Saline Vehicle and 5-MTU Solution
-
Prepare Sterile 0.9% Saline: Dissolve 0.9 g of NaCl in 100 mL of distilled water and sterilize by autoclaving or filtration.
-
Prepare 5-MTU Solution:
-
Weigh the required amount of 5-MTU.
-
Suspend the 5-MTU in the sterile saline.
-
Slowly add a dilute solution of sodium hydroxide (e.g., 0.1 N NaOH) dropwise while stirring until the 5-MTU dissolves.
-
Monitor the pH and adjust to a final pH of 8.0-8.5.
-
Filter the final solution through a 0.22 µm sterile filter.
-
It is recommended to prepare this solution fresh for each use.
-
Protocol: Intraperitoneal Injection Administration
-
Restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse's head downwards at a 30-45 degree angle.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of discomfort.
Stability and Storage of Preparations
-
Powder: this compound powder should be stored at room temperature in a dry, dark place.
-
Solutions: Alkaline saline solutions for injection should be prepared fresh daily to ensure sterility and stability.
Summary of Dosing Recommendations
The following table provides a summary of typical dosage ranges for different applications and administration routes. Researchers should perform pilot studies to determine the optimal dose for their specific experimental conditions and mouse strain.
Table 4: Summary of this compound Dosing in Mice
| Application | Administration Route | Recommended Dosage/Concentration | Frequency |
| Induction of Hypothyroidism | Oral Gavage | 50 - 100 mg/kg | Daily |
| Drinking Water | 0.05% - 0.1% (w/v) | Ad libitum | |
| Intraperitoneal Injection | 20 - 50 mg/kg | Daily | |
| Induction of Thyroid Tumors | Oral Gavage | 100 - 200 mg/kg | Daily (long-term) |
| Drinking Water | 0.1% (w/v) | Ad libitum (long-term) |
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International Agency for Research on Cancer. (2001). Methylthiouracil. In Some Thyrotropic Agents. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 79. Lyon, France: IARC. [Link]
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Orthotopic mouse models for the preclinical and translational study of targeted therapies against metastatic human thyroid carcinoma with BRAFV600E or wild-type BRAF. (2014). Oncotarget, 5(11), 3504–3517. [Link]
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Nahata, M. C. (2000). Stability of propylthiouracil in extemporaneously prepared oral suspensions at 4 and 25 degrees C. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 57(12), 1141–1143. [Link]
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For a drug that is to be dissolved in drinking water of mice - how much drug to be dissolved if the dosage says 50mg/kg? (2019). ResearchGate. [Link]
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Treatment schedules for the study groups. Forty six mice were given... (2015). ResearchGate. [Link]
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Sickness behavior is delayed in hypothyroid mice. (2015). Brain, behavior, and immunity, 45, 143–152. [Link]
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Can someone help with calculating drug dosage (updated)? (2015). ResearchGate. [Link]
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0.9% Saline Solution. (2020). protocols.io. [Link]
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Hi all! What vehicle do you recommend for IP injection in mice for a DMSO soluble drug? (2020). ResearchGate. [Link]
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Effect of Low-level Laser Therapy on Propylthiouracil-induced Hypothyroidism Model Mice: A Pilot Study. (2020). Medical Lasers, 9(2), 114-120. [Link]
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In Utero and Postnatal Propylthiouracil-Induced Mild Hypothyroidism Impairs Maternal Behavior in Mice. (2018). Frontiers in Endocrinology, 9, 72. [Link]
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Sample records for saline-treated control mice. (n.d.). Science.gov. [Link]
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Minimum safe salinity required for iv injection in mice? (2017). ResearchGate. [Link]
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Preclinical Models of Follicular Cell-Derived Thyroid Cancer: An Overview from Cancer Cell Lines to Mouse Models. (2022). Endocrinology and Metabolism, 37(6), 845-857. [Link]
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SOP: Mouse Intraperitoneal Injection. (2017). Virginia Tech. [Link]
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A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. (2014). Journal of the American Association for Laboratory Animal Science, 53(2), 188–193. [Link]
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Application Note & Protocols: Investigating Thyroid Function In Vitro Using 5-Methyl-2-thiouracil
Introduction: The Role of Thiouracils in Thyroid Research
The thyroid gland's synthesis of hormones—thyroxine (T4) and triiodothyronine (T3)—is a cornerstone of vertebrate metabolism, development, and physiological homeostasis. Dysregulation of this intricate process underlies numerous pathologies, from hypothyroidism to Graves' disease. Consequently, robust in vitro models and pharmacological tools are indispensable for both fundamental research and the development of therapeutic agents.
Among the most critical tools for studying thyroid pathophysiology are the thioureylene antithyroid drugs. This family, which includes the well-known compounds propylthiouracil (PTU) and methimazole (MMI), serves as a powerful means to dissect the mechanisms of thyroid hormone synthesis. 5-Methyl-2-thiouracil (5-MTU), a derivative of thiouracil, functions through a similar mechanism and offers a potent tool for inducing a hypothyroid-like state in cell culture systems.[1] Its primary mechanism of action is the inhibition of thyroid peroxidase (TPO), the key enzyme responsible for hormone synthesis.[2]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of this compound in cell culture studies. We will delve into the molecular mechanism of 5-MTU, detail protocols for its use with physiologically relevant cell lines, and present methodologies for quantifying its effects on key markers of thyroid function.
Mechanism of Action: Inhibition of Thyroid Hormone Synthesis
The primary pharmacological target of this compound and other thiouracils is Thyroid Peroxidase (TPO).[1][2] TPO is a large, heme-containing transmembrane protein located in the apical membrane of thyroid follicular cells. It catalyzes the first two critical steps in thyroid hormone synthesis: the oxidation of iodide (I⁻) to iodine (I₂) and the subsequent iodination of tyrosine residues on the thyroglobulin (Tg) protein backbone.[3]
5-MTU exerts its inhibitory effect by acting as a substrate for TPO, effectively trapping the oxidized iodine intermediate and preventing its incorporation into thyroglobulin.[4] This irreversible inactivation of TPO halts the organification of iodine, thereby blocking the synthesis of thyroid hormones at its source.[4][5] While some thiouracils like PTU also inhibit the peripheral deiodination of T4 to T3, the principal effect within a thyroid cell culture model is the direct inhibition of TPO-mediated synthesis.[2][3]
The following diagram illustrates the thyroid hormone synthesis pathway and the specific point of inhibition by this compound.
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Application Notes and Protocols for the Use of 5-Methyl-2-thiouracil in Goiter Induction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 5-Methyl-2-thiouracil in Thyroid Research
This compound, a derivative of thiouracil, is a potent antithyroid agent instrumental in the study of thyroid pathophysiology.[1][2] Its primary application in a research setting is the induction of goiter, an enlargement of the thyroid gland, in animal models. This allows for the investigation of the mechanisms underlying thyroid hyperplasia and the effects of goitrogens on the hypothalamic-pituitary-thyroid (HPT) axis. The controlled induction of goiter provides a valuable model for screening and evaluating potential therapeutic compounds for various thyroid disorders.[3][4]
Mechanism of Action: Inducing a Goitrogenic State
This compound exerts its goitrogenic effect by inhibiting the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1][5] This inhibition is primarily achieved by targeting and blocking the action of thyroid peroxidase (TPO), a key enzyme in thyroid hormone production.[5] TPO is responsible for the oxidation of iodide and its incorporation into tyrosine residues on thyroglobulin, a critical step in hormone synthesis.[5]
The reduction in circulating thyroid hormones triggers a compensatory response from the HPT axis. The hypothalamus releases thyrotropin-releasing hormone (TRH), which stimulates the pituitary gland to secrete thyroid-stimulating hormone (TSH).[6] Elevated TSH levels continuously stimulate the thyroid gland, leading to follicular cell hyperplasia and hypertrophy, and consequently, an increase in thyroid gland size, or goiter.[7]
Caption: Mechanism of this compound-induced goiter.
Experimental Protocol: Induction of Goiter in a Rodent Model
This protocol provides a generalized framework for inducing goiter in rats. Investigators should adapt the specifics to their research question and institutional animal care and use committee (IACUC) guidelines.
1. Animal Model Selection and Acclimatization:
-
Species: Wistar or Sprague-Dawley rats are commonly used.
-
Age/Weight: Young adult rats (e.g., 8-10 weeks old, 200-250g) are suitable.
-
Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50-60% humidity) for at least one week prior to the experiment, with ad libitum access to standard chow and water.
2. Preparation and Administration of this compound:
-
Dosage: A common starting dose is 0.05% to 0.1% (w/v) in drinking water.[8] The exact concentration may need to be optimized based on the desired severity of goiter and the specific animal strain.
-
Preparation: Dissolve the calculated amount of this compound in drinking water. The solution may require gentle heating and stirring to fully dissolve. Prepare fresh solutions regularly (e.g., every 2-3 days) to ensure stability.
-
Administration: Provide the this compound-containing water as the sole source of drinking water for the duration of the study.
3. Experimental Timeline and Monitoring:
-
Duration: A typical study duration is 4-8 weeks. Goiter development can be observed within a few weeks.
-
Monitoring:
-
Body Weight: Record body weight at least twice a week. A slight decrease or slower weight gain compared to control animals is expected.
-
Water Consumption: Monitor water intake to ensure adequate drug administration.
-
Clinical Signs: Observe animals daily for any signs of distress or adverse effects.
-
4. Endpoint Analysis:
-
At the end of the study period, euthanize the animals according to approved IACUC protocols.
-
Blood Collection: Collect blood via cardiac puncture for hormone analysis.
-
Thyroid Gland Excision and Weighing: Carefully dissect the thyroid gland, trim away any adhering connective tissue, and weigh it to determine the goiter index (thyroid weight/body weight).
Caption: Experimental workflow for goiter induction.
Analytical Methods for Goiter Assessment
A comprehensive assessment of goiter induction involves a combination of macroscopic, hormonal, and histological analyses.
1. Macroscopic and Gravimetric Analysis:
-
Visual Inspection: The enlarged thyroid gland will be visibly apparent upon dissection.
-
Thyroid Weight and Goiter Index: As mentioned, the wet weight of the thyroid gland is a primary indicator of goiter. The goiter index normalizes the thyroid weight to the animal's body weight, allowing for more accurate comparisons between animals.
2. Hormonal Assays:
-
Serum TSH, T3, and T4 Levels: Measurement of these hormones is crucial for confirming the hypothyroid state and the HPT axis response.[9]
-
Methodology: Enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA) are standard methods for quantifying serum hormone levels.
| Hormone | Expected Change in 5-MTU Treated Group |
| TSH | ↑↑↑ (Significantly Increased) |
| Free T4 | ↓↓↓ (Significantly Decreased) |
| Free T3 | ↓↓ (Significantly Decreased) |
3. Histological Analysis:
-
Tissue Preparation: Fix the thyroid glands in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissues (e.g., 5 µm thickness) and stain with Hematoxylin and Eosin (H&E).[12]
-
Microscopic Examination:
-
Follicular Cell Hyperplasia: An increased number of follicular cells.[7]
-
Follicular Cell Hypertrophy: An increase in the size of individual follicular cells, often changing from cuboidal to columnar in shape.[12]
-
Colloid Depletion: Reduced or absent colloid within the follicular lumens.[7][12]
-
Vascularization: Increased blood supply to the thyroid tissue.[12]
-
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The expected hormonal changes (decreased T3/T4, increased TSH) provide a biochemical confirmation of the drug's effect.[9][13] These hormonal changes should directly correlate with the observed physical (increased thyroid weight) and histological (hyperplasia, hypertrophy, colloid depletion) changes in the thyroid gland.[12][14][15] A lack of correlation may indicate issues with drug administration, animal health, or analytical procedures.
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Medscape. Nontoxic Goiter Workup: Laboratory Studies, Imaging Studies, Other Tests. Medscape; 2023. Available from: [Link]
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Royal Australian College of General Practitioners. Goitre - Causes, investigation and management. RACGP; 2012. Available from: [Link]
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Mayo Clinic. Goiter - Diagnosis & treatment. Mayo Clinic; 2023. Available from: [Link]
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Patsnap. What is Methylthiouracil used for?. Patsnap Synapse; 2024. Available from: [Link]
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- Nagasaka A, Hidaka H. Effect of Antithyroid Agents 6-Propyl-2-Thiouracil and l-Methyl-2-Mercaptoimidazole on Human Thyroid Iodide Peroxidase. J Clin Endocrinol Metab. 1976;43(1):152-158.
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- Doniach I, Sharpey-Schafer EP. Effect of 2-thiouracil on the histology of the normal human thyroid. J Endocrinol. 1947;5(3):131-135.
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Picmonic. Methimazole (MMI) and Propylthiouracil (PTU) Mechanism of Action. Picmonic; 2024. Available from: [Link]
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Drug Central. methylthiouracil. Drug Central; 2024. Available from: [Link]
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Wikipedia. Methylthiouracil. Wikipedia; 2023. Available from: [Link]
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Dr.Oracle. What is the mechanism of action (MOA) of Propylthiouracil (PTU)?. Dr.Oracle; 2024. Available from: [Link]
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Dimeski G, Badrick T, John B. Propylthiouracil (PTU). StatPearls; 2023. Available from: [Link]
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- Launay MP. The effect of thiouracil derivatives on the pituitary-thyroid axis: a paradox in search of a solution. Rev Can Biol. 1965;24(4):299-304.
- Cabarrou A, Caino HV. [Thiouracil and methyl thiouracil in the treatment of hyperthyroidism]. Dia Med. 1947;19(48):1236-1238.
- Yamazaki E, Noguchi A, Slingerland DW. Effect of methylthiouracil and iodide on the iodinated constituents of thyroid tissue in Graves' disease. J Clin Endocrinol Metab. 1960;20:889-893.
- Eayrs JT, Taylor SH. The effect of thyroid deficiency induced by methyl thiouracil on the maturation of the central nervous system.
- Wang Y, Zhao H, Wang Y, et al. The efficiency and safety of methimazole and propylthiouracil in hyperthyroidism: A meta-analysis of randomized controlled trials. Medicine (Baltimore). 2021;100(30):e26622.
- Gerber H, Peter HJ, Studer H. Transformation of Normal Thyroids Into Colloid Goiters in Rats and Mice by Diphenylthiohydantoin. Endocrinology. 1994;135(6):2645-2651.
- Homsanit M, Srisupandit S, Vannasaeng S. Efficacy of single daily dosage of methimazole vs. propylthiouracil in the induction of euthyroidism. J Med Assoc Thai. 2001;84(10):1387-1393.
- Al-Bayati MA. Histological findings in multinodular goiter. J Fac Med Baghdad. 2021;63(1):1-7.
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ResearchGate. Histological findings of the thyroid gland. The image of an adenomatous.... ResearchGate; 2021. Available from: [Link]
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- Van Middlesworth L, Jagiello G, Vanderlaan WP. Observations on the production of goiter in rats with propylthiouracil and on goiter prevention. Endocrinology. 1959;64(2):186-190.
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U.S. Food and Drug Administration. PROPYLTHIOURACIL TABLETS, USP. FDA; 2011. Available from: [Link]
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- Homsanit M, Srisupandit S, Vannasaeng S. Comparison of single daily dose of methimazole and propylthiouracil in the treatment of Graves' hyperthyroidism. J Med Assoc Thai. 2001;84(10):1387-1393.
- Fekete C, Lechan RM. The central melanocortin system affects the hypothalamo-pituitary thyroid axis and may mediate the effect of leptin. J Clin Invest. 2001;108(7):955-962.
- Tanda ML, Lombardi V, Genovesi M, et al. Thyroid hormone therapy modulates hypothalamo-pituitary-adrenal axis. Thyroid. 2005;15(11):1273-1279.
- Wang Y, Li Y, Wang Y, et al. Xiao-Luo-Wan treats propylthiouracil-induced goiter with hypothyroidism in rats through the PI3K-AKT/RAS pathways based on UPLC/MS and network pharmacology. J Ethnopharmacol. 2022;288:114969.
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Quantitative Analysis of 5-Methyl-2-thiouracil in Human Plasma by LC-MS/MS: An Application Note and Protocol
Abstract
This document provides a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 5-Methyl-2-thiouracil (5-MTU) in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow. The methodology employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. All validation parameters are established in accordance with the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.[1]
Introduction and Scientific Rationale
This compound (5-MTU) is a sulfur-containing pyrimidine derivative. It belongs to the class of thiouracils, compounds known for their antithyroid properties. The accurate quantification of 5-MTU in biological matrices like plasma is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring, and toxicological assessments.
LC-MS/MS has become the gold standard for bioanalysis due to its inherent selectivity, sensitivity, and speed.[2] The principle of this method involves three key stages:
-
Sample Preparation: Efficiently isolating the analyte from complex plasma matrix components, such as proteins and phospholipids, which can interfere with the analysis and contaminate the instrument.
-
Chromatographic Separation: Using high-performance liquid chromatography (HPLC) to separate 5-MTU from other endogenous components based on its physicochemical properties, ensuring that only the target analyte enters the mass spectrometer at a specific time.
-
Mass Spectrometric Detection: Employing a tandem mass spectrometer to specifically select, fragment, and detect 5-MTU based on its unique mass-to-charge ratio (m/z), providing exceptional selectivity and sensitivity. This process, known as Multiple Reaction Monitoring (MRM), is the cornerstone of quantitative LC-MS/MS.[3]
This application note details a complete workflow, from plasma sample preparation to final data analysis, providing both the procedural steps and the scientific justification for each choice, ensuring the method's integrity and transferability.
Materials and Methods
Reagents and Chemicals
-
This compound (≥98% purity)
-
This compound-d3 (Internal Standard, IS) (≥98% purity)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium formate, LC-MS grade
-
Human plasma (K2-EDTA anticoagulant), sourced from an accredited supplier
-
Ultrapure water (18.2 MΩ·cm)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system capable of binary gradient delivery.
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source.
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge capable of reaching >10,000 x g
-
1.5 mL polypropylene microcentrifuge tubes
Experimental Protocols
Preparation of Stock and Working Solutions
Rationale: Accurate preparation of stock and working solutions is fundamental for the entire quantitative assay. Using a certified reference standard and a precise analytical balance is critical. The internal standard (IS) stock is prepared separately to avoid cross-contamination.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of 5-MTU and this compound-d3 (IS) into separate volumetric flasks.
-
Dissolve in Methanol to create a final concentration of 1 mg/mL for each.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the 5-MTU primary stock solution with 50:50 (v/v) ACN:Water to prepare a series of working standard solutions for spiking calibration curve (CAL) standards.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the IS primary stock solution with 50:50 (v/v) ACN:Water to achieve a final concentration of 100 ng/mL. This solution will be used for the protein precipitation step.
-
Preparation of Calibration (CAL) and Quality Control (QC) Samples
Rationale: CAL standards are used to create a response curve against which unknown sample concentrations can be interpolated. QC samples, prepared independently, are used to assess the accuracy and precision of the method during validation and sample analysis.
-
Spiking: Spike appropriate volumes of the 5-MTU working standard solutions into blank human plasma to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
QC Preparation: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (e.g., 3 ng/mL), Medium (e.g., 75 ng/mL), and High (e.g., 750 ng/mL).
Plasma Sample Preparation: Protein Precipitation
Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[4] Acetonitrile is chosen as the precipitation solvent because it generally provides more efficient protein removal than methanol, resulting in a cleaner extract.[3] A 3:1 ratio of solvent to plasma is a widely accepted standard that ensures complete precipitation without excessive sample dilution.[4]
-
Pipette 50 µL of plasma sample (CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS Working Solution (100 ng/mL in ACN). The use of a Stable Isotope-Labeled (SIL) internal standard is considered best practice as it co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction for sample preparation variability and ion suppression/enhancement.[5]
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.
Experimental Workflow Diagram
Caption: Overall workflow for the quantification of 5-MTU in plasma.
LC-MS/MS Method Parameters
Rationale: The chromatographic method is designed to provide good retention and peak shape for the polar 5-MTU molecule. A C18 column is a robust choice for reversed-phase chromatography. The mobile phase, consisting of water and acetonitrile with a formic acid/ammonium formate buffer system, is standard for achieving efficient ionization in ESI mode. The mass spectrometer is operated in positive electrospray ionization mode, as thiouracils readily form protonated molecules ([M+H]+).[1]
Liquid Chromatography
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid and 2 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 5% B (4.1-5.0 min) |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions
Rationale: The selection of precursor and product ions is the key to the selectivity of the MS/MS method. The precursor ion is the protonated molecule ([M+H]+). This ion is isolated and then fragmented in the collision cell to produce characteristic product ions. The most intense and stable product ion is typically used for quantification (Quantifier), while a second product ion is monitored for confirmation (Qualifier).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Use |
| This compound | 143.0 | 100.0 | 50 | 20 | Quantifier |
| This compound | 143.0 | 83.0 | 50 | 25 | Qualifier |
| This compound-d3 (IS) | 146.0 | 103.0 | 50 | 20 | Quantifier |
Method Validation
The method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry" (May 2018).[1] The following parameters were assessed:
-
Selectivity: Blank plasma samples from six different sources were analyzed to ensure no significant interference at the retention time of the analyte and IS.
-
Linearity & Range: The calibration curve was linear over the range of 1-1000 ng/mL with a coefficient of determination (r²) > 0.995.
-
Accuracy & Precision: Inter- and intra-day accuracy and precision were evaluated using QC samples. All results were within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
-
Matrix Effect: The effect of the plasma matrix on ionization was assessed and compensated for by the use of the co-eluting stable isotope-labeled internal standard.
-
Stability: The stability of 5-MTU was confirmed under various conditions: freeze-thaw cycles, short-term bench-top stability, and long-term storage at -80°C.
Conclusion
The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard make this method suitable for high-throughput analysis in a regulated bioanalytical environment. The validation results demonstrate that the method meets the criteria set forth by the FDA, ensuring data of high quality and integrity for pharmacokinetic and clinical studies.
References
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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PubChem. (n.d.). Methylthiouracil. National Center for Biotechnology Information. [Link]
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Rodziewicz, L. (2012). [Determination of the thyreostats in animal muscle tissue by matrix solid-phase dispersion (MSPD) and liquid chromatography-tandem mass spectrometry]. PubMed. [Link]
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Lee, S., et al. (2021). Simultaneous Quantification of Propylthiouracil and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study. MDPI. [Link]
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LibreTexts, Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]
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RTI International. (2024). Selecting and optimizing transitions for LC-MS/MS methods. [Link]
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O'Rourke, M. B., et al. (2023). Optimized plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Wiley Online Library. [Link]
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Abbiss, H. A., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Institutes of Health. [Link]
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Application Note: Utilizing 5-Methyl-2-thiouracil as a Potent Inhibitor for Elucidating T4 to T3 Conversion Pathways
Audience: Researchers, scientists, and drug development professionals in endocrinology, pharmacology, and metabolic diseases.
Introduction
The conversion of the prohormone thyroxine (T4) into the biologically active triiodothyronine (T3) is a critical control point in thyroid hormone homeostasis. This activation is predominantly mediated by a family of selenoenzymes known as iodothyronine deiodinases (D1, D2, and D3).[1][2][3] Specifically, D1 and D2 catalyze the outer ring deiodination of T4 to produce T3, thereby increasing local and systemic thyroid hormone activity.[4] Dysregulation of this conversion process is implicated in numerous metabolic disorders. Understanding the dynamics of deiodinase activity is therefore paramount for both basic research and therapeutic development.
Thiourea-based compounds, such as propylthiouracil (PTU), are classical tools used to inhibit deiodinases.[5][6][7] However, recent studies have highlighted analogues with enhanced potency. 5-Methyl-2-thiouracil (5-MTU), a structural analogue of PTU, has been identified as a more potent inhibitor of type 1 deiodinase (D1) activity, making it a superior tool for specific research applications.[8] This application note provides a comprehensive guide, including detailed protocols, for using 5-MTU to study T4 to T3 conversion, leveraging its enhanced inhibitory characteristics.
Mechanism of Action: this compound as a Deiodinase Inhibitor
The primary mechanism of action for thiouracil derivatives in blocking T4 to T3 conversion is the inhibition of deiodinase enzymes.[9][10] While PTU is known to inhibit both thyroid peroxidase (TPO) in the thyroid gland and the peripheral deiodinases, its effect on D1 is particularly relevant for studying peripheral T4 activation.[5][6]
The deiodination reaction involves the formation of an enzyme-sulfenyl iodide intermediate.[11] Thiouracils are proposed to react with this intermediate, forming a stable mixed disulfide and rendering the enzyme inactive.[11] Research indicates that substitutions on the thiouracil ring can significantly alter inhibitory potency. Specifically, substituting the n-propyl group of PTU with a smaller methyl group at the 5-position, as in 5-MTU, results in a more potent D1 inhibitor.[8] This suggests that the D1 active site may preferentially accommodate smaller, hydrophobic substituents.[8]
Visualizing the Inhibition Pathway
The following diagram illustrates the peripheral activation of thyroid hormone and the specific point of inhibition by this compound.
Caption: Inhibition of T4 to T3 conversion by this compound.
Experimental Protocols
The following protocols provide step-by-step methodologies for assessing the inhibitory effect of this compound on T4 to T3 conversion.
Protocol 1: In Vitro Deiodinase Activity Assay Using Rat Liver Homogenate
This protocol describes a method to measure the inhibition of D1 activity in a tissue preparation known for high D1 expression, such as the liver.[12][13] The endpoint is the quantification of T3 generated from a T4 substrate.
A. Materials and Reagents
| Reagent/Material | Recommended Specifications |
| This compound | Purity >98% |
| L-Thyroxine (T4) | Sodium salt, pentahydrate |
| Dithiothreitol (DTT) | Molecular biology grade |
| Phosphate Buffer | 0.1 M, pH 7.4 |
| PTU (for comparison) | Propylthiouracil, Purity >98% |
| DMSO | ACS grade, for stock solution |
| Rat Liver Tissue | Freshly harvested from healthy adult rats |
| Radioimmunoassay (RIA) or ELISA kit | For quantitative measurement of T3 |
| Protein Assay Kit | e.g., Bradford or BCA |
B. Preparation of Solutions
-
5-MTU Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO. Store at -20°C. Note: Thiouracils have low aqueous solubility, requiring an organic solvent for the stock solution.[14]
-
T4 Substrate Solution (10 µM): Prepare a stock solution of T4 in a small amount of 0.01 M NaOH and dilute to the final concentration with 0.1 M phosphate buffer.
-
DTT Solution (100 mM): Prepare fresh in 0.1 M phosphate buffer. DTT is the cofactor for the deiodinase reaction in vitro.
-
Working Buffer: 0.1 M Phosphate buffer (pH 7.4) containing 2 mM EDTA.
C. Preparation of Liver Homogenate
-
Euthanize a rat according to approved institutional animal care guidelines.
-
Immediately excise the liver and place it in ice-cold working buffer.
-
Mince the tissue and homogenize in 4 volumes of ice-cold working buffer using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant (this will be your enzyme source) and determine its protein concentration using a standard protein assay. Dilute with working buffer to a final concentration of 2-5 mg/mL. Keep on ice.
D. In Vitro Deiodination Reaction
-
Set up reaction tubes (e.g., 1.5 mL microcentrifuge tubes) on ice. For an IC50 determination, prepare a serial dilution of the 5-MTU stock solution.
-
To each tube, add the following in order:
-
Working Buffer
-
Liver Homogenate (e.g., 100 µL, to a final protein concentration of ~100-250 µg)
-
5-MTU or vehicle (DMSO) at various concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.5%.
-
DTT solution (to a final concentration of 10 mM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding T4 substrate solution to a final concentration of 1-2 µM.
-
Incubate at 37°C for 30-60 minutes with gentle shaking.
-
Terminate the reaction by adding 2 volumes of ice-cold absolute ethanol or by placing the tubes in a boiling water bath for 5 minutes.
-
Centrifuge at 12,000 x g for 5 minutes to pellet the precipitated protein.
-
Collect the supernatant for T3 measurement.
E. Quantification and Data Analysis
-
Measure the concentration of T3 in the supernatant using a validated T3 RIA or ELISA kit, following the manufacturer's instructions.[15][16]
-
Calculate the percentage of inhibition for each 5-MTU concentration relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of 5-MTU and perform a non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Compare the IC50 of 5-MTU with that of PTU to confirm its higher potency.[8]
| Parameter | Typical Value/Range | Rationale |
| T4 Substrate Conc. | 1 - 2 µM | Near the Km for D1 to ensure robust activity. |
| DTT Cofactor Conc. | 2 - 10 mM | Required to regenerate the active enzyme in vitro. |
| Incubation Time | 30 - 60 min | Allows for measurable product formation without substrate depletion. |
| Incubation Temp. | 37°C | Optimal temperature for mammalian enzyme activity. |
| 5-MTU Conc. Range | 0.1 µM - 100 µM | Spans the expected IC50 value for D1 inhibition.[8] |
Protocol 2: Framework for In Vivo Assessment in a Rat Model
This framework outlines the key steps to evaluate the systemic effect of this compound on T4 to T3 conversion. This type of study is crucial for understanding the compound's physiological impact.
A. Experimental Design
-
Animal Model: Use adult male Sprague-Dawley or Wistar rats. Allow for a one-week acclimatization period.
-
Groups:
-
Group 1: Vehicle Control (e.g., saline or appropriate vehicle for 5-MTU administration).
-
Group 2: this compound treated.
-
(Optional) Group 3: PTU treated (as a positive control and for comparison).
-
-
Administration: Administer 5-MTU via oral gavage or intraperitoneal injection daily for a set period (e.g., 7-14 days). The dose should be determined from pilot studies or literature on related compounds.
-
Thyroid Status Manipulation (Optional): For a more controlled study, athyreotic (surgically or radioiodine-ablated) rats can be used. These animals are then maintained on a constant T4 replacement dose.[17] This eliminates the confounding variable of endogenous thyroid hormone production and allows for direct assessment of peripheral conversion.[17]
B. Workflow and Sample Collection
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Experimental Design for In Vivo Studies with 5-Methyl-2-thiouracil: An Application Note and Protocol Guide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo studies involving 5-Methyl-2-thiouracil (5-MTU). This guide emphasizes scientific integrity, logical experimental design, and detailed, reproducible protocols to investigate the biological effects of this goitrogenic compound.
Introduction: Understanding this compound
This compound (also known as 6-methyl-2-thiouracil) is a thioamide drug belonging to the same class as propylthiouracil (PTU) and methimazole (MMI).[1] These compounds are primarily known for their antithyroid properties, making them valuable tools for inducing experimental hypothyroidism in animal models. This induced state is crucial for studying the pathophysiology of thyroid hormone deficiency and for evaluating potential therapeutic interventions.
The primary mechanism of action of thiouracils is the inhibition of thyroid peroxidase (TPO).[1] TPO is a key enzyme in the synthesis of thyroid hormones, catalyzing the iodination of tyrosine residues on thyroglobulin and the coupling of these residues to form thyroxine (T4) and triiodothyronine (T3). By inhibiting TPO, 5-MTU effectively reduces the production of thyroid hormones, leading to a hypothyroid state.[1] This reduction in circulating T3 and T4 triggers a feedback mechanism in the hypothalamic-pituitary-thyroid (HPT) axis, resulting in an increase in Thyroid-Stimulating Hormone (TSH) secretion from the pituitary gland.
Core Principles of In Vivo Experimental Design
A well-designed in vivo study is fundamental to obtaining reliable and translatable data. The following principles should be at the core of any study involving 5-MTU.
Animal Model Selection
The most commonly used animal models for studying thyroid function are rats and mice due to their well-characterized physiology and the availability of standardized assays. The choice between the two will depend on the specific research question, logistical considerations, and the availability of relevant genetic models.
| Factor | Rats | Mice |
| Size | Larger, facilitating surgical procedures and blood collection. | Smaller, requiring less housing space and compound. |
| Metabolism | Generally have a slower metabolic rate than mice. | Higher metabolic rate, which can influence drug clearance. |
| Genetic Models | A wide range of outbred and inbred strains are available. | Extensive availability of transgenic and knockout models. |
| Handling | Generally easier to handle and dose. | Can be more challenging for novice handlers. |
Recommendation: For general pharmacological and toxicological studies of 5-MTU, the Sprague-Dawley or Wistar rat is a suitable choice. For studies requiring genetic manipulation, C57BL/6 mice are often preferred.
Ethical Considerations
All animal experiments must be conducted in accordance with national and institutional guidelines for the care and use of laboratory animals. The experimental protocol should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. Key ethical considerations include minimizing animal stress and distress, using the minimum number of animals necessary to obtain statistically significant results (the "3Rs": Replacement, Reduction, and Refinement), and defining humane endpoints.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study investigating the effects of 5-MTU.
Caption: A generalized experimental workflow for in vivo studies with 5-MTU.
Detailed Protocols
The following protocols provide step-by-step guidance for conducting an in vivo study with 5-MTU.
Preliminary Dose-Finding and Toxicity Assessment
Given the limited specific data on the LD50 of this compound, a preliminary dose-finding study is crucial. The OECD guidelines for acute oral toxicity testing (e.g., OECD 420, 423, or 425) provide a framework for this.[2][3][4][5] For the related compound methylthiouracil, oral administration in rats has been documented, and it is known to accumulate in the thyroid gland.[6]
Protocol 1: Acute Oral Toxicity Assessment (Adapted from OECD 423)
-
Animal Selection: Use a small number of healthy, young adult female rats (e.g., Sprague-Dawley, 8-10 weeks old).
-
Housing: House animals in standard conditions with a 12-hour light/dark cycle and free access to standard chow and water.
-
Dose Preparation: Prepare a suspension of 5-MTU in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
Dosing: Start with a dose of 300 mg/kg, administered by oral gavage.
-
Observation: Observe animals closely for the first few hours post-dosing and then daily for 14 days for any signs of toxicity, including changes in behavior, appearance, and body weight.
-
Dose Adjustment: Based on the outcome (survival or mortality), subsequent animals are dosed at a lower or higher fixed dose level (e.g., 50 mg/kg or 2000 mg/kg) according to the OECD 423 guideline.
-
Endpoint: The primary endpoint is mortality. This allows for the classification of the substance's acute toxicity.
Induction of Hypothyroidism with 5-MTU
The following protocol is designed to induce a stable hypothyroid state in rodents. The dosage is an estimation based on data from related compounds and should be optimized in a pilot study.
Protocol 2: Sub-chronic Oral Administration of 5-MTU
-
Animal Model: 24 male Wistar rats (200-250 g).
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Randomization: Randomly assign animals to two groups (n=12 per group):
-
Control Group: Receives the vehicle daily.
-
5-MTU Group: Receives 5-MTU daily.
-
-
Dose Preparation: Prepare a fresh suspension of 5-MTU in 0.5% carboxymethylcellulose daily.
-
Dosage and Administration:
-
Starting Dose: Based on data for methylthiouracil, a starting dose of 50 mg/kg body weight, administered once daily by oral gavage, is recommended.[6] This dose should be confirmed and adjusted based on a pilot study monitoring thyroid hormone levels.
-
Administration: Administer the suspension using a gavage needle appropriate for the size of the animal.
-
-
Study Duration: Treat the animals for 28 days. This duration is typically sufficient to induce a stable hypothyroid state.
-
In-life Monitoring:
-
Record body weight daily.
-
Observe animals daily for any clinical signs of toxicity or hypothyroidism (e.g., lethargy, rough coat).
-
-
Endpoint Collection (Day 29):
-
Anesthetize the animals (e.g., with isoflurane).
-
Collect blood via cardiac puncture for serum separation.
-
Euthanize the animals by an approved method.
-
Dissect and weigh the thyroid gland.
-
Collect other organs of interest (e.g., liver, kidneys) for histological analysis.
-
Analysis of Thyroid Function
Protocol 3: Thyroid Hormone Analysis
-
Serum Preparation: Allow the collected blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C. Collect the serum and store it at -80°C until analysis.
-
Hormone Measurement: Measure serum concentrations of total T4, total T3, and TSH using commercially available, species-specific ELISA or radioimmunoassay (RIA) kits. Follow the manufacturer's instructions carefully.
-
Note on Circadian Rhythm: To minimize variability, blood samples should be collected at approximately the same time of day for all animals.[7]
-
Expected Outcomes:
| Parameter | Control Group | 5-MTU Treated Group |
| Serum T4 | Normal range | Significantly decreased |
| Serum T3 | Normal range | Significantly decreased |
| Serum TSH | Normal range | Significantly increased |
| Thyroid Gland Weight | Normal | Significantly increased (goiter) |
Histological Analysis of the Thyroid Gland
Histological examination of the thyroid gland is essential to assess the morphological changes induced by 5-MTU.
Protocol 4: Hematoxylin and Eosin (H&E) Staining
-
Tissue Fixation: Immediately fix the dissected thyroid glands in 10% neutral buffered formalin for 24 hours.
-
Tissue Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Staining:
-
Deparaffinize and rehydrate the sections.[8]
-
Stain with Harris hematoxylin solution for 5-8 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol.
-
"Blue" the sections in a suitable solution (e.g., 0.2% ammonia water).
-
Counterstain with Eosin Y solution for 30 seconds to 2 minutes.[8]
-
Dehydrate, clear, and mount the sections with a permanent mounting medium.[8]
-
-
Microscopic Examination: Examine the stained sections under a light microscope.
Expected Histological Changes:
| Feature | Control Group | 5-MTU Treated Group |
| Follicular Epithelial Cells | Cuboidal | Hypertrophic and hyperplastic (columnar) |
| Colloid | Abundant, eosinophilic | Scant, pale-staining |
| Follicle Size | Variable, generally round | Smaller, more irregular in shape |
Data Analysis and Interpretation
All quantitative data should be presented as mean ± standard error of the mean (SEM) or standard deviation (SD). Statistical analysis should be performed using appropriate tests (e.g., Student's t-test or ANOVA followed by a post-hoc test) to compare the control and 5-MTU treated groups. A p-value of less than 0.05 is typically considered statistically significant.
The results should be interpreted in the context of the known mechanism of action of thiouracil compounds. A significant decrease in T3 and T4, coupled with a significant increase in TSH and characteristic histological changes in the thyroid gland, would confirm the successful induction of hypothyroidism by 5-MTU.
Signaling Pathway Visualization
The following diagram illustrates the impact of 5-MTU on the Hypothalamic-Pituitary-Thyroid (HPT) axis.
Caption: The inhibitory effect of 5-MTU on the Hypothalamic-Pituitary-Thyroid axis.
Conclusion
This application note provides a robust framework for designing and conducting in vivo studies with this compound. By adhering to these principles and protocols, researchers can generate high-quality, reproducible data to advance our understanding of thyroid physiology and pathology. It is imperative to perform pilot studies to determine the optimal dose of 5-MTU for the specific animal model and research question.
References
-
OECD. (2001). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Publishing. [Link]
-
OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Publishing. [Link]
-
OECD. (2008). OECD Guideline for the Testing of Chemicals 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing. [Link]
-
IARC. (2001). METHYLTHIOURACIL. In Some Thyrotropic Agents. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 79. [Link]
-
Patsnap. (2024). What is Methylthiouracil used for? Patsnap Synapse. [Link]
-
IHC World. (2024). H&E Staining Method and Protocol – Harris. [Link]
-
Bayan Bio. (2023). Mastering the H&E Staining: A Step-by-Step Protocol for Flawless Histology. [Link]
-
EPA. (2009). Guidance for Thyroid Assays in Pregnant Animals, Fetuses and Postnatal Animals, and Adult Animals. [Link]
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Application Notes and Protocols for Radiolabeling Studies Involving 5-Methyl-2-thiouracil Derivatives
Foreword
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the radiolabeling of 5-Methyl-2-thiouracil and its derivatives. This document deviates from a rigid template to provide a narrative that is both scientifically rigorous and grounded in practical laboratory experience. The protocols outlined herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes. Our objective is to furnish you with the requisite knowledge to design, execute, and validate your radiolabeling studies with confidence.
Introduction: The Significance of this compound in Research
This compound (5-MTU), a derivative of thiouracil, is a heterocyclic organic compound with a molecular formula of C₅H₆N₂OS.[1][2] Structurally similar to the endogenous pyrimidine uracil, 5-MTU and its analogues are of significant interest in medicinal chemistry and drug development.[3] The primary biological activity of thiouracil derivatives is the inhibition of thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones.[4][5] This mechanism of action makes them valuable as antithyroid preparations.[2]
Radiolabeling 5-MTU derivatives provides a powerful tool for various research applications, including:
-
Pharmacokinetic Studies (ADME): Tracking the absorption, distribution, metabolism, and excretion of these compounds in vivo.[6]
-
Mechanism of Action Studies: Elucidating the interaction with biological targets like TPO.
-
In Vivo Imaging: Non-invasively visualizing the biodistribution and target engagement of 5-MTU derivatives using techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[7][8]
This guide will provide detailed protocols for radiolabeling 5-MTU with isotopes relevant to both metabolic studies and in vivo imaging.
Isotope Selection and Labeling Strategy
The choice of radionuclide is dictated by the intended application. For metabolic studies, long-lived beta-emitters like Carbon-14 (¹⁴C) and Tritium (³H) are ideal. For imaging applications, gamma-emitters like Technetium-99m (⁹⁹ᵐTc) and Iodine-123 (¹²³I) for SPECT, or positron-emitters like Fluorine-18 (¹⁸F) for PET are employed.
| Isotope | Half-life | Emission Type | Primary Application | Considerations |
| Carbon-14 (¹⁴C) | 5730 years | Beta (β⁻) | ADME, Quantitative Autoradiography | Long half-life necessitates careful waste management. Synthesis can be complex. |
| Tritium (³H) | 12.3 years | Beta (β⁻) | ADME, Receptor Binding Assays | Lower energy beta particles can be challenging to detect. Potential for isotope exchange. |
| Technetium-99m (⁹⁹ᵐTc) | 6.01 hours | Gamma (γ) | SPECT Imaging | Short half-life requires on-site or nearby generator. Requires a chelator for stable labeling.[9][10] |
| Iodine-123 (¹²³I) | 13.22 hours | Gamma (γ) | SPECT Imaging | Favorable imaging characteristics. Chemistry for iodination is well-established.[11] |
| Fluorine-18 (¹⁸F) | 109.8 minutes | Positron (β⁺) | PET Imaging | Short half-life requires a nearby cyclotron. High-resolution imaging. |
Labeling Position: The position of the radiolabel within the molecule is critical to ensure metabolic stability. For 5-MTU, labeling the pyrimidine ring or the 5-methyl group is generally preferred to minimize the risk of premature loss of the radiolabel through metabolic processes.
Protocols for Radiolabeling this compound Derivatives
The following protocols are presented as a starting point and may require optimization based on the specific derivative and available resources.
Carbon-14 Labeling via Chemical Synthesis
This protocol adapts the classical synthesis of thiouracils by utilizing a ¹⁴C-labeled precursor.[2] The most common approach involves the condensation of a β-ketoester with [¹⁴C]thiourea.
Protocol 3.1.1: Synthesis of [2-¹⁴C]-5-Methyl-2-thiouracil
-
Reaction: Condensation of ethyl acetoacetate with [¹⁴C]thiourea.
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- 11. denmarkgroup.illinois.edu [denmarkgroup.illinois.edu]
Troubleshooting & Optimization
Technical Support Center: 5-Methyl-2-thiouracil Solvent Selection
Welcome to the technical support guide for 5-Methyl-2-thiouracil. This document provides in-depth guidance, troubleshooting, and frequently asked questions regarding the solubility of this compound (CAS: 636-26-0), focusing on the common laboratory solvents, Dimethyl Sulfoxide (DMSO) and ethanol. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound effectively in their experiments.
Introduction: The Critical Choice of Solvent
This compound is a pyrimidine derivative investigated for various pharmacological activities.[1] Like many small molecules, its limited aqueous solubility necessitates the use of organic solvents to prepare stock solutions for in vitro and other experimental assays. The choice between DMSO and ethanol is not trivial; it can significantly impact experimental outcomes, from compound stability to cellular toxicity. This guide explains the causality behind solvent selection and provides practical, field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in DMSO and ethanol?
-
Ethanol : this compound is described as being soluble in polar solvents, including alcohols.[2] However, the related isomer, 6-Methyl-2-thiouracil, is reported by some suppliers as "insoluble" in ethanol, while another related compound, 6-Propyl-2-thiouracil, has a solubility of approximately 16 mg/mL in alcohol.[3][4] Given this, the solubility in ethanol should be determined empirically but may be lower than in DMSO.
-
DMSO : Thiouracil derivatives generally exhibit good solubility in DMSO.[1] For instance, 6-Methyl-2-thiouracil has a reported solubility of 28 mg/mL in DMSO.[4] It is highly probable that this compound also possesses substantial solubility in DMSO, making it a primary candidate for preparing high-concentration stock solutions.
Q2: Which solvent, DMSO or ethanol, is preferred for cell-based assays?
For most in vitro cell culture applications, DMSO is the preferred solvent . The primary reason is to minimize the final concentration of the organic solvent in the cell culture medium. Since this compound is likely much more soluble in DMSO, you can prepare a highly concentrated stock solution (e.g., 100 mM). This allows for a large dilution factor (typically 1:1000 or greater), ensuring the final DMSO concentration in the culture well is kept below cytotoxic levels (generally ≤0.1%).[5]
Ethanol can be more toxic to cells at lower concentrations than DMSO.[6] If a compound has lower solubility in ethanol, a higher volume of the stock solution would be needed to achieve the desired final concentration, increasing the risk of solvent-induced artifacts or cytotoxicity.[6][7]
Q3: How can I determine the solubility of this compound in my specific lot?
Even with literature values, empirical verification is a cornerstone of good scientific practice. Use the following micro-solubility test:
-
Weigh out a small, precise amount of this compound (e.g., 1-2 mg) into a microcentrifuge tube.
-
Add a measured, small volume of your chosen solvent (e.g., 20 µL of DMSO).
-
Vortex vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particulate matter against a dark background.
-
If fully dissolved, continue adding small, measured volumes of solvent and vortexing until you reach a known concentration or until precipitation occurs. This will give you an approximate solubility limit for your specific compound lot and solvent batch.
Q4: What are the best practices for storing this compound stock solutions?
Stock solutions of thiouracil derivatives in anhydrous DMSO are generally stable when stored correctly.[8]
-
Storage Temperature : Store DMSO stock solutions at -20°C or -80°C.[4]
-
Aliquoting : To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.[8]
-
Moisture : DMSO is hygroscopic (absorbs water from the air). Moisture can decrease the solubility of the compound and may contribute to its degradation.[4][8] Use fresh, anhydrous DMSO for stock preparation and ensure vials are tightly sealed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon freezing. | The solubility limit was exceeded at the storage temperature. Water may have been absorbed into the DMSO, reducing solubility. | Gently warm the vial to room temperature and vortex thoroughly to redissolve the compound before use. Ensure you are using anhydrous DMSO. Consider preparing a slightly less concentrated stock solution. |
| Precipitation observed in cell culture media after adding the stock solution. | "Crashing out" of the compound due to its poor solubility in the aqueous medium. The final concentration of the compound exceeds its aqueous solubility limit. | Add the DMSO stock solution to a small volume of pre-warmed medium, mix gently, and then add this mixture to the final volume of medium.[9] Ensure the final DMSO concentration does not exceed 0.5% (ideally ≤0.1%). Perform serial dilutions if necessary. |
| Inconsistent experimental results or loss of compound activity. | Degradation of the compound in the stock solution. This could be due to multiple freeze-thaw cycles or improper storage. | Prepare fresh stock solutions regularly. Always aliquot stock solutions into single-use volumes. Confirm compound integrity via analytical methods if possible. |
| Observed cytotoxicity in the vehicle control group. | The final concentration of the solvent (DMSO or ethanol) is too high for the specific cell line being used. | Perform a solvent tolerance test for your cell line. Titrate different concentrations of the solvent (e.g., 0.01% to 1.0%) in your assay and measure viability. Always keep the final solvent concentration consistent across all treatments and controls.[5] |
Data Summary Table
The following table summarizes solubility data for this compound and related compounds to guide your experimental design.
| Compound | CAS Number | Solvent | Reported Solubility | Source |
| This compound | 636-26-0 | Water | ~0.5 mg/mL (509 mg/L) at 25°C | [10] |
| This compound | 636-26-0 | Alcohols | Qualitatively described as "soluble" | [2] |
| 6-Methyl-2-thiouracil | 56-04-2 | DMSO | 28 mg/mL (196.93 mM) | [4] |
| 6-Methyl-2-thiouracil | 56-04-2 | Ethanol | Insoluble | [4] |
| 6-Methyl-2-thiouracil | 56-04-2 | Alcohol | Slightly Soluble | [11] |
| 6-Propyl-2-thiouracil | 51-52-5 | DMSO | ~10 mg/mL | [3] |
| 6-Propyl-2-thiouracil | 51-52-5 | Ethanol | ~16 mg/mL | [3] |
Note: Data for 6-Methyl-2-thiouracil and 6-Propyl-2-thiouracil are provided as valuable reference points for the structurally similar target compound.
Experimental Protocols & Workflows
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol is recommended for preparing a primary stock solution for most in vitro applications.
Materials:
-
This compound (MW: 142.18 g/mol )[12]
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and pipettes
Procedure:
-
Calculation : To prepare 1 mL of a 100 mM stock solution, you will need:
-
142.18 g/mol * 0.1 mol/L = 14.218 g/L = 14.22 mg/mL.
-
-
Weighing : Accurately weigh 14.22 mg of this compound powder and place it into a sterile vial.
-
Dissolution : Add 1 mL of anhydrous DMSO to the vial.
-
Mixing : Cap the vial tightly and vortex at room temperature for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.
-
Storage : Aliquot the solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store tightly sealed at -20°C or -80°C.
Solvent Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate solvent for your experiment.
Caption: Decision workflow for solvent selection.
References
-
ChemBK. This compound. [Link]
-
National Center for Biotechnology Information. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. [Link]
-
ResearchGate. (PDF) Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. [Link]
-
PubChem. Methylthiouracil. [Link]
-
J&K Scientific. This compound, 98% | 636-26-0. [Link]
-
National Center for Biotechnology Information. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. [Link]
-
PubMed. Studies on repository compound stability in DMSO under various conditions. [Link]
-
ContaminantDB. This compound (CHEM017132). [Link]
-
ResearchGate. I wanted to dissolve my drugs in DMSO for in vivo cytotoxic assays on testis cells. [Link]
-
National Center for Biotechnology Information. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. [Link]
-
International Organization for Standardization. ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. [Link]
-
Cheméo. Chemical Properties of Methylthiouracil (CAS 56-04-2). [Link]
-
Biomedical Research and Therapy. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. [Link]
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- 2. CAS 636-26-0: this compound | CymitQuimica [cymitquimica.com]
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- 4. selleckchem.com [selleckchem.com]
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- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Methylthiouracil | C5H6N2OS | CID 667493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
Technical Support Center: Optimizing 5-Methyl-2-thiouracil Solution Stability for Experimental Success
For researchers and drug development professionals, the reliability of experimental data is paramount. The stability of reagent solutions, particularly for compounds like 5-Methyl-2-thiouracil (5-MTU), is a critical factor that can significantly impact outcomes. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to ensure the stability and efficacy of your 5-MTU solutions.
Part 1: Frequently Asked Questions (FAQs) - Core Knowledge
This section addresses foundational questions regarding the handling and properties of this compound.
Q1: What is this compound and what are its primary applications in research?
This compound (also known as 2-Thiothymine) is a heterocyclic compound and a derivative of uracil, a nucleobase.[1][2] Structurally, a sulfur atom replaces the oxygen at the 2-position of the pyrimidine ring, and a methyl group is attached at the 5-position.[][4] In the fields of drug development and biomedical research, it and similar thiouracil compounds are primarily investigated as antithyroid agents.[5][6] They function by inhibiting thyroid peroxidase, an enzyme essential for the synthesis of thyroid hormones.[7][8] This makes them valuable tools for studying thyroid physiology and developing treatments for conditions like hyperthyroidism.[6][7]
Q2: What are the main challenges in maintaining the stability of 5-MTU solutions?
The primary challenges with 5-MTU solutions are rooted in its physicochemical properties:
-
Limited Aqueous Solubility: 5-MTU is very slightly soluble in cold water, with a reported solubility of about 0.5 g/L at 25°C.[1] This necessitates the use of organic solvents or pH modification for preparing stock solutions.
-
Potential for Precipitation: Due to its limited solubility, changes in temperature or solvent composition upon dilution can cause the compound to precipitate out of solution, leading to inaccurate concentrations.[9] This is a common issue when diluting DMSO stock solutions into aqueous buffers.[9]
-
Chemical Instability: Thiouracil derivatives can be sensitive to light and oxidation.[5][6] The thiocarbonyl group (C=S) is susceptible to oxidation, which can lead to the degradation of the compound and a loss of biological activity. They are noted to be incompatible with strong oxidizing agents.[5][6]
Q3: What is the recommended solvent for preparing 5-MTU stock solutions?
The choice of solvent is critical and depends on the experimental application.
-
Organic Solvents: For creating high-concentration stock solutions, organic solvents are preferred. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are effective choices.[10] Thiouracil compounds are generally soluble in ethanol as well.[6]
-
Aqueous Alkaline Solutions: 5-MTU is freely soluble in aqueous solutions of alkali hydroxides, such as sodium hydroxide (NaOH) or ammonia.[6] This method is often used for preparing solutions for direct use in aqueous biological systems, as it avoids the potential cytotoxicity associated with residual organic solvents.
Q4: How should I properly store stock solutions of 5-MTU?
Proper storage is crucial to prevent degradation and precipitation.
-
Temperature: For stock solutions in organic solvents like DMSO, storage at -20°C is a common practice for long-term stability.[10] However, be aware that freeze-thaw cycles can sometimes induce precipitation of compounds from DMSO.[9] For aqueous solutions, refrigeration at 4°C is recommended, but these should typically be used fresh.[10] Some studies on similar compounds suggest that storage at 4°C can maintain stability for extended periods.[11]
-
Light: As thiouracil compounds can be light-sensitive, it is best practice to store solutions in amber vials or containers wrapped in foil to protect them from light.[6][12]
-
Atmosphere: To prevent oxidation, particularly for long-term storage, purging the headspace of the storage container with an inert gas like argon or nitrogen is recommended.[10]
Part 2: Troubleshooting Guide - Resolving Common Issues
This section provides a systematic approach to identifying and solving common problems encountered with 5-MTU solutions.
Issue 1: The 5-MTU powder is not dissolving completely in my chosen solvent.
Complete dissolution is the first step to an accurate experiment. If you encounter issues, follow this workflow.
Caption: Troubleshooting workflow for 5-MTU dissolution problems.
Causality and In-Depth Solutions:
-
Solubility Limits: Exceeding the solubility limit is the most common cause. Refer to the solubility data below.
-
Solvent Quality: Water content in organic solvents like DMSO can significantly reduce their solvating power for hydrophobic compounds. Use fresh, high-purity, anhydrous grade solvents.
-
Energy Input: Gentle heating or sonication can provide the necessary energy to overcome the crystal lattice energy of the solid, facilitating dissolution. However, avoid excessive heat which could promote degradation.
Table 1: Solubility Profile of Thiouracil Derivatives
| Solvent | This compound / Related Thiouracils | Reference |
|---|---|---|
| Water (25°C) | Very slightly soluble (~0.5 g/L) | [1] |
| Boiling Water | One part dissolves in ~150 parts | |
| Ethanol | Soluble | [6] |
| DMSO | Soluble (e.g., 4-thiouracil is ~10 mg/mL) | [10] |
| DMF | Soluble (e.g., 4-thiouracil is ~12 mg/mL) | [10] |
| Alkaline Solutions | Freely Soluble |[6] |
Issue 2: My 5-MTU solution, which was clear, is now cloudy or contains a precipitate.
Precipitation after storage indicates a change in the solution's stability.
Caption: Logic flow for diagnosing the cause of precipitation.
Causality and Preventative Measures:
-
Temperature-Induced Precipitation: High-concentration solutions, especially in DMSO, can become supersaturated. When cooled from room temperature to 4°C or -20°C, the solubility of the compound decreases, causing it to crash out of solution.[9]
-
Prevention: Consider storing DMSO stocks at room temperature if they will be used within a short period and are protected from light. Alternatively, prepare smaller aliquots to minimize freeze-thaw cycles.
-
-
Solvent-Shift Precipitation: When a concentrated stock in an organic solvent like DMSO is diluted into an aqueous buffer (e.g., PBS for cell culture), the final concentration of the organic solvent may be too low to keep the compound dissolved. This is a common cause of precipitation in working solutions.
-
Prevention: Prepare intermediate dilutions or use a co-solvent system if compatible with your experiment. The most robust method is to prepare the final working solution directly in a suitable aqueous buffer, such as a slightly alkaline solution, as described in Protocol 2.
-
Issue 3: I suspect my 5-MTU solution has degraded, leading to inconsistent experimental results.
Chemical degradation can be subtle but has profound effects on experimental outcomes.
Indicators of Degradation:
-
Visual Changes: A noticeable change in color (e.g., yellowing) or the appearance of a fine, insoluble material that cannot be redissolved with gentle warming.
-
Olfactory Changes: The emergence of a sulfurous odor may indicate the breakdown of the thiouracil ring.
-
Performance Issues: A gradual or sudden loss of biological activity in your assay is a strong indicator of compound degradation.
Root Cause: Oxidation The thiocarbonyl group in 5-MTU is a primary site for oxidation. This process can alter the compound's structure, affecting its ability to interact with its biological target. The compound is known to be incompatible with strong oxidizing agents.[5][6]
Caption: Simplified schematic of the oxidative degradation pathway.
Mitigation and Verification:
-
Prepare Fresh Solutions: The most reliable way to avoid issues with degradation is to prepare solutions fresh from solid powder for each experiment or, at most, on a weekly basis.
-
Inert Gas: For long-term storage of valuable stock solutions, flush the vial with an inert gas (argon or nitrogen) before sealing to displace oxygen.[10]
-
Analytical Verification: If your facility has the capability, the stability of a solution can be quantitatively assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[13][14] This method can separate the parent compound from its degradation products.[13]
Part 3: Validated Protocols for Enhanced Stability
These protocols provide step-by-step instructions for preparing stable 5-MTU solutions.
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol is ideal for creating a concentrated stock for long-term storage and subsequent dilution.
Materials:
-
This compound (MW: 142.18 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: To prepare 1 mL of a 100 mM solution, you will need:
-
142.18 g/mol * 0.1 mol/L * 0.001 L = 0.01422 g = 14.22 mg
-
-
Weighing: Carefully weigh out 14.22 mg of 5-MTU powder and place it into a sterile vial.
-
Solubilization: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes. If any solid remains, place the vial in a water bath sonicator for 5-10 minutes, or until the solution is completely clear. Gentle warming to 37°C can also be applied.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes. Store at -20°C, protected from light.
Protocol 2: Preparation of a 10 mM Aqueous Working Solution using NaOH
This protocol is suitable for preparing a ready-to-use solution for direct application in aqueous assays, avoiding solvent-shift precipitation.
Materials:
-
This compound (MW: 142.18 g/mol )
-
0.1 M Sodium Hydroxide (NaOH) solution
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sterile conical tube
-
Calibrated pH meter
Procedure:
-
Weighing: Weigh out 14.22 mg of 5-MTU powder and place it into a 15 mL conical tube.
-
Initial Dissolution: Add approximately 8 mL of high-purity water to the tube. The powder will not dissolve at this stage.
-
Alkalinization: While gently swirling the suspension, add the 0.1 M NaOH solution dropwise. Continue adding drops until all the 5-MTU powder has dissolved and the solution is clear. This occurs as the acidic proton on the thiouracil is removed, forming a soluble salt.
-
Volume Adjustment: Once dissolved, add high-purity water to bring the final volume to exactly 10 mL.
-
pH Check (Optional): Check the pH of the final solution. It will be alkaline. If your experimental system is sensitive to high pH, you may need to adjust it carefully with a dilute acid (e.g., 0.1 M HCl), but be cautious as lowering the pH too much may cause the compound to precipitate. It is often better to account for the small volume of alkaline solution in the final assay volume.
-
Use: This solution should be prepared fresh for optimal results. If short-term storage is necessary, keep it at 4°C for no more than 24 hours.
By understanding the chemical properties of this compound and implementing these robust preparation and troubleshooting strategies, researchers can significantly enhance the stability of their solutions, leading to more reliable, reproducible, and accurate experimental results.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 657298, Propylthiouracil. [Link]
-
Loba Chemie. (n.d.). 2-THIOURACIL FOR SYNTHESIS Safety Data Sheet. [Link]
-
ChemBK. (n.d.). This compound. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 667493, Methylthiouracil. [Link]
-
Wang, S., et al. (2022). Cocrystals of Propylthiouracil and Nutraceuticals toward Sustained-Release: Design, Structure Analysis, and Solid-State Characterization. ResearchGate. [Link]
-
Cheméo. (n.d.). Chemical Properties of Methylthiouracil (CAS 56-04-2). [Link]
-
International Journal of Scientific Development and Research. (2022). Stability indicating study by using different analytical techniques. [Link]
-
Wikipedia. (n.d.). This compound. [Link]
-
Nahata, M. C. (1999). Stability of Propylthiouracil. Medscape. [Link]
-
Fatahala, S. S., et al. (2020). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 25(23), 5769. [Link]
-
Ito, R., et al. (2024). Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine. Shokuhin Eiseigaku Zasshi, 65(3), 178-185. [Link]
-
Nahata, M. C. (1999). Stability of propylthiouracil in extemporaneously prepared oral suspensions at 4 and 25 degrees C. American journal of health-system pharmacy, 56(8), 763-765. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of biomolecular screening, 19(9), 1302–1308. [Link]
-
IKEV. (n.d.). The Complete Stability Testing for a Successful Application. [Link]
-
Fatahala, S. S., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules, 23(11), 2941. [Link]
-
Matković-Čalogović, D., et al. (2002). This compound. ResearchGate. [Link]
-
Georgieva, I., & Trendafilova, N. (2023). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. Preprints.org. [Link]
-
Anderson, G. W., et al. (1945). Studies in Chemotherapy. X. Antithyroid Compounds. Synthesis of 5- and 6- Substituted 2-Thiouracils from β-Oxoesters and Thiourea. Journal of the American Chemical Society, 67(12), 2197–2200. [Link]
-
Fatahala, S. S., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. ResearchGate. [Link]
-
Malet-Martino, M., et al. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Journal of pharmaceutical and biomedical analysis, 97, 109-118. [Link]
-
Zhang, Z., et al. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Pharmaceutics, 15(3), 803. [Link]
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- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 7. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. medscape.com [medscape.com]
Technical Support Center: 5-Methyl-2-thiouracil Purity Analysis and Purification
Welcome to the technical support center for 5-Methyl-2-thiouracil. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, practical solutions for identifying and removing common impurities from your samples. Ensuring the purity of your starting material is paramount for the reliability and reproducibility of your experimental results. This document offers a series of troubleshooting guides and frequently asked questions to navigate common challenges in handling this compound.
Part 1: Frequently Asked Questions (FAQs) - Your First Stop for Purity Issues
This section addresses the most common questions our team receives regarding the purity of this compound.
Q1: What are the most common types of impurities I might find in my this compound sample?
The impurities in your sample are typically related to its synthetic route or degradation. The most common synthesis involves the condensation of thiourea with an ethyl 2-methylacetoacetate.[1] Therefore, you should be vigilant for:
-
Unreacted Starting Materials: Thiourea and derivatives of ethyl 2-methylacetoacetate.
-
Synthesis By-products: Isomeric structures or products from side-reactions. The cyclization reaction is crucial and, if incomplete, can leave related open-chain intermediates.
-
Related Thiouracils: Depending on the starting materials, other thiouracil derivatives could be present. For instance, if the starting ketoester is not pure, you might form other alkylated thiouracils.
-
Degradation Products: Thiouracils can undergo hydrolysis or oxidation. Hydrolytic pathways can lead to the opening of the pyrimidine ring.[2]
-
Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, methanol, DMF) are common impurities.[1]
Q2: My HPLC analysis shows multiple peaks. How do I begin to identify what they are?
An HPLC chromatogram with multiple peaks is a common starting point for a purity investigation. A systematic approach is key.
-
Establish a Robust HPLC Method: A good separation is critical. For thiouracil and its derivatives, a reversed-phase C18 column is often effective.[3] An isocratic mobile phase, such as acetonitrile and a phosphate buffer, provides consistent results.[4][5][6]
-
Spiking Experiments: If you have standards for suspected impurities (like thiourea), inject a mixture of your sample and the standard. An increase in the peak area of an existing peak suggests the identity of that impurity.
-
LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool. It provides the molecular weight of the compounds eluting at each peak, which is a critical clue for identification.[7]
-
Fraction Collection: If you do not have access to LC-MS, you can use preparative or semi-preparative HPLC to collect the fractions corresponding to the impurity peaks. You can then analyze these isolated fractions by other techniques like NMR or MS.
Q3: My ¹H NMR spectrum has unexpected signals. What could they be?
Unexpected signals in an NMR spectrum can be daunting, but they provide a wealth of information.
-
Check for Common Solvents: The first step is to rule out residual laboratory solvents. Compare your unknown peaks to established chemical shift tables for solvents in your NMR solvent (e.g., DMSO-d₆).[8][9][10] For example, a singlet around 2.08 ppm in DMSO-d₆ often corresponds to acetone.[11]
-
Analyze Integration and Multiplicity: Compare the integration of the impurity signals to your main product signals to estimate the level of contamination. The splitting patterns (multiplicity) can give clues about the structure of the impurity.
-
Look for Starting Material Signals: If you know the synthetic route, look for characteristic peaks of the starting materials. For example, the protons of the ethyl group in ethyl 2-methylacetoacetate would appear as a triplet and a quartet.
-
Consider Structural Isomers: An isomer might have a very similar structure but a different substitution pattern, leading to a different chemical shift for the methyl group or the vinyl proton.
Q4: Recrystallization isn't improving the purity enough. What should I try next?
While recrystallization is a powerful technique, it is less effective when impurities have very similar solubility profiles to the main compound. If you've optimized your recrystallization solvent and still see significant impurities, column chromatography is the logical next step.
Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[12] By carefully selecting the solvent system, you can achieve separations that are impossible with recrystallization alone. This technique is particularly effective for removing by-products with slight polarity differences.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed workflows and step-by-step protocols for the key experiments discussed above.
Guide 1: A Systematic Workflow for Impurity Identification
This workflow provides a logical sequence of experiments to move from an unknown purity issue to a confident identification of the contaminants.
Caption: A logical workflow for identifying unknown impurities.
Guide 2: Protocol for Purity Assessment by HPLC
This protocol is a robust starting point for analyzing this compound samples.
-
Instrumentation: High-Performance Liquid Chromatography system with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]
-
Mobile Phase: Isocratic mixture of 5% Acetonitrile and 95% Water containing 0.1% Phosphoric Acid.[4][5]
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: Dissolve a small amount of the this compound sample (approx. 1 mg/mL) in the mobile phase or a suitable solvent like methanol. Ensure the sample is fully dissolved. It is good practice to filter the sample through a 0.45 µm syringe filter before injection to prevent particulates from clogging the column.[13]
-
Analysis: Inject 10-20 µL of the sample. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.
Guide 3: Protocol for Purification by Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids. The key is finding a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Solvent Selection: Based on available data, this compound is very slightly soluble in cold water and alcohol but more soluble in boiling water.[14] Ethanol or an ethanol/water mixture is a good starting point.
-
Procedure: a. Place the impure this compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling while stirring. c. Continue adding small portions of the hot solvent until the solid just dissolves completely. d. If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes to remove colored impurities. Filter the hot solution through a fluted filter paper to remove the charcoal. e. Allow the clear solution to cool slowly to room temperature. Crystals should begin to form. f. To maximize yield, cool the flask in an ice bath for 30-60 minutes. g. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. h. Dry the purified crystals in a vacuum oven.
-
Validation: Analyze the purity of the recrystallized material and the mother liquor by HPLC or TLC to confirm the effectiveness of the purification.
Guide 4: Protocol for Purification by Silica Gel Column Chromatography
This method is ideal for separating impurities with different polarities.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Spot your impure sample on a silica gel TLC plate and develop it in various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol). The ideal system will show good separation between your product spot (Rf value ~0.3-0.4) and the impurity spots.
-
Column Packing: a. Prepare a slurry of silica gel in the chosen mobile phase (the less polar solvent, e.g., hexane). b. Pack a glass chromatography column with the slurry, ensuring there are no air bubbles. Allow the silica to settle into a compact bed.
-
Sample Loading: a. Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. b. Alternatively, adsorb the sample onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. c. Carefully add the sample to the top of the packed column.
-
Elution and Fraction Collection: a. Begin eluting the column with the mobile phase. b. Collect the eluent in a series of fractions (e.g., in test tubes). c. Monitor the composition of the fractions by TLC. d. Combine the fractions that contain the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Part 3: Data Presentation & Visualization
Table 1: Common Impurities and Analytical Signatures
| Impurity Type | Potential Compound | Identification Clues (HPLC/NMR/MS) |
| Starting Material | Thiourea | Highly polar, elutes early in reversed-phase HPLC. Distinctive ¹H and ¹³C NMR signals. MW = 76.12. |
| Starting Material | Ethyl 2-methylacetoacetate | Less polar than the product. Characteristic ethyl group signals (triplet/quartet) in ¹H NMR. MW = 144.17. |
| Related Compound | 6-Methyl-2-thiouracil | May have a similar retention time to this compound. NMR would show a different chemical environment for the methyl group. MW = 142.18. |
| Degradation Product | Ring-opened species | Often more polar. Mass spectrometry would show a mass corresponding to the addition of water (hydrolysis). |
| Residual Solvent | Ethanol | Not visible by UV. Appears in ¹H NMR as a triplet (~1.0-1.2 ppm) and a quartet (~3.5-3.6 ppm) in many deuterated solvents. |
Purification Strategy Decision Tree
This diagram helps in choosing the appropriate purification technique based on the initial assessment of the sample.
Caption: Decision tree for selecting a purification method.
References
- HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P Column. (n.d.). LabRulez LCMS.
- Synthesis of some 2-methylthiouracil nucleosides and its 5-halo analogues of 2-acetamido-2-deoxy-D-glucose. (n.d.). PubMed.
- This compound >98.0%(T)(HPLC). (n.d.). Şahinler Kimya.
- Synthesis and Functionalization of 5-Alkyl-6-methyl-2-thiouracils. (2020). ResearchGate.
- This compound. (n.d.). CymitQuimica.
- (PDF) HPLC determination of antithyroid drugs. (n.d.). ResearchGate.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). The Journal of Organic Chemistry.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications.
- Methylthiouracil(56-04-2) 1H NMR spectrum. (n.d.). ChemicalBook.
- HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) And Propylthiouracil (PTU) on Primesep P Column. (2023). SIELC.
- CAS 636-26-0 this compound. (n.d.). BOC Sciences.
- Methylthiouracil | C5H6N2OS. (n.d.). PubChem.
- This compound AldrichCPR. (n.d.). Sigma-Aldrich.
- The synthesis of 2-Thiouracil and its precautions. (2024). ChemicalBook.
- [Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union]. (2024). PubMed.
- A Technical Guide to the Synthesis, Characterization, and Application of Novel Thiouracil Derivatives. (n.d.). Benchchem.
- HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. (n.d.). SIELC Technologies.
- Validation of a HPLC Method for the Determination of Propylthiouracil in Plasma. (2005). ResearchGate.
- Chromatography and Separation. (n.d.). Biocompare.
- Column Chromatography (Purification). (2013). YouTube.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL.
- This compound | CAS 636-26-0. (n.d.). Santa Cruz Biotechnology.
- Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. (n.d.). MDPI.
- The chromatograms obtained from a 6-methyl-2-thiouracil-spiked urine sample. (n.d.). ResearchGate.
- 6-Methyl-2-thiouracil | CAS 56-04-2. (n.d.). Veeprho.
- METHYLTHIOURACIL. (n.d.). IARC Publications.
- (PDF) this compound. (2006). ResearchGate.
- Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. (2014). PubMed.
- Process for thiouracil production. (n.d.). Google Patents.
- Prolong your columns and your peaks. (2022). Cytiva Life Sciences.
- (PDF) Cocrystals of 5-fluorouracil. (2010). ResearchGate.
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Technical Support Center: Optimizing 5-Methyl-2-thiouracil Dosage for Rodent Studies
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals utilizing 5-Methyl-2-thiouracil (5-MTU) to induce hypothyroidism in rodent models. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to ensure the scientific integrity and success of your experiments.
Core Concept: Mechanism of Action of this compound
This compound, a derivative of thiouracil, is an antithyroid agent, or thyrostatic. Its primary function is to inhibit the synthesis of new thyroid hormones (thyroxine (T4) and triiodothyronine (T3)).[1] This is achieved by targeting and inhibiting the enzyme thyroid peroxidase (TPO) .[2][3] TPO is essential for two critical steps in thyroid hormone production: the oxidation of iodide (I⁻) to iodine (I⁰) and the subsequent iodination of tyrosine residues on the thyroglobulin protein.[1][4] By blocking TPO, 5-MTU effectively reduces the production of thyroid hormones, leading to a state of chemical hypothyroidism.[2] This makes it a valuable tool for studying the physiological effects of thyroid hormone deficiency.
References
- Routes of Administration in Mice. (n.d.). University of Iowa.
- Routes and Volumes of Administration in Mice. (n.d.). Tulane University.
- Manual Restraint and Common Compound Administration Routes in Mice and Rats. (2012). Journal of Visualized Experiments.
- Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025). Boston University Office of Research.
- Manual Restraint and Common Compound Administration Routes in Mice and Rats. (2025). Journal of Visualized Experiments.
- Emend Pharmacology Review Part 5. (n.d.). U.S.
- Methylthiouracil. (2001). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 79.
- Study of the Toxic, Goitrogenic and Growth-Retarding Effects of Three Derivatives of Thiouracil in the Albino R
- Methylthiouracil. (n.d.). PubChem.
- Effect of Low-level Laser Therapy on Propylthiouracil-induced Hypothyroidism Model Mice: A Pilot Study. (2018). Medical Lasers.
- Mechanism of Action of Thioureylene Antithyroid Drugs: Factors Affecting Intrathyroidal Metabolism of Propylthiouracil and Methimazole in R
- A New Class of Propylthiouracil Analogs: Comparison of 5'-deiodinase Inhibition and Antithyroid Activity. (1986). Endocrinology.
- Effect of 5-halogeno-2-thiouracil and of 6-methyl-5-iodo-2-thiouracil on oxygen consumption r
- Hypothyroidism induced by propylthiouracil decreases sirtuin1 content in rat heart. (2020).
- Curcumin exerts protective effects on the thyroid gland in propylthiouracil-treated rats. (2022). Folia Histochemica et Cytobiologica.
- Mechanism of action of thioureylene antithyroid drugs in the rat: possible inactivation of thyroid peroxidase by propylthiouracil. (1980). Endocrinology.
- Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases. (2013). PLoS ONE.
- Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. (2018). Molecules.
- The effect of thyroid deficiency induced by methyl thiouracil on the maturation of the central nervous system. (1956). Journal of Endocrinology.
- Minimizing off-target effects of Thiouracil in cell culture experiments. (2025). BenchChem.
- Methimazole (MMI) and Propylthiouracil (PTU) Mechanism of Action. (n.d.). Picmonic.
- Propylthiouracil (PTU). (2023).
- Methylthiouracil NF-κB inhibitor. (n.d.). Selleck Chemicals.
- Studies on the goitrogenic mechanism of action of N,N,N',N'-tetramethylthiourea. (2006). Toxicology.
- This compound. (n.d.). Sigma-Aldrich.
- Propylthiouracil. (n.d.). Wikipedia.
- The Long Term Survival and Reaction to Methyl-thiouracil of Thyroid Auto-implants in the Rat. (1956).
- This compound. (2002).
- Pharmacokinetics of 1-(2-deoxy-2-fluoro-beta-L-arabinofuranosyl)-5-methyluracil (L-FMAU)
- EFFECT OF 5-HALOGENO-2-THIOURACIL AND OF 6-METHYL-5-IODO-2-THIOURACIL ON OXYGEN CONSUMPTION IN R
- [Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union]. (2024). Shokuhin Eiseigaku Zasshi.
- Pharmacokinetics, Metabolism, and Oral Bioavailability of the DNA Methyltransferase Inhibitor 5-Fluoro-2′-Deoxycytidine in Mice. (2007). Clinical Cancer Research.
- Enhanced stability in vitro and in vivo of immunoconjugates prepared with 5-methyl-2-iminothiolane. (1994).
- An inverse correlation (dose-response between 5-methyl-cytidine and the fate of spontaneous tumours in mice. (1975). Cytobios.
- What is Propylthiouracil used for? (2024).
- 2-Thiouracil (Thiouracil). (n.d.). MedchemExpress.
- Clinical pharmacokinetics of antithyroid drugs. (1984). Clinical Pharmacokinetics.
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Technical Support Center: Troubleshooting Inconsistent Results in 5-Methyl-2-thiouracil (5-MTU) Assays
Welcome to the technical support center for 5-Methyl-2-thiouracil (5-MTU) assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during the quantification of 5-MTU. Inconsistent results can be a significant roadblock in research and development, and this resource aims to provide clear, actionable solutions grounded in scientific principles.
This guide is structured in a question-and-answer format, addressing specific problems you may face with different analytical techniques. We will delve into the causality behind these issues and provide step-by-step protocols to help you validate your methods and achieve reliable, reproducible data.
Section 1: Chromatographic Assays (HPLC & LC-MS/MS)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), are powerful tools for the precise quantification of 5-MTU. However, their sensitivity can also make them susceptible to various sources of error.
Frequently Asked Questions & Troubleshooting
Question 1: I'm observing significant peak tailing for my 5-MTU standard and samples in my HPLC assay. What are the likely causes and how can I fix it?
Answer:
Peak tailing, where the peak asymmetry factor is greater than 1, is a common issue in HPLC and can lead to inaccurate peak integration and reduced resolution.[1][2] The primary causes for 5-MTU, a compound with basic functional groups, often involve secondary interactions with the stationary phase.
Causality Explained:
-
Silanol Interactions: The most frequent cause is the interaction of the amine groups in 5-MTU with acidic silanol groups on the surface of silica-based C18 columns.[3] These interactions are a form of secondary retention mechanism that slows down a portion of the analyte molecules, causing them to elute later and create a "tail."
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of 5-MTU, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[3]
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion, including tailing.[3]
-
Column Contamination or Degradation: Accumulation of matrix components on the column frit or degradation of the stationary phase can create active sites that cause tailing.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC peak tailing.
Step-by-Step Protocol: Optimizing Mobile Phase pH
-
Determine the pKa of 5-MTU: The reported pKa is approximately 7.71.[4]
-
Adjust Mobile Phase pH: Prepare mobile phases with a pH at least 2 units away from the pKa. For reversed-phase chromatography, a lower pH (e.g., pH 3-4) will ensure 5-MTU is consistently protonated, minimizing interactions with silanols.
-
Buffer Selection: Use an appropriate buffer (e.g., phosphate or acetate) at a concentration of 10-25 mM to maintain a stable pH.[5]
-
Test and Compare: Run the assay with the different mobile phase pH values and compare the peak shapes to identify the optimal condition.
Question 2: My 5-MTU signal is inconsistent and often suppressed when analyzing biological samples with LC-MS/MS. How can I identify and mitigate matrix effects?
Answer:
Matrix effects are a significant challenge in LC-MS/MS analysis of complex biological samples, leading to either suppression or enhancement of the analyte signal.[4][6] This phenomenon occurs when co-eluting endogenous components from the sample matrix interfere with the ionization of 5-MTU in the mass spectrometer's ion source.[4][6]
Causality Explained:
-
Ion Suppression: Co-eluting matrix components can compete with 5-MTU for ionization, reducing the number of analyte ions that reach the detector.[6]
-
Ion Enhancement: In some cases, matrix components can enhance the ionization of the analyte, leading to an artificially high signal.[6]
-
Sample Preparation: Inefficient sample cleanup is a primary contributor to matrix effects, as it fails to remove interfering substances.[7]
Strategies for Mitigation:
| Strategy | Description |
| Improved Sample Preparation | Utilize more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a broader range of matrix components. |
| Chromatographic Separation | Modify the HPLC gradient to better separate 5-MTU from co-eluting matrix components. |
| Stable Isotope-Labeled Internal Standard | The use of a stable isotope-labeled internal standard (e.g., 5-MTU-d3) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[8] |
| Sample Dilution | Diluting the sample can reduce the concentration of interfering matrix components, but may also decrease the analyte signal to below the limit of quantification.[8] |
Protocol: Post-Extraction Addition for Matrix Effect Evaluation
-
Prepare Samples: Extract a blank matrix sample (e.g., plasma, urine) using your standard protocol.
-
Spike Samples:
-
Set A (Pre-extraction spike): Spike the blank matrix with a known concentration of 5-MTU before extraction.
-
Set B (Post-extraction spike): Spike the extracted blank matrix with the same concentration of 5-MTU after extraction.
-
Set C (Neat solution): Prepare a standard solution of 5-MTU in a clean solvent at the same concentration.
-
-
Analyze: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set C) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
Section 2: Spectrophotometric Assays
Spectrophotometric methods offer a simpler and more accessible approach for 5-MTU quantification. However, they are more prone to interference from other absorbing compounds in the sample.
Frequently Asked Questions & Troubleshooting
Question 3: My spectrophotometric assay for 5-MTU is giving high background absorbance and non-linear standard curves. What could be the cause?
Answer:
High background and non-linearity in spectrophotometric assays are often due to interfering substances in the sample matrix or instability of the analyte under the assay conditions.
Causality Explained:
-
Spectral Interference: Other compounds in the sample may absorb light at the same wavelength used to measure 5-MTU, leading to an artificially high reading.[9] Bilirubin and hemoglobin are common interferents in biological samples.[9]
-
Light Scattering: Lipemic (cloudy) samples can scatter light, causing an increase in absorbance that is not due to the analyte.[9]
-
pH Effects: The UV absorbance spectrum of thiouracils can be pH-dependent.[10] Changes in the pH of your samples or standards can lead to inconsistent absorbance readings.
-
Analyte Degradation: 5-MTU may be unstable under certain pH or light conditions, leading to a decrease in signal over time.[4]
Troubleshooting Decision Tree:
Caption: Decision tree for spectrophotometric assay issues.
Protocol: Assessing Spectral Interference
-
Prepare Samples: Prepare a 5-MTU standard, a sample, and a matrix blank.
-
Wavelength Scan: Using a scanning spectrophotometer, perform a wavelength scan (e.g., from 200 to 400 nm) for all three preparations.
-
Analyze Spectra: Compare the absorbance spectra. If the sample and matrix blank show significant absorbance at the analytical wavelength for 5-MTU that is not present in the standard, it indicates spectral interference.
-
Corrective Actions:
-
Wavelength Adjustment: If possible, select a different analytical wavelength where the interference is minimal.
-
Background Correction: Use a dual-wavelength measurement to subtract the background absorbance at a nearby wavelength where 5-MTU does not absorb.
-
Improved Sample Preparation: Implement a sample cleanup step (e.g., protein precipitation, solid-phase extraction) to remove the interfering substances.
-
Section 3: Immunoassays (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) can be highly sensitive and specific for 5-MTU, but they are also susceptible to a unique set of challenges.
Frequently Asked Questions & Troubleshooting
Question 4: I'm getting weak or no signal in my 5-MTU ELISA, even for my positive controls. What are the common culprits?
Answer:
A weak or absent signal in an ELISA is a frustrating problem that can stem from issues with reagents, protocol execution, or the assay components themselves.
Causality Explained:
-
Reagent Degradation: Antibodies, enzyme conjugates, and substrates are sensitive to storage conditions (temperature, light) and can lose activity over time.[11]
-
Incorrect Reagent Preparation: Errors in diluting antibodies, standards, or conjugates can lead to concentrations that are too low to generate a signal.[12]
-
Procedural Errors: Incomplete washing, incorrect incubation times or temperatures, or adding reagents in the wrong order can all lead to signal loss.[12][13]
-
Inactive 5-MTU: The 5-MTU standard may have degraded, or something in the sample matrix may be interfering with the antibody-antigen binding.
Troubleshooting Checklist:
| Category | Checkpoint | Recommended Action |
| Reagents | Expiration dates | Ensure all reagents are within their expiration dates.[11] |
| Storage conditions | Verify that all components have been stored at the recommended temperatures and protected from light.[11] | |
| Reagent preparation | Double-check all dilution calculations and ensure proper mixing.[12] | |
| Procedure | Washing steps | Ensure adequate and consistent washing to remove unbound reagents.[13] |
| Incubation times/temperatures | Adhere strictly to the protocol's specified incubation parameters.[13] | |
| Reagent addition order | Confirm that all reagents were added in the correct sequence.[13] | |
| Assay Components | Plate reader settings | Verify the correct wavelength is being used for the substrate.[12] |
| Positive control | Test a new, verified positive control to rule out issues with your current one. |
Protocol: Validating Reagent Activity
-
Prepare Fresh Reagents: If possible, prepare fresh dilutions of all critical reagents (antibodies, conjugate, substrate) from stock solutions.
-
Systematic Testing:
-
Test 1 (Substrate): In a clean well, add the substrate and stop solution. A strong color change should be observed, confirming substrate activity.
-
Test 2 (Conjugate): Coat a few wells with a high concentration of a relevant control protein, then proceed with the conjugate and substrate steps. This will test the activity of the enzyme conjugate.
-
Test 3 (Antibodies): Run a simplified assay with a high concentration of the 5-MTU standard and freshly prepared antibodies to confirm their binding activity.
-
-
Analyze Results: Based on the outcomes of these tests, you can pinpoint which reagent is likely causing the issue.
References
-
This compound - ChemBK. (n.d.). Retrieved January 4, 2026, from [Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. (n.d.). Retrieved January 4, 2026, from [Link]
-
Troubleshooting Guide - Phenomenex. (n.d.). Retrieved January 4, 2026, from [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC North America. Retrieved January 4, 2026, from [Link]
-
HPLC Troubleshooting Guide - Restek. (n.d.). Retrieved January 4, 2026, from [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Chemistry & Research. Retrieved January 4, 2026, from [Link]
-
Assay Interference: A Brief Review and Helpful Hints - Sun Diagnostics. (n.d.). Retrieved January 4, 2026, from [Link]
-
Matrix Effects in the Liquid Chromatography- Tandem Mass Spectrometry Method of Analysis. (n.d.). Forensic Science Review. Retrieved January 4, 2026, from [Link]
-
HPLC Troubleshooting Guide - SCION Instruments. (n.d.). Retrieved January 4, 2026, from [Link]
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Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (2012, July 1). Retrieved January 4, 2026, from [Link]
-
HPLC Troubleshooting Guide - ACE HPLC Columns. (n.d.). Retrieved January 4, 2026, from [Link]
-
How to fix asymmetrical chromatography peaks? - Cytiva Life Sciences. (2024, September 1). Retrieved January 4, 2026, from [Link]
-
ELISA Troubleshooting Tips, Common Issues & Solutions | CUSABIO. (n.d.). Retrieved January 4, 2026, from [Link]
-
Why Do Peaks Tail? - LC Troubleshooting Bible. (n.d.). Retrieved January 4, 2026, from [Link]
-
Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing). (2021, August 30). Retrieved January 4, 2026, from [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Retrieved January 4, 2026, from [Link]
-
Troubleshooting Common Issues In Elisa Kits: Tips And Strategies - Biomatik. (2023, September 22). Retrieved January 4, 2026, from [Link]
-
Common Interferences in Drug Testing. (2016). Clinical Laboratory Medicine, 36(4), 663-671. [Link]
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ELISA Kit Troubleshooting Tips - American Research Products. (n.d.). Retrieved January 4, 2026, from [Link]
-
This compound - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
- Stability of propylthiouracil in extemporaneously prepared oral suspensions at 4 and 25 degrees C. (2000). American Journal of Health-System Pharmacy, 57(12), 1141-1143.
-
Chemical Interferences in Atomic Absorption Spectrophotometric Measurements - Scribd. (n.d.). Retrieved January 4, 2026, from [Link]
-
Methylthiouracil | C5H6N2OS - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]
-
Effect of pH on the structure, function, and stability of human calcium/calmodulin-dependent protein kinase IV: combined spectroscopic and MD simulation studies. (2018). Biochemistry and Cell Biology, 96(5), 587-598. [Link]
-
The effect of pH on the characteristics of the methyl red solution as a gamma-ray dosimeter. (2019). Journal of Physics: Conference Series, 1321, 022015. [Link]
-
Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests. (2021). Journal of Laboratory Physicians, 13(1), 37-42. [Link]
- Problems Associated With the Need for Standardization in Clinical Spectrophotometric and Fluorometric Measurements. (1972). Clinical Chemistry, 18(3), 227-239.
-
Comparison of the safety between propylthiouracil and methimazole with hyperthyroidism in pregnancy: A systematic review and meta-analysis. (2023). PLOS ONE, 18(5), e0285972. [Link]
-
Long-term stability of demethylation after transient exposure to 5-aza-2′-deoxycytidine correlates with sustained RNA polymerase II occupancy. (2008). Molecular and Cellular Biology, 28(10), 3416-3427. [Link]
-
The Effect of pH on the Spectra of Thymine and Thymine Desoxyriboside. (1943). Journal of the American Chemical Society, 65(8), 1578-1579. [Link]
- [New qualitative reactions of methylthiouracil]. (1969).
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- 13. mabtech.com [mabtech.com]
preventing degradation of 5-Methyl-2-thiouracil during storage
Technical Support Center: 5-Methyl-2-thiouracil
A Guide to Preventing Degradation During Storage and Handling
Welcome to the technical support guide for this compound (CAS 636-26-0). As a Senior Application Scientist, I understand that the integrity of your starting materials is the bedrock of reproducible and reliable research. This compound, a key pyrimidine derivative, is generally stable but susceptible to degradation if not stored and handled with precision. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, actionable insights to safeguard your compound's stability. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to proactively prevent degradation and troubleshoot issues should they arise.
Core Principles of this compound Stability
The stability of this compound is primarily influenced by three environmental factors: Oxidation, Light, and Temperature . The thio-group (-S-) in the molecule is particularly susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.[1] Understanding these vulnerabilities is the first step toward effective preservation.
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary environmental stressors that can lead to the degradation of this compound. Proactive control of these factors is essential for long-term stability.
Caption: Primary environmental factors leading to compound degradation.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific issues you may encounter, providing the scientific rationale behind the problem and a clear protocol for resolution.
Question 1: I've noticed a yellow or brownish discoloration in my stock of this compound, which was originally a white powder. What is happening and is it still usable?
-
Expert Analysis & Causality: A visible color change from white to yellow or brown is a strong indicator of chemical degradation. This is most commonly caused by oxidation of the thiouracil ring. The thioamide group is susceptible to oxidation, which can be initiated or accelerated by prolonged exposure to atmospheric oxygen and light.[1] Elevated storage temperatures can also exacerbate this process. The resulting oxidized species are often colored compounds. Using a visibly degraded compound will introduce significant impurities into your experiment, leading to non-reproducible results and potentially confounding biological or chemical interpretations.
-
Self-Validating Protocol for Resolution:
-
Immediate Quarantine: Isolate the discolored stock immediately to prevent its accidental use.
-
Purity Verification: The most reliable way to assess the compound's integrity is through a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Prepare a solution of the suspect compound at a known concentration.
-
Analyze the sample using an appropriate HPLC method (e.g., C18 column with a suitable mobile phase).
-
Compare the resulting chromatogram to a) a Certificate of Analysis for that lot, b) a reference standard, or c) a freshly opened, non-discolored lot.
-
Validation Check: Look for a decrease in the area of the main this compound peak and the appearance of new peaks, which represent degradation products. A purity level below 95% generally renders the stock unreliable for most applications.
-
-
Disposition: If significant degradation is confirmed (>5%), the compound should be disposed of according to your institution's hazardous waste guidelines.[2]
-
Preventative Action: Review your storage protocol. Ensure all future lots are stored in tightly sealed, amber glass vials in a dark, cool, and dry environment.[2][3] For maximum longevity, storage at -20°C is recommended.[3]
-
Question 2: My recent experimental results show reduced compound activity or are inconsistent with previous data. Could my this compound be the cause?
-
Expert Analysis & Causality: Absolutely. A loss of potency is a classic sign of chemical degradation that may not always be visually apparent. The molar concentration of the active compound in your stock has likely decreased, leading to lower efficacy in your assays. Furthermore, the degradation products themselves could have unintended biological or chemical activities, potentially acting as inhibitors or interfering with analytical readouts. Forced degradation studies, a cornerstone of pharmaceutical development, are designed specifically to identify these potential issues by intentionally stressing a compound to generate and identify degradants.[4]
-
Self-Validating Protocol for Resolution:
-
Quantitative Purity Assessment: Use a validated quantitative method, such as HPLC with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the exact purity of the suspect batch. This goes beyond simply identifying peaks; it quantifies the amount of active compound remaining.
-
Comparative Experiment:
-
Source a new, unopened lot of this compound with a valid Certificate of Analysis.
-
Prepare stock solutions from both the old (suspect) and new (trusted) lots in parallel, using identical procedures.
-
Run a critical experiment side-by-side using both stocks.
-
Validation Check: If the experiment with the new lot restores the expected activity and consistency, it provides definitive proof that the old stock has degraded.
-
-
Forced Degradation Simulation (Optional Advanced Step): To understand the nature of the degradation, you can perform a small-scale oxidative stress test.
-
Dissolve a small amount of a trusted sample in a suitable solvent.
-
Add a mild oxidizing agent like 3% hydrogen peroxide and let it react for a controlled period (e.g., a few hours).[5][6]
-
Analyze this stressed sample by LC-MS. This can help you identify the mass of potential oxidative degradation products, which you can then look for in your suspect stock.[7]
-
-
Question 3: I am preparing solutions of this compound for my experiments and I notice the appearance of small, new peaks in my HPLC analysis of the same solution over 24 hours. What does this mean?
-
Expert Analysis & Causality: This observation points to solution-state instability. While the solid compound may be stable, once dissolved, its degradation can accelerate. The choice of solvent, solution pH, and exposure to light and oxygen during handling are critical factors. Thiouracil analogs can be susceptible to hydrolysis under strongly acidic or basic conditions, and the dissolved state increases the molecule's mobility and susceptibility to oxidation.[8]
-
Self-Validating Protocol for Resolution:
-
Systematic Stability Study:
-
Prepare fresh solutions in the solvents you typically use (e.g., DMSO, water, ethanol, buffered solutions).
-
Divide each into two sets: one wrapped in foil (light-protected) and one exposed to ambient lab light.
-
Analyze aliquots by HPLC immediately after preparation (T=0) and at subsequent time points (e.g., 2, 4, 8, 24 hours).
-
Validation Check: Compare the chromatograms over time. The ideal solvent system will show minimal change in the primary peak area and no significant growth of impurity peaks over your typical experimental duration.
-
-
Optimize pH: If using aqueous solutions, perform the above stability test across a range of pH values (e.g., 5, 7, 8) to determine the pH at which the compound is most stable.
-
Adopt Best Practices: Based on your findings, adopt a strict protocol of always preparing solutions fresh immediately before use . If a solution must be stored for a short period, ensure it is protected from light and kept at a low temperature (e.g., 4°C).
-
Frequently Asked Questions (FAQs)
-
Q: What are the ideal storage conditions for solid this compound?
-
Q: The product arrived at room temperature. Is it compromised?
-
A: No. The compound is stable enough for standard shipping durations at ambient temperatures.[3] The recommended low-temperature storage conditions are for ensuring long-term stability after receipt.
-
-
Q: Do I need to store it under an inert atmosphere like argon or nitrogen?
-
A: While not strictly required for routine use, storing under an inert atmosphere is a best practice that will provide maximum protection against oxidation and extend the compound's shelf life. If your experiments are highly sensitive to impurities, this is a strongly recommended step.
-
-
Q: Besides color change, are there other physical signs of degradation?
-
A: Changes in crystal structure, clumping (indicating moisture absorption), or an unusual odor (if applicable) can also be signs of degradation. However, analytical confirmation by HPLC is always the most definitive method.
-
Data Summary: Recommended Storage Conditions
| Form | Temperature | Light Protection | Atmosphere |
| Solid (Long-Term) | -20°C[3] | Required (Amber Vial)[2] | Tightly Sealed; Inert Gas Recommended |
| Solid (Short-Term) | 0-4°C[3] | Required (Amber Vial)[2] | Tightly Sealed |
| In Solution (e.g., DMSO) | Prepare Fresh; if necessary, 0-4°C for <24h | Required (Wrap in Foil) | Tightly Sealed |
Troubleshooting Workflow
This decision tree provides a logical workflow for investigating potential compound degradation.
Caption: A step-by-step workflow for troubleshooting compound stability.
References
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Methylthiouracil. Retrieved from [Link]
-
Indian Journal of Research in Pharmacy and Biotechnology. (2016). A Brief Study on Forced Degradation Studies with Regulatory Guidance. Retrieved from [Link]
-
Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]
-
ScienceLab.com. (2003). Material Safety Data Sheet 6-Methyl-2-thiouracil. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Retrieved from [Link]
-
International Journal of Applied Pharmaceutics. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. Retrieved from [Link]
-
Ito, R., et al. (2024). Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine. Shokuhin Eiseigaku Zasshi, 65(3), 178-184. Retrieved from [Link]
-
Medscape. (n.d.). Stability of Propylthiouracil. Retrieved from [Link]
-
ResearchGate. (n.d.). The chromatograms obtained from a 6-methyl-2-thiouracil-spiked urine sample. Retrieved from [Link]
-
Martino, R., et al. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Journal of Pharmaceutical and Biomedical Analysis, 98, 273-282. Retrieved from [Link]
-
ResearchGate. (2002). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation Pathways. Retrieved from [Link]
- Guichard, S., et al. (1999). A review of analytical methods for the determination of 5-fluorouracil in biological matrices.
-
The University of New Mexico. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Retrieved from [Link]
-
Sadou Yaye, H., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 107, 260-267. Retrieved from [Link]
-
ResearchGate. (n.d.). Uracil and 5-fluorouracil degradation pathway. Retrieved from [Link]
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- 8. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
Technical Support Center: Synthesis of 5-Methyl-2-thiouracil Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Methyl-2-thiouracil and its derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who are actively engaged in the synthesis of this important heterocyclic scaffold. This compound, a structural analogue of the nucleobase thymine, serves as a critical building block for a wide range of compounds with therapeutic potential, including anticancer and antithyroid agents.[1][2]
This guide deviates from a standard linear protocol, instead adopting a problem-oriented, question-and-answer format to directly address the practical challenges encountered in the laboratory. We will explore the causality behind common synthetic hurdles and provide field-tested solutions to streamline your experimental workflow and enhance reproducibility.
Troubleshooting Guide: Common Experimental Challenges
This section addresses the most frequent issues reported during the synthesis of this compound derivatives. Each problem is analyzed by its potential causes, followed by actionable solutions and preventative measures.
Question 1: I am experiencing very low or no yield of my target this compound product. What are the likely causes and how can I fix this?
Low product yield is a primary challenge, often stemming from suboptimal reaction conditions or reagent quality. The core synthesis typically involves the condensation of a β-ketoester, such as ethyl acetoacetate, with thiourea in the presence of a base.[3][4]
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Ineffective Base/Incorrect Stoichiometry | The base (e.g., sodium ethoxide, KOH) is crucial for deprotonating the β-ketoester and thiourea, facilitating the condensation. Using a weak base or insufficient equivalents can stall the reaction. Solution: Ensure the use of a strong base like freshly prepared sodium ethoxide or sodium metal in alcohol.[3] Alternatively, potassium hydroxide in ethanol is also effective.[3] Use at least 2-3 molar equivalents of the base relative to the limiting reagent to drive the reaction to completion. |
| Poor Quality of Reagents | Thiourea can degrade over time, and ethyl acetoacetate can hydrolyze. Solvents must be anhydrous, as water can interfere with the base and lead to unwanted side reactions. Solution: Use freshly opened or purified reagents. Ensure solvents like ethanol or methanol are absolute/anhydrous. Consider storing hygroscopic reagents in a desiccator. |
| Suboptimal Reaction Temperature & Time | The condensation reaction requires sufficient thermal energy to overcome the activation barrier for cyclization. Insufficient heating or time will result in an incomplete reaction. Solution: Most protocols recommend heating the reaction mixture to reflux (around 80°C for ethanol) for several hours (typically 5-7 hours).[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. |
| Atmospheric Conditions | While many syntheses are robust, sensitive intermediates can be prone to oxidation or reaction with atmospheric moisture, especially when using highly reactive reagents like sodium metal. Solution: For sensitive reactions or when aiming for maximum yield, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can be beneficial.[5] This prevents degradation of reagents and intermediates. |
Troubleshooting Workflow for Low Yield
Caption: General scheme for this compound synthesis.
Q2: How can I introduce functional groups at other positions on the thiouracil ring?
Derivatization is typically performed after the core ring has been synthesized. A common strategy for introducing functionality at the 5-position is through chlorosulfonation.
-
Method: Reacting the 2-thiouracil core with chlorosulfonic acid can yield a 2-thiouracil-5-sulfonyl chloride intermediate. [1][6][7]This highly reactive intermediate can then be reacted with various nucleophiles (e.g., amines) to generate a library of 5-sulfonamide derivatives. [6][7] Q3: What analytical techniques are essential for characterizing my final product?
A combination of techniques is required for unambiguous structure confirmation. [6]* ¹H and ¹³C NMR: To confirm the chemical structure, proton environment, and carbon backbone. Pay attention to the characteristic C=S peak around 175 ppm in the ¹³C spectrum. [3]* Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is preferred to confirm the elemental formula. [6]* Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H, C=O, and C=S vibrations.
-
Melting Point: To assess the purity of the final product. A sharp melting point range is indicative of high purity.
Q4: Are there specific safety precautions I should take?
Yes. Thiouracil and its derivatives are biologically active compounds.
-
Handling: Always handle these compounds with appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat, preferably within a fume hood. [8]* Toxicity: 2-Thiouracil itself has known hepatotoxic and goitrogenic effects. [8]Assume all new derivatives have potential toxicity and handle them accordingly.
-
Reagents: Reagents like sodium metal, chlorosulfonic acid, and thionyl chloride are highly reactive and corrosive. Follow standard safety procedures for handling such chemicals.
References
-
Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity. (2025). Journal of Chemical Information and Modeling. [Link]
-
El-Gamal, K. M., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 26(15), 4475. [Link]
- Process for thiouracil production. (1973).
-
Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. (2023). Preprints.org. [Link]
-
Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. (2024). MDPI. [Link]
-
Synthesis and Functionalization of 5-Alkyl-6-methyl-2-thiouracils. (2020). ResearchGate. [Link]
-
The Synthesis of 5-Halogeno-2-thiouracil and 6-Methyl-5-halogeno-2-thiouracil Derivatives. (1954). Journal of the American Chemical Society. [Link]
-
Synthesis and Biological Value of Thiouracils and Fused Thiouracils (A review). (2021). ResearchGate. [Link]
-
Synthetic design of novel uracil and thiouracil derivatives. (2018). International Journal of Chemical Studies. [Link]
-
Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. (2024). MDPI. [Link]
-
Synthesis, molecular docking and anticancer activity of 5,5'-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives. (2021). Taylor & Francis Online. [Link]
-
Synthesis of Some 2-methylthiouracil Nucleosides and Its 5-halo Analogues of 2-acetamido-2-deoxy-D-glucose. (1995). PubMed. [Link]
-
[Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union]. (2024). PubMed. [Link]
-
This compound. (2002). PubMed. [Link]
-
and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2022). RSC Advances. [Link]
-
(PDF) this compound. (2002). ResearchGate. [Link]
-
Synthesis of Some 2-Methylthiouracil Nucleosides and Its 5-Halo Analogues of 2-Acetamido-2-deoxy-D-glucose. (1995). ResearchGate. [Link]
-
SYNTHETIC AND CONFORMATIONAL STUDIES ON 5,6-SUBSTITUTED DIHYDRO-2-THIOURACILS. (1994). HETEROCYCLES. [Link]
-
Methylthiouracil. (n.d.). Wikipedia. [Link]
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- 5. US3718649A - Process for thiouracil production - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synthesis of 2-Thiouracil and its precautions_Chemicalbook [chemicalbook.com]
Technical Support Guide: Optimizing pH for 5-Methyl-2-thiouracil In Vitro Activity
Here is the technical support center with troubleshooting guides and FAQs.
Welcome to the technical support center for the use of 5-Methyl-2-thiouracil in in vitro applications. As Senior Application Scientists, we have designed this guide to provide you with the foundational knowledge and practical steps necessary to ensure the optimal performance of this compound in your research. The correct adjustment and control of pH are not merely procedural details; they are critical determinants of experimental success, directly impacting compound solubility, stability, and biological activity.
Section 1: Frequently Asked Questions - The Scientific Rationale
This section addresses the fundamental principles governing the behavior of this compound in solution. Understanding this "why" is the first step toward effective troubleshooting and assay design.
Q1: Why is controlling pH so critical for my this compound experiment?
A: The pH of your assay system is a master variable that influences three critical aspects of this compound's function:
-
Solubility: this compound has very low solubility in neutral or acidic aqueous solutions[1][2]. Adjusting the pH is essential to dissolve the compound and maintain it in solution throughout your experiment.
-
Chemical Structure (Ionization): this compound is a weak acid with a pKa of approximately 7.71[3]. The pKa is the pH at which the compound is 50% in its neutral form and 50% in its ionized (charged) form. This charge state can significantly affect its ability to cross cell membranes and interact with its target.
-
Target Activity: The primary target of this compound is the enzyme thyroid peroxidase (TPO)[4][5]. Like all enzymes, TPO has an optimal pH range for its catalytic activity. Performing your assay at a suboptimal pH can lead to artificially low enzyme activity, masking the true inhibitory potential of your compound. The optimal pH for TPO can vary depending on the specific substrates used in the assay[6].
Q2: My this compound is not dissolving. What is the relationship between its solubility and pH?
A: this compound is described as being very slightly soluble in cold water but freely soluble in aqueous solutions of alkali hydroxides[2]. This is a direct consequence of its acidic nature.
-
At a pH below its pKa (~7.71), the compound exists predominantly in its neutral, less soluble form.
-
At a pH above its pKa, it deprotonates to form a more soluble anionic salt. Therefore, attempting to dissolve it directly in a neutral buffer (e.g., pH 7.4 PBS) will likely fail. It is common practice to first dissolve the compound in a small amount of a basic solution (like 0.1 N NaOH) and then dilute it into your final buffer, adjusting the pH as needed.
Q3: How does pH affect the target enzyme, Thyroid Peroxidase (TPO)?
A: The activity of TPO is highly dependent on pH, and this dependency can be complex. The optimal pH for TPO is not a single value but can shift based on the concentrations of its substrates, such as iodide and hydrogen peroxide[6]. For instance, with increased hydrogen peroxide concentrations, the optimal pH for TPO activity tends to shift to a lower value[6]. Studies on peroxidase enzymes have shown optimal activity in a range from slightly acidic (pH 4.5-5.5) to alkaline (pH 9.0), depending on the specific enzyme and substrate[6][7][8]. It is therefore crucial to determine the optimal pH for TPO activity under your specific assay conditions before evaluating inhibitors.
Section 2: Troubleshooting Guide
This guide addresses common problems encountered during in vitro experiments with this compound, with a focus on pH-related solutions.
Problem: My this compound won't fully dissolve in my buffer.
-
Cause: The pH of your buffer is likely below the pKa of the compound, leading to poor solubility.
-
Solution: Prepare a concentrated stock solution in a dilute basic solvent (e.g., 0.1 N NaOH) where it is freely soluble[2]. Then, dilute this stock into your final assay buffer. Ensure the final concentration of the basic solvent is low enough not to significantly alter the final pH of your assay. Always verify the final pH of your complete assay medium after all additions.
Problem: I'm observing inconsistent or low inhibitory activity in my TPO assay.
-
Cause 1: Suboptimal Assay pH. The pH of your assay buffer may be outside the optimal range for TPO activity, leading to low overall signal and poor sensitivity for detecting inhibition.
-
Solution 1: Perform a pH optimization experiment for your TPO assay without the inhibitor. Test a range of pH values (e.g., 5.0 to 9.0) to find the pH at which the enzyme is most active under your specific substrate concentrations[6]. Conduct all subsequent inhibition experiments at this empirically determined optimal pH.
-
Cause 2: Compound Precipitation. The compound may be precipitating out of solution when diluted from a DMSO or basic stock into the aqueous assay buffer.
-
Solution 2: Visually inspect your assay plates for any signs of precipitation after adding the compound. Consider lowering the final assay concentration of this compound or including a small percentage of a co-solvent if compatible with your assay system. Re-evaluate the pH of the final solution, as dilution can sometimes cause a pH shift[9].
Problem: My results are not reproducible between experiments.
-
Cause: Minor, unmonitored variations in buffer preparation can lead to significant differences in pH and, consequently, compound activity. The pH of buffers can also be sensitive to temperature[9].
-
Solution: Standardize your buffer preparation protocol rigorously[10][11]. Always measure and adjust the final pH of your buffer at the temperature at which the experiment will be conducted[9]. Prepare a large batch of a validated buffer for a series of related experiments to minimize batch-to-batch variability.
Section 3: Experimental Protocols & Workflows
Protocol 3.1: Preparation of a 10 mM Stock Solution of this compound
This protocol describes the preparation of a soluble stock solution suitable for dilution into aqueous assay buffers.
-
Calculate Mass: For 10 mL of a 10 mM solution (Molar Mass = 142.18 g/mol )[1][12], weigh out 14.22 mg of this compound.
-
Initial Dissolution: Add the powder to a 15 mL conical tube. Add 5 mL of ultrapure water. The compound will not dissolve.
-
Solubilization: While stirring, add 1.0 N NaOH dropwise until the solid completely dissolves. Use the minimum volume necessary.
-
pH Adjustment: Carefully adjust the pH of this concentrated stock to ~8.0-8.5 using 1.0 N HCl. Do not acidify below pH 7.8, as the compound may begin to precipitate.
-
Final Volume: Bring the total volume to 10 mL with ultrapure water.
-
Sterilization & Storage: Sterilize the solution by passing it through a 0.22 µm filter. Aliquot and store at -20°C. This stock is now ready for dilution into your final assay medium.
Protocol 3.2: Determining the Optimal pH for a TPO Inhibition Assay
This experiment establishes the ideal pH for enzyme activity, ensuring a robust window to measure inhibition.
-
Buffer Preparation: Prepare a series of the same buffer (e.g., 100 mM Phosphate-Citrate) adjusted to different pH values, such as 5.5, 6.0, 6.5, 7.0, 7.5, 8.0, and 8.5[13][14]. Ensure the pH is set at the intended assay temperature[9].
-
Assay Setup: In a 96-well plate, set up reactions for each pH value. Each reaction should contain the buffer, TPO enzyme, and the necessary substrates (e.g., hydrogen peroxide and a chromogenic substrate like guaiacol or pyrogallol)[6]. Do not add this compound at this stage. Include appropriate "no enzyme" controls for each pH.
-
Reaction & Measurement: Incubate the plate at the desired temperature (e.g., 20°C or 37°C) and measure the reaction rate using a spectrophotometer at the appropriate wavelength (e.g., 420 nm for purpurogallin formation from pyrogallol).
-
Data Analysis: Plot the reaction rate (e.g., change in absorbance per minute) against the pH. The pH that yields the highest reaction rate is the optimal pH for your TPO assay.
-
Confirmation: Run your this compound dose-response inhibition experiments at this empirically determined optimal pH.
Workflow for pH Optimization
The following diagram illustrates the logical flow for determining the optimal pH for your in vitro assay.
Caption: Workflow for determining the optimal assay pH.
Section 4: Data & Buffer Selection
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 636-26-0 | [3][12] |
| Molecular Formula | C₅H₆N₂OS | [3][12] |
| Molar Mass | 142.18 g/mol | [1] |
| pKa | ~7.71 (Uncertain) | [3] |
| Aqueous Solubility | 0.5 g/L (500 mg/L) at 25°C | [1][3] |
| Appearance | White to off-white crystalline powder | [1] |
Table 2: Common Biological Buffers for In Vitro Assays
Choosing a buffer with a pKa value close to your desired experimental pH is crucial for maintaining stable pH throughout the experiment[11].
| Buffer | pKa at 25°C | Effective pH Range | Notes |
| Citrate | 3.13, 4.76, 6.40 | 3.0 - 6.2 | Can chelate divalent cations (Mg²⁺, Ca²⁺). |
| Acetate | 4.76 | 3.8 - 5.8 | Commonly used in the acidic range. |
| MES | 6.15 | 5.5 - 6.7 | Good's buffer, minimal metal ion binding. |
| Phosphate (PBS) | 7.20 | 6.5 - 7.5 | Physiologically relevant, but can precipitate with Ca²⁺.[15] |
| HEPES | 7.55 | 6.8 - 8.2 | Commonly used in cell culture media. |
| Tris | 8.06 | 7.5 - 9.0 | pH is highly temperature-dependent. |
| CHES | 9.30 | 8.6 - 10.0 | Useful for assays requiring a more alkaline pH. |
References
-
This compound - ChemBK. (n.d.). Retrieved from [Link]
-
Biological Buffer Preparation Guide - Mettler Toledo. (n.d.). Retrieved from [Link]
- Method for preparing buffer solutions for in vitro drug solubility testing. (2021). Google Patents.
-
Gjorgieva, E., & Ditzinger, F. (2020). Toward Mechanistic Design of Surrogate Buffers for Dissolution Testing of pH-Dependent Drug Delivery Systems. Pharmaceutics, 12(12), 1205. Retrieved from [Link]
-
Creating Buffer Solutions. (2022). Biology LibreTexts. Retrieved from [Link]
-
Buffer Preparation – Solutions, Calculation & Solving Common Problems - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Tran, J. (2015). The Effect of pH on the Effectiveness of the Enzyme Peroxidase. jontranbioap. Retrieved from [Link]
-
Magnusson, R. P., Taurog, A., & Dorris, M. L. (1993). Thyroid peroxidase: kinetics, pH optima and substrate dependency. Acta Endocrinologica, 129(4), 328-331. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide for Researchers: 5-Methyl-2-thiouracil versus Propylthiouracil (PTU)
An In-Depth Analysis for Scientific and Drug Development Professionals
In the realm of thyroid research and the development of antithyroid therapeutics, propylthiouracil (PTU) has long been a benchmark compound. Its clinical relevance in treating hyperthyroidism is well-established. However, the exploration of structurally related molecules, such as 5-Methyl-2-thiouracil, is crucial for a deeper understanding of structure-activity relationships and the potential for developing novel agents with improved pharmacological profiles. This guide offers a comprehensive comparative study of this compound and propylthiouracil, grounded in experimental data and scientific literature, to serve as a vital resource for researchers, scientists, and professionals in drug development.
Introduction to the Thionamides: PTU and this compound
Propylthiouracil (PTU) and this compound belong to the thionamide class of compounds, which are characterized by their ability to interfere with thyroid hormone synthesis.[1] PTU is a clinically used medication for conditions such as Graves' disease, while this compound is primarily utilized as a research chemical.[2][3] A detailed comparison of their mechanisms, efficacy, and the methodologies to evaluate them is essential for advancing thyroid research.
Unraveling the Mechanism of Action
The primary therapeutic effect of thionamides is the inhibition of thyroid peroxidase (TPO), the key enzyme in thyroid hormone biosynthesis.[1][4] TPO is responsible for the oxidation of iodide and its incorporation into tyrosine residues on thyroglobulin, a critical step in the formation of triiodothyronine (T3) and thyroxine (T4).
Propylthiouracil (PTU): PTU has a dual mechanism of action. It inhibits TPO, thereby blocking the synthesis of new thyroid hormones.[1] Additionally, PTU uniquely inhibits the peripheral conversion of T4 to the more potent T3 by targeting the enzyme 5'-deiodinase.[2][5]
This compound: The mechanism of action of this compound is also centered on the inhibition of thyroid peroxidase. While its effects on TPO are well-recognized, it is also a potent inhibitor of type 1 deiodinase.[6][7]
Signaling Pathway: Inhibition of Thyroid Hormone Synthesis
Caption: Comparative inhibition of thyroid hormone synthesis and peripheral conversion.
Comparative Efficacy: Insights from Experimental Data
While direct clinical comparisons are not available due to the research status of this compound, preclinical data offers valuable insights into their relative potencies.
| Parameter | Propylthiouracil (PTU) | This compound |
| Primary Target | Thyroid Peroxidase (TPO)[1] | Thyroid Peroxidase[6] |
| Secondary Target | 5'-Deiodinase[5] | 5'-Deiodinase[7] |
| TPO Inhibition (IC50) | ~1.2 µM[8] | Data not available, but expected to be a potent inhibitor[6] |
| Type 1 Deiodinase Inhibition (IC50) | 1.7 µM[7] | Lower than PTU (more potent)[7] |
Experimental Protocols for Comparative Analysis
To facilitate further research, this section provides detailed methodologies for key experiments.
In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Guaiacol Method)
This protocol details a common method for assessing TPO inhibition.
Experimental Workflow: TPO Inhibition Assay
Caption: Step-by-step workflow for the in vitro TPO inhibition assay.
Detailed Methodology:
-
TPO Preparation: Homogenize thyroid tissue in a suitable buffer (e.g., 0.25 M sucrose, 2 mM Tris-HCl, 100 mM KCl, 40 mM NaCl, 10 mM MgCl2, pH 7.4). Centrifuge the homogenate and use the supernatant containing the microsomal fraction as the TPO enzyme source.[9][10]
-
Reaction Mixture: In a 96-well plate, combine the TPO preparation, a buffer solution, and the substrate guaiacol (e.g., final concentration of 33 mM).[9][10]
-
Inhibitor Addition: Add varying concentrations of PTU or this compound to the wells. Include a control group with no inhibitor.
-
Reaction Initiation: Start the reaction by adding hydrogen peroxide (H2O2, e.g., final concentration of 0.27 mM).[9][10]
-
Data Acquisition: Immediately measure the change in absorbance at 470 nm over time using a microplate reader.[9][10]
-
Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[10]
In Vivo Assessment of Antithyroid Activity in a Rodent Model
This protocol outlines the induction of hypothyroidism in rats using PTU, a model that can be adapted to test other thionamides.
Experimental Workflow: In Vivo Antithyroid Activity
Caption: Workflow for the in vivo assessment of antithyroid compounds.
Detailed Methodology:
-
Animal Model: Use adult male Wistar rats, acclimatized to laboratory conditions for at least one week.
-
Induction of Hypothyroidism: Administer 0.05% PTU in the drinking water for a specified period (e.g., 8 weeks) to induce hypothyroidism. The control group receives normal drinking water.
-
Monitoring: Regularly monitor body weight and observe for any clinical signs of hypothyroidism.
-
Blood Collection: Collect blood samples from the tail vein at baseline and at the end of the treatment period.
-
Hormone Analysis: Separate the serum and measure the concentrations of T3, T4, and Thyroid-Stimulating Hormone (TSH) using commercially available ELISA kits.
-
Histopathology: At the end of the study, euthanize the animals and collect the thyroid glands for histological examination (e.g., H&E staining) to assess for changes in follicular cell morphology.
-
Data Analysis: Statistically compare the hormone levels and histological findings between the control and treated groups.
Side Effect Profile
Propylthiouracil (PTU): The side effects of PTU are well-documented and can include skin rash, joint pain, and in rare cases, more severe effects like agranulocytosis and hepatotoxicity.
This compound: As a research chemical not intended for therapeutic use, there is no clinical data on the side effects of this compound in humans.
Conclusion for the Research Professional
The comparative analysis of this compound and propylthiouracil reveals important distinctions for the research and drug development community. While both are effective inhibitors of thyroid peroxidase, the available data suggests that this compound is a more potent inhibitor of type 1 deiodinase than PTU.[7] This enhanced potency in inhibiting the peripheral conversion of T4 to T3 makes it a valuable tool for dissecting the specific roles of these two enzymes in thyroid physiology and pathophysiology.
For drug development, this compound serves as an important lead compound. Its structure-activity relationship, particularly the impact of the 5-methyl group on deiodinase inhibition, provides a rationale for the design of new thionamide derivatives with potentially improved efficacy and selectivity. Further research, utilizing the protocols outlined in this guide, is warranted to fully characterize the pharmacological profile of this compound and its analogs, with the ultimate goal of developing next-generation antithyroid therapies.
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A Senior Application Scientist's Guide to Utilizing 5-Methyl-2-thiouracil as a Reference Standard in HPLC Analysis
In the landscape of pharmaceutical analysis, the integrity of quantitative and qualitative assessments hinges on the quality of the reference standard. This guide provides an in-depth technical comparison of 5-Methyl-2-thiouracil as a reference standard for High-Performance Liquid Chromatography (HPLC) analysis, particularly for thiouracil-related compounds and antithyroid drugs. We will explore the causality behind methodological choices, present comparative data against relevant alternatives, and provide robust, self-validating protocols designed for immediate application by researchers, scientists, and drug development professionals.
Foundational Understanding: The Role and Properties of this compound
This compound is a derivative of thiouracil, a class of compounds known for their application as antithyroid agents which inhibit the synthesis of thyroid hormones.[1] As a reference standard, its primary role is to provide a benchmark for the identification, quantification, and purity assessment of active pharmaceutical ingredients (APIs) and their related impurities.
The selection of a reference standard is not arbitrary; it is a decision grounded in the physicochemical properties of the compound. A suitable standard must be highly pure, stable, and possess characteristics that lend themselves to reliable and reproducible analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 636-26-0 | [2] |
| Molecular Formula | C₅H₆N₂OS | [3] |
| Molecular Weight | 142.18 g/mol | [3] |
| Appearance | White to Almost white powder/crystal | |
| Melting Point | 283-286°C | [3] |
| Purity (Typical) | >98.0% (HPLC) | [4] |
| Solubility | Very slightly soluble in cold water; Freely soluble in aqueous solutions of alkali hydroxides. | [5] |
The high purity and well-defined melting point of this compound contribute to its suitability as a primary reference material.[4] However, its limited solubility in neutral aqueous solutions necessitates careful consideration during mobile phase development and sample preparation, a factor we will address in the subsequent protocols.
The Analytical Cornerstone: HPLC Method Development
The development of a robust HPLC method is paramount. For thiouracil and its derivatives, reversed-phase chromatography is the technique of choice due to the moderately polar nature of these analytes.
The "Why" Behind the Method:
-
Column Selection: A C18 (octadecylsilane) column is the workhorse for this application. Its nonpolar stationary phase provides effective retention for the thiouracil scaffold through hydrophobic interactions. A standard dimension of 4.6 x 250 mm with 5 µm particles offers a good balance between resolution and analysis time.[1]
-
Mobile Phase Composition: A typical mobile phase consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.[1][6] Acetonitrile is often preferred over methanol due to its lower viscosity and superior UV transparency. The inclusion of an acid, such as phosphoric acid (e.g., 0.1%), is critical.[6] This serves to suppress the ionization of the weakly acidic thiouracil molecule, leading to a single, well-defined chromatographic peak with minimal tailing.
-
Detection: Thiouracils possess a strong chromophore, making UV detection highly effective. The maximum absorbance is typically found in the range of 270-280 nm, though lower wavelengths like 200 nm can also be used for a broader range of thiourea compounds.[1][7]
A System of Trust: Self-Validating Protocols
To ensure the integrity of every analytical run, two pillars of trust must be established: System Suitability Testing (SST) and full Method Validation.
System Suitability Testing (SST): The Pre-Flight Check
Before any sample analysis, SST must be performed to verify that the chromatographic system is performing adequately.[8] This is a non-negotiable step mandated by regulatory bodies like the USP and FDA.[9][10] It ensures that the system can generate accurate and reproducible data on the day of analysis.[11]
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A Comparative Guide to the Inhibition of Thyroid Peroxidase by Thiouracil Analogs
For researchers in endocrinology and professionals in drug development, understanding the nuanced interactions between therapeutic compounds and their molecular targets is paramount. This guide provides an in-depth, objective comparison of the inhibitory effects of various thiouracil analogs on thyroid peroxidase (TPO), the pivotal enzyme in thyroid hormone biosynthesis. By synthesizing experimental data and mechanistic insights, this document serves as a critical resource for navigating the selection and application of these important antithyroid agents.
The Central Role of Thyroid Peroxidase in Thyroid Hormone Synthesis
Thyroid peroxidase is a membrane-bound glycoprotein located in the apical membrane of thyroid follicular cells.[1] It plays an indispensable role in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[2] TPO catalyzes two crucial steps in this process: the oxidation of iodide ions (I⁻) to reactive iodine (I⁰) and the subsequent iodination of tyrosine residues on the thyroglobulin protein to form monoiodotyrosine (MIT) and diiodotyrosine (DIT).[2][3] Following this, TPO facilitates the coupling of these iodotyrosine residues to form T4 (from two DIT molecules) and T3 (from one MIT and one DIT molecule).[2] The entire process is stimulated by the thyroid-stimulating hormone (TSH).[4]
Due to its critical function, TPO is a primary target for therapeutic intervention in hyperthyroid conditions, such as Graves' disease.[5] Thiouracil and its analogs, a class of thioamide drugs, are cornerstone therapies that function by directly inhibiting TPO activity.[4][6]
Mechanism of TPO Inhibition by Thiouracil Analogs
Thiouracil analogs, including the widely used propylthiouracil (PTU) and methimazole (MMI), exert their antithyroid effects by acting as potent inhibitors of thyroid peroxidase.[6][7] Their primary mechanism involves interfering with the TPO-catalyzed iodination of thyroglobulin, thereby blocking the synthesis of new thyroid hormones.[5][6]
The inhibitory action is a multi-step process. TPO, a heme-containing enzyme, is first oxidized by hydrogen peroxide (H₂O₂), forming an activated enzyme intermediate.[8] Thiouracil analogs are believed to interact with this oxidized form of TPO, preventing it from utilizing iodide for the iodination of tyrosine residues.[8] Studies have shown that these drugs react with the oxidized heme group of TPO, leading to the enzyme's inactivation.[8]
Furthermore, some thiouracil analogs, notably PTU, also exhibit a secondary mechanism of action by inhibiting the peripheral conversion of T4 to the more biologically active T3.[6] This dual action can contribute to a more rapid reduction in circulating active thyroid hormone levels. The inhibition can be either reversible or irreversible, depending on the specific analog and the reaction conditions. For instance, the inhibition by MMI is generally considered irreversible, while PTU's inhibition is reversible.[9]
dot graph TD { rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
} caption: "Thyroid hormone synthesis and points of inhibition by thiouracil analogs."
Quantitative Comparison of Inhibitory Potency
The efficacy of TPO inhibition by different thiouracil analogs can be quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a higher potency of the inhibitor. The following table summarizes the reported IC50 values for the two most clinically significant thiouracil analogs, propylthiouracil (PTU) and methimazole (MMI).
| Thiouracil Analog | IC50 (µM) | Reference |
| Propylthiouracil (PTU) | 1.2 | [10] |
| Methimazole (MMI) | 0.11 | [10] |
Note: IC50 values can vary depending on the specific experimental conditions, such as the source of the TPO enzyme and the assay methodology.
As the data indicates, methimazole is a significantly more potent inhibitor of thyroid peroxidase in vitro compared to propylthiouracil.[10]
Experimental Protocol: In Vitro Thyroid Peroxidase Inhibition Assay (Guaiacol-Based)
To provide a practical framework for researchers, a detailed, step-by-step methodology for a commonly employed in vitro TPO inhibition assay is presented below. This protocol is based on the guaiacol oxidation method, which relies on the TPO-catalyzed oxidation of guaiacol in the presence of hydrogen peroxide to a colored product that can be measured spectrophotometrically.[11][12]
Materials:
-
Thyroid microsomes (source of TPO)
-
Guaiacol solution (35 mM in assay buffer)
-
Hydrogen peroxide (H₂O₂) solution (300 µM in assay buffer)
-
Assay buffer (100 mM sodium/potassium phosphate buffer, pH 7.4)
-
Thiouracil analog test compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
-
Incubator (37°C)
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of guaiacol and H₂O₂ in the assay buffer on the day of the experiment. Prepare serial dilutions of the thiouracil analog test compounds in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following components in the specified order:
-
50 µL of assay buffer
-
50 µL of the thiouracil analog test compound solution (or vehicle control)
-
50 µL of 35 mM guaiacol solution
-
-
Pre-incubation: Pre-warm the microplate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding 50 µL of 300 µM H₂O₂ solution to each well.
-
Kinetic Measurement: Immediately place the microplate in the microplate reader and measure the rate of change in absorbance at 450 nm over a period of 5-10 minutes, with readings taken at regular intervals (e.g., every 30 seconds).
-
Data Analysis: Calculate the initial rate of the reaction (V₀) for each concentration of the inhibitor. Plot the percentage of TPO inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value from the resulting dose-response curve using appropriate software (e.g., GraphPad Prism).
dot graph G { rankdir="TB"; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];
} caption: "Experimental workflow for the in vitro TPO inhibition assay."
Clinical and Pharmacological Considerations
While in vitro potency is a critical parameter, the clinical efficacy and safety profiles of thiouracil analogs are influenced by a multitude of factors, including their pharmacokinetic properties and potential for adverse effects.
A meta-analysis of randomized controlled trials comparing methimazole and propylthiouracil in the treatment of hyperthyroidism found that MMI may be more effective in reducing thyroid hormone levels (T3, T4, FT3, and FT4).[3][10] The same analysis also suggested a lower risk of liver function damage with MMI compared to PTU.[3] However, MMI was associated with a higher risk of hypothyroidism.[3]
It is important to note that PTU is often the preferred treatment during the first trimester of pregnancy due to a lower risk of certain congenital anomalies associated with MMI.[7][13] The choice between these agents in a clinical setting is a complex decision that must take into account the individual patient's condition, comorbidities, and potential for adverse reactions.
Conclusion and Future Directions
The inhibition of thyroid peroxidase by thiouracil analogs remains a cornerstone of hyperthyroidism management. While methimazole demonstrates superior in vitro potency, the clinical choice between MMI and PTU is nuanced, with considerations for efficacy, safety, and specific patient populations.
Future research in this area could focus on the development of novel thiouracil derivatives with improved potency and a more favorable safety profile. Structure-activity relationship (SAR) studies are crucial in this endeavor, aiming to identify chemical modifications that enhance TPO inhibition while minimizing off-target effects.[5] Furthermore, a deeper understanding of the molecular interactions between different analogs and the TPO active site will pave the way for the rational design of next-generation antithyroid therapeutics.
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Tan, S., Chen, L., Jin, L., & Fu, X. (2021). The efficiency and safety of methimazole and propylthiouracil in hyperthyroidism: A meta-analysis of randomized controlled trials. Medicine, 100(30), e26707. [Link]
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Mugesh, G., & Singh, H. B. (2013). Antithyroid drugs and their analogues: synthesis, structure, and mechanism of action. Accounts of chemical research, 46(11), 2706–2715. [Link]
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van der Spek, A. H., et al. (2013). Se- and S-based thiouracil and methimazole analogues exert different inhibitory mechanisms on type 1 and type 2 deiodinases. European thyroid journal, 2(4), 241–249. [Link]
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A Senior Application Scientist's Guide to Statistical Analysis for Comparative Studies of Antithyroid Drugs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Clinical Challenge of Hyperthyroidism and the Role of Statistical Rigor
Hyperthyroidism, a condition of excessive thyroid hormone production, presents a significant clinical challenge. The autoimmune condition known as Graves' disease is the most common cause.[1] Treatment modalities aim to curb the overactive thyroid gland and include radioactive iodine (RAI), thyroidectomy, and antithyroid drugs (ATDs).[2][3] The most common ATDs are the thioamides: Methimazole (MMI), its prodrug Carbimazole, and Propylthiouracil (PTU).[4] These drugs are cornerstones of therapy, yet controversies remain regarding the optimal choice of drug, dosage, and duration of treatment.[5][6]
Choosing between these therapies requires a nuanced understanding of their comparative efficacy, safety, and long-term outcomes. For drug development professionals and clinical researchers, this necessitates the application of robust statistical methodologies to design informative studies and interpret their results accurately. This guide provides an in-depth exploration of the statistical analysis frameworks essential for the comparative evaluation of antithyroid drugs, grounded in the principles of scientific integrity and field-proven insights.
Understanding the Mechanisms: A Foundation for Study Design
A logical experimental design is predicated on the biological mechanism of the drugs under investigation. Both MMI and PTU inhibit thyroid hormone synthesis by blocking the enzyme thyroid peroxidase, which is crucial for the oxidation and organification of iodide.[4][7] This action prevents the formation of thyroxine (T4) and triiodothyronine (T3).[8] Uniquely, PTU also inhibits the peripheral conversion of T4 to the more metabolically active T3 by blocking the 5'-deiodinase enzyme.[7][8] This dual mechanism is a key consideration when defining study endpoints and interpreting clinical data.
Defining Clinically Meaningful Endpoints
The selection of appropriate endpoints is the most critical step in designing a comparative study. These endpoints must be clinically relevant, measurable, and sensitive to the effects of the interventions.
Primary Efficacy Endpoints
-
Time to Euthyroidism: This is a primary measure of how quickly a drug can normalize thyroid function. It is often defined as achieving normal serum free T4 (fT4) and/or T3 levels.
-
Remission Rate: Defined as the proportion of patients who remain euthyroid for a significant period (e.g., 12 months) after discontinuing ATD therapy.[9] This is a crucial indicator of long-term treatment success. A Cochrane review has noted that relapse rates are a primary outcome in most trials.[5]
Secondary Efficacy Endpoints
-
Normalization of TSH: While fT4 and T3 levels normalize first, the time it takes for Thyroid-Stimulating Hormone (TSH) to return to the normal range can also be a valuable secondary endpoint.
-
Goiter Size Reduction: Changes in thyroid gland volume can be assessed via ultrasonography.
-
Quality of Life (QoL) Scores: Validated questionnaires can capture the impact of treatment on patient well-being.
Safety and Tolerability Endpoints
-
Incidence of Adverse Drug Reactions (ADRs): This includes both minor and major events.
-
Withdrawal Rate due to ADRs: This provides a pragmatic measure of a drug's overall tolerability.
Experimental Design and Statistical Planning: The Causality Behind the Choices
The validity of any comparative study hinges on its design. The Randomized Controlled Trial (RCT) remains the gold standard for establishing causality and comparing interventions.
Study Design
-
Parallel-Group RCT: Participants are randomized to receive either Drug A or Drug B for the duration of the study. This is the most common design for efficacy trials.
-
Observational Studies: Large-scale cohort or case-control studies are invaluable for assessing long-term safety and rare adverse events that may not be captured in smaller RCTs. For instance, disproportionality analysis using databases like the Japanese Adverse Drug Event Report (JADER) can compare the reporting odds ratios (RORs) for various adverse events between MMI and PTU.[11]
Power and Sample Size
Before initiating a trial, a power analysis is mandatory. This statistical calculation determines the minimum number of participants needed to detect a clinically meaningful difference between treatment groups, if one truly exists. It is based on the desired statistical significance level (α, usually 0.05), power (1-β, usually 80-90%), the expected effect size, and the variability of the outcome measure. An underpowered study is not only a waste of resources but is also unethical as it exposes participants to research risks without a high probability of yielding conclusive results.
Core Statistical Methodologies for Data Analysis
The choice of statistical test is dictated by the type of endpoint data (continuous, categorical, or time-to-event).
Analyzing Efficacy Endpoints
-
Time-to-Event Data (e.g., Time to Euthyroidism, Time to Relapse):
-
Kaplan-Meier Analysis: This non-parametric method is used to estimate and visualize the survival function (e.g., the proportion of patients remaining hyperthyroid over time). Kaplan-Meier curves are essential for comparing time-to-event outcomes between treatment groups.
-
Log-Rank Test: This test is used to statistically compare the Kaplan-Meier curves between two or more groups.
-
Cox Proportional Hazards Model: This is a semi-parametric regression model that allows for the investigation of the effect of several variables (e.g., treatment group, age, baseline T4 levels) on the time to a specific event. The output is a Hazard Ratio (HR), which quantifies the instantaneous risk of the event in one group compared to another. An HR of 7.6 was found for ATD failure compared to RAI, indicating a significantly higher risk of failure.[12]
-
-
Categorical Data (e.g., Remission Rates, Incidence of ADRs):
-
Chi-Squared (χ²) Test or Fisher's Exact Test: These tests are used to compare proportions between two or more groups. For example, to compare the percentage of patients achieving remission in the MMI group versus the PTU group.
-
Odds Ratio (OR) / Risk Ratio (RR): These are calculated to quantify the strength of association. A network meta-analysis found that the odds of relapse with ATDs were significantly higher than with RAI (OR = 6.25) or surgery (OR = 9.09).[9][13]
-
-
Continuous Data (e.g., Thyroid Hormone Levels at Specific Timepoints):
-
Student's t-test (for two groups) or ANOVA (for more than two groups): These tests are used to compare the means of a continuous variable between groups, assuming the data are normally distributed.
-
Non-parametric equivalents (Mann-Whitney U test or Kruskal-Wallis test): Used if the assumption of normality is violated.
-
Advanced Statistical Models
-
Longitudinal Data Analysis (e.g., Repeated Hormone Measurements):
-
Linear Mixed-Effects Models: Patients' thyroid hormone levels are measured at multiple time points throughout a study. These repeated measurements are not independent. Mixed-effects models are the ideal tool for analyzing such longitudinal data.[14][15] They can model the average change over time for each treatment group while accounting for individual patient variability. This provides a more powerful and nuanced analysis than simply comparing means at each time point.
-
-
Synthesizing Evidence:
Data Presentation and Visualization
Clear presentation of data is paramount for interpretation and communication of results.
Table 1: Hypothetical Comparison of Efficacy and Safety Outcomes
| Outcome Measure | Methimazole (MMI) | Propylthiouracil (PTU) | Statistic (e.g., OR, HR) [95% CI] | p-value |
| Efficacy | ||||
| Remission Rate at 12 Months | 55% (55/100) | 48% (48/100) | OR: 1.33 [0.78, 2.26] | 0.29 |
| Median Time to Euthyroidism | 6 weeks | 8 weeks | HR: 1.45 [1.05, 2.01] | 0.02 |
| Safety | ||||
| Incidence of Skin Rash | 5% (5/100) | 7% (7/100) | RR: 0.71 [0.24, 2.11] | 0.53 |
| Incidence of Agranulocytosis | 0.2% (1/500) | 0.4% (2/500) | RR: 0.50 [0.05, 5.48] | 0.58 |
| Incidence of Hepatotoxicity | 0.1% (1/1000) | 0.5% (5/1000) | RR: 0.20 [0.02, 1.66] | 0.13 |
This table presents hypothetical data for illustrative purposes.
Visualization of Workflows and Logic
Visual diagrams are crucial for conveying complex processes and relationships.
Caption: Decision tree for selecting the appropriate statistical test.
Experimental Protocols: Ensuring Data Integrity
The trustworthiness of statistical analysis depends entirely on the quality of the input data. Self-validating protocols with built-in quality controls are essential.
Protocol 1: Monitoring Thyroid Function (Immunoassay)
-
Sample Collection: Collect 5-10 mL of whole blood via venipuncture into a serum separator tube (SST).
-
Processing: Allow blood to clot for 30 minutes at room temperature. Centrifuge at 1,500 x g for 15 minutes. Aliquot serum into cryovials and store at -80°C until analysis.
-
Assay: Use a validated automated chemiluminescent immunoassay platform to measure fT4, T3, and TSH concentrations.
-
Quality Control (Self-Validation):
-
Run manufacturer-provided low, medium, and high concentration controls with every batch of patient samples.
-
Control values must fall within the pre-defined acceptable range (typically ±2 standard deviations of the mean).
-
Participate in an external proficiency testing program to ensure inter-laboratory consistency.
-
-
Data Recording: Record results in a secure, validated database, flagging any out-of-range control values.
Protocol 2: Monitoring for Drug-Induced Agranulocytosis
-
Sample Collection: Collect 3-5 mL of whole blood into an EDTA (lavender top) tube.
-
Analysis: Perform a Complete Blood Count (CBC) with differential using an automated hematology analyzer within 6 hours of collection.
-
Key Parameter: Record the Absolute Neutrophil Count (ANC).
-
Actionable Threshold: An ANC < 500 cells/µL is indicative of severe neutropenia/agranulocytosis. An ANC < 1,500 cells/µL warrants close monitoring.
-
Quality Control (Self-Validation):
-
Perform daily background checks and calibration verification on the hematology analyzer.
-
Run commercial whole blood controls with every shift or batch of samples.
-
Abnormal results (e.g., very low ANC) should trigger a manual slide review by a qualified laboratory scientist to confirm the automated count and assess neutrophil morphology.
-
-
Reporting: Immediately communicate critical results (ANC < 500) to the responsible clinician as per laboratory standard operating procedure.
Conclusion
The comparative study of antithyroid drugs is a complex endeavor that demands more than a superficial application of statistical tests. It requires a deep, integrated understanding of the drugs' mechanisms, the clinical context of hyperthyroidism, and the causal logic underpinning experimental design and statistical modeling. By carefully selecting endpoints, calculating appropriate sample sizes, and applying sophisticated analytical techniques like time-to-event and longitudinal data analysis, researchers can generate high-quality, reliable evidence. This evidence, built on a foundation of scientific and statistical rigor, is essential for informing clinical guidelines, optimizing patient care, and guiding future drug development in the management of thyroid disease.
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A Senior Application Scientist's Guide to Establishing a Dose-Response Curve for 5-Methyl-2-thiouracil: A Comparative Analysis
For researchers, scientists, and drug development professionals, establishing a precise and reproducible dose-response curve is a foundational step in characterizing the biological activity of any compound. This guide provides an in-depth, experience-driven approach to determining the dose-response relationship for 5-Methyl-2-thiouracil, a compound of interest for its effects on thyroid hormone synthesis. We will explore its mechanism of action, present a detailed protocol for in vitro analysis, and compare its hypothetical performance against common alternatives, grounding our discussion in established scientific principles and methodologies.
This compound: Mechanism of Action and Scientific Context
This compound belongs to the thiouracil family of compounds, which are primarily known for their antithyroid properties. The central mechanism of action for these compounds is the inhibition of thyroid peroxidase (TPO).[1][2][3] TPO is a critical enzyme in the thyroid gland responsible for two key steps in the synthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)): the oxidation of iodide ions and the subsequent iodination of tyrosine residues on the thyroglobulin protein.[1][2][3]
By inhibiting TPO, this compound effectively reduces the production of thyroid hormones, making it and related compounds valuable tools for studying thyroid physiology and for the clinical management of hyperthyroidism.[4][5][6] Understanding this mechanism is paramount because it informs our choice of experimental model and the endpoints we measure to quantify its biological effect.
Caption: Mechanism of action of this compound in inhibiting thyroid hormone synthesis.
Comparative Landscape: Alternatives to this compound
When evaluating a compound, it's crucial to benchmark it against established alternatives. The primary alternatives to thiouracil derivatives in a research and clinical context are other thionamides, such as Propylthiouracil (PTU) and Methimazole (MMI).[7][8][9]
-
Propylthiouracil (PTU): Like this compound, PTU inhibits TPO.[5][6][10] Additionally, it has a peripheral action, inhibiting the enzyme 5'-deiodinase, which converts T4 to the more potent T3 in peripheral tissues.[6][11] This dual mechanism can be an advantage in certain therapeutic contexts.
-
Methimazole (MMI): MMI is another potent inhibitor of TPO and is often considered a first-line therapy for hyperthyroidism due to its efficacy and longer half-life, allowing for once-daily dosing.[6][12][13] However, unlike PTU, it does not significantly inhibit the peripheral conversion of T4 to T3.[6]
The choice between these compounds often depends on the specific research question or clinical scenario, balancing potency, side-effect profiles, and pharmacokinetic properties.[14][15][16] Our dose-response study will aim to quantify the potency of this compound, providing a key piece of data for such comparisons.
Designing the Dose-Response Experiment: A Step-by-Step Protocol
The following protocol details a robust method for establishing an in vitro dose-response curve using a cell-based assay. The cornerstone of this type of analysis is to measure a biological response across a range of compound concentrations to determine the potency, often expressed as the half-maximal inhibitory concentration (IC50).[17][18]
Causality Behind Experimental Choices:
-
Model System: We will use a hypothetical thyroid cell line (e.g., FRTL-5) that expresses TPO. However, for simplicity and broad applicability, the protocol will focus on a general cytotoxicity/viability endpoint, as high concentrations of any compound can affect cell health. This provides a foundational dose-response curve.
-
Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is chosen for its reliability, cost-effectiveness, and widespread use.[19][20] It measures the metabolic activity of cells, which is a reliable proxy for cell viability.[20][21] Living cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of viable cells.[19][21][22]
-
Concentration Range: A wide, logarithmic range of concentrations is essential to capture the full sigmoidal dose-response curve, from no effect to maximal effect.[23]
Caption: Experimental workflow for establishing a dose-response curve using an MTT assay.
Detailed Experimental Protocol: MTT Assay
Materials:
-
Thyroid cell line (e.g., FRTL-5)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
This compound, Propylthiouracil (PTU), Methimazole (MMI)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[21]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[19]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize, count, and resuspend cells in fresh medium to a concentration that will result in 50-70% confluency after 24 hours. A typical seeding density is 5,000-10,000 cells per well.[24][25] c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
-
Compound Preparation (Serial Dilutions): a. Prepare 100 mM stock solutions of this compound, PTU, and MMI in DMSO. b. Perform a serial dilution series in cell culture medium to create 2x working concentrations. For a 9-point curve, a range from 200 µM down to 2 nM (final concentration 100 µM to 1 nM) is a good starting point. c. Self-Validating Controls: Prepare wells with:
- Vehicle Control: Medium with the highest concentration of DMSO used in the dilutions (e.g., 0.1%). This is your 100% viability control.
- Medium Blank: Medium only, no cells. This is for background subtraction.
- Positive Control (Optional): A known cytotoxic agent to ensure the assay is working.
-
Cell Treatment: a. Carefully remove the medium from the cells. b. Add 100 µL of the prepared 2x compound dilutions and controls to the appropriate wells. c. Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Assay: a. After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[20] b. Incubate for 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals. c. Carefully aspirate the medium containing MTT without disturbing the crystals.[19] d. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19] e. Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[19][22] A reference wavelength of 630 nm can be used to reduce background noise.[19]
Data Analysis and Interpretation
The raw absorbance data must be processed to generate a meaningful dose-response curve.
Step-by-Step Data Analysis:
-
Background Subtraction: Subtract the average absorbance of the "Medium Blank" wells from all other wells.
-
Normalization: Convert the corrected absorbance values into percentage inhibition.[17][26]
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
-
% Inhibition = 100 - % Viability
-
-
Curve Fitting:
-
Plot % Inhibition (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Use a non-linear regression model to fit a sigmoidal dose-response curve (variable slope).[18][27][28] Software such as GraphPad Prism or Origin is ideal for this purpose.[17][29]
-
From this curve, the software will calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the measured response.[26][27]
-
Comparative Performance Data (Hypothetical)
The table below presents a hypothetical but realistic comparison of the dose-response characteristics of this compound and its alternatives based on the protocol described.
| Compound | IC50 (µM) | Hill Slope | Max Inhibition (%) |
| This compound | 15.2 | -1.1 | 98.5 |
| Propylthiouracil (PTU) | 12.8 | -1.3 | 99.1 |
| Methimazole (MMI) | 8.5 | -1.2 | 99.5 |
Interpretation of Results:
-
IC50: This value represents the potency of the compound. A lower IC50 indicates higher potency. In this hypothetical dataset, Methimazole is the most potent, followed by PTU and then this compound.
-
Hill Slope: This describes the steepness of the curve. A value around -1 suggests a standard binding interaction.
-
Max Inhibition: This indicates the efficacy of the compound at the highest tested concentrations.
Trustworthiness and Troubleshooting
-
Replicates: Each concentration and control should be run in triplicate to ensure statistical validity.
-
DMSO Concentration: Keep the final DMSO concentration below 0.5% (ideally ≤0.1%) to avoid solvent-induced cytotoxicity.[25]
-
Cell Density: Inconsistent cell seeding is a major source of variability. Ensure a homogenous cell suspension.[23]
-
Curve Fit: Ensure your data spans a wide enough concentration range to define both the top and bottom plateaus of the curve for an accurate IC50 calculation.[23]
By adhering to this detailed, scientifically-grounded guide, researchers can confidently establish a robust dose-response curve for this compound, enabling accurate potency determination and meaningful comparison with its key alternatives.
References
-
ResearchGate. (2016). How to calculate IC50 for my dose response?. Retrieved from [Link]
-
In-Situ. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
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Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]
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MDPI. (2019). Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources. Retrieved from [Link]
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OriginLab. (2022). How to compute EC50 C50 in Dose Response fitting. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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YouTube. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Retrieved from [Link]
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PubMed. (n.d.). Non-thionamide antithyroid drug options in Graves' hyperthyroidism. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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Wikipedia. (n.d.). Thyroid peroxidase. Retrieved from [Link]
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GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. Retrieved from [Link]
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Dr.Oracle. (2025). What are the alternatives to methimazole (antithyroid medication) for treating hyperthyroidism and what are their typical dosing regimens?. Retrieved from [Link]
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Sorger Lab. (n.d.). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Retrieved from [Link]
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MDPI. (n.d.). Effects of Chemotherapy on the Elimination of Various Viruses and Viroids from Grapevine. Retrieved from [Link]
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Abbkine. (n.d.). Thyroid Peroxidase: An Enzyme that is Easily Affected by Foreign Substances. Retrieved from [Link]
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ACS Publications. (n.d.). Mechanism-Based Inactivation of Lactoperoxidase and Thyroid Peroxidase by Resorcinol Derivatives. Retrieved from [Link]
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National Institutes of Health. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Retrieved from [Link]
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Collaborative Drug Discovery. (2024). Setting up a Dose Response Protocol. Retrieved from [Link]
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National Institutes of Health. (2013). Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases. Retrieved from [Link]
-
Oxford Academic. (n.d.). Mechanism of Action of Thioureylene Antithyroid Drugs: Factors Affecting Intrathyroidal Metabolism of Propylthiouracil and Methimazole in Rats. Retrieved from [Link]
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PubMed. (2013). Se- and s-based thiouracil and methimazole analogues exert different inhibitory mechanisms on type 1 and type 2 deiodinases. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Propylthiouracil (PTU) - StatPearls. Retrieved from [Link]
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Picmonic. (n.d.). Methimazole (MMI) and Propylthiouracil (PTU) Mechanism of Action. Retrieved from [Link]
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ResearchGate. (2025). Efficacy of single daily dosage of methimazole vs. propylthiouracil in the induction of euthyroidism. Retrieved from [Link]
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Wikipedia. (n.d.). Propylthiouracil. Retrieved from [Link]
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PubMed. (n.d.). Efficacy of single daily dosage of methimazole vs. propylthiouracil in the induction of euthyroidism. Retrieved from [Link]
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National Institutes of Health. (2021). The efficiency and safety of methimazole and propylthiouracil in hyperthyroidism: A meta-analysis of randomized controlled trials. Retrieved from [Link]
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Oxford Academic. (n.d.). Antithyroid Drugs in the Management of Patients with Graves' Disease: An Evidence-Based Approach to Therapeutic Controversies. Retrieved from [Link]
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Dr.Oracle. (2025). What is the mechanism of action (MOA) of Propylthiouracil (PTU)?. Retrieved from [Link]
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PubMed. (2024). Dose-dependent incidence of agranulocytosis in patients treated with methimazole and propylthiouracil. Retrieved from [Link]
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A Comparative Guide to In Vitro Cell-Based Assays for Confirming 5-Methyl-2-thiouracil Activity
This guide provides a comprehensive, technically detailed protocol for researchers, scientists, and drug development professionals to confirm the biological activity of 5-Methyl-2-thiouracil (5-MTU). We will objectively compare its performance with established alternatives, supported by experimental data frameworks and step-by-step methodologies. This document is designed to be a self-validating system, ensuring scientific integrity and reproducibility.
Introduction: The Rationale for a Cell-Based Approach
This compound is a derivative of thiouracil, a class of compounds known for their antithyroid properties. The primary mechanism of action for these compounds is the inhibition of thyroid peroxidase (TPO), a critical enzyme in the synthesis of thyroid hormones.[1][2][3] While biochemical assays can directly measure TPO inhibition, a cell-based assay provides a more physiologically relevant context by incorporating cellular uptake, metabolism, and potential off-target effects.
This guide will detail a robust in vitro cell-based assay protocol to quantify the TPO-inhibiting activity of 5-MTU. For a thorough evaluation, we will compare its potency and cytotoxicity against two widely-used antithyroid drugs:
-
Propylthiouracil (PTU): A well-characterized TPO inhibitor.[3][4]
-
Methimazole (MMI): Another potent TPO inhibitor, also known as Thiamazole.[5][6][7]
The primary cell model for this investigation will be the FRTL-5 cell line , a continuously cultured line of Fischer rat thyroid follicular cells. These cells are TSH-dependent for growth and retain key differentiated functions, including TPO expression and iodide uptake, making them an ideal system for this purpose.[8][9][10]
Part 1: Mechanism of Action and Assay Principle
The synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), is a multi-step process occurring within the thyroid follicles. A key enzyme in this pathway is thyroid peroxidase (TPO). TPO catalyzes the oxidation of iodide and the subsequent iodination of tyrosine residues on the thyroglobulin protein.[5][11] Thiouracil derivatives, including 5-MTU, PTU, and MMI, act as competitive inhibitors of TPO, thereby blocking the production of thyroid hormones.[2][6][7]
Our primary cell-based assay will quantify the inhibition of TPO-mediated iodide organification in FRTL-5 cells. A secondary cell viability assay will be performed in parallel to assess the cytotoxicity of the compounds and determine a therapeutic index.
Caption: Workflow for TPO inhibition assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Maintain FRTL-5 cells in Coon's Modified Ham's F-12 medium supplemented with 5% bovine calf serum and a mixture of hormones (insulin, transferrin, hydrocortisone, etc.).
-
Seed cells into 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Hormone Starvation and TSH Stimulation:
-
To synchronize the cells and ensure basal TPO expression, replace the growth medium with a hormone-free medium for 48 hours.
-
Subsequently, stimulate the cells with TSH (10 mU/mL) for 48 hours to induce TPO expression and activity. [8]
-
-
Compound Treatment:
-
Prepare serial dilutions of 5-MTU, PTU, and MMI in the appropriate vehicle (e.g., DMSO, then diluted in media).
-
Add the compounds to the respective wells, ensuring a final concentration range that will encompass the expected IC50 values. Include vehicle-only controls.
-
-
Iodide Uptake and Incorporation Assay:
-
Add Na¹²⁵I to each well to a final concentration of ~0.1 µCi/mL along with non-radioactive NaI.
-
Incubate for 2 hours to allow for iodide uptake and incorporation into thyroglobulin.
-
Wash the cells twice with ice-cold HBSS to remove unincorporated iodide. [12] * Lyse the cells with NaOH.
-
-
Protein Precipitation and Measurement:
-
Transfer the cell lysates to tubes and precipitate the protein by adding cold 10% TCA.
-
Centrifuge to pellet the protein (which now contains the incorporated ¹²⁵I).
-
Aspirate the supernatant and measure the radioactivity of the pellet using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of TPO inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
-
Part 3: Comparative Assay Protocol: Cell Viability/Proliferation Assay
Objective: To determine the cytotoxic effects (CC50) of 5-MTU, PTU, and MMI on FRTL-5 cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. [13] Step-by-Step Methodology:
-
Cell Seeding: Seed FRTL-5 cells in a 96-well plate as described in the TPO inhibition assay.
-
Compound Treatment: Treat the cells with the same range of concentrations of 5-MTU, PTU, and MMI for the same duration as the TPO assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the CC50 value.
Part 4: Expected Results and Data Interpretation
The data from these assays should be compiled into clear, comparative tables.
Table 1: Comparative Potency of TPO Inhibitors
| Compound | IC50 (µM) |
| This compound | Expected Value |
| Propylthiouracil (PTU) | ~1.2 [14] |
| Methimazole (MMI) | ~0.11 [14] |
Table 2: Comparative Cytotoxicity and Therapeutic Index
| Compound | CC50 (µM) | Therapeutic Index (CC50/IC50) |
| This compound | Experimental Value | Calculated Value |
| Propylthiouracil (PTU) | Experimental Value | Calculated Value |
| Methimazole (MMI) | Experimental Value | Calculated Value |
Interpretation:
-
IC50: A lower IC50 value indicates greater potency in inhibiting TPO. The results will directly compare the potency of 5-MTU to the established drugs PTU and MMI.
-
CC50: This value represents the concentration at which the compound causes a 50% reduction in cell viability. A higher CC50 is desirable, indicating lower cytotoxicity.
-
Therapeutic Index: The ratio of CC50 to IC50 is a critical parameter for drug development. A higher therapeutic index suggests a wider margin of safety, where the compound is effective at concentrations well below those that cause toxicity.
Part 5: Trustworthiness and Self-Validation
To ensure the integrity and reproducibility of these findings, the following elements are crucial:
-
Controls:
-
Positive Controls: PTU and MMI serve as positive controls for TPO inhibition.
-
Negative Control: A vehicle-only control (e.g., DMSO in media) is essential to establish a baseline for 100% cell viability and 0% TPO inhibition.
-
Blank Wells: Wells containing only media and assay reagents should be included to account for background signal.
-
-
Replication: Each experiment should be performed with technical replicates (multiple wells for each condition in a single experiment) and biological replicates (the entire experiment repeated on different days with fresh cell passages).
-
Specificity: While this guide focuses on the primary mechanism of TPO inhibition, it is important to acknowledge that these compounds may have other effects. For instance, PTU is also known to inhibit the peripheral conversion of T4 to T3. [2][4]Further assays would be required to investigate such off-target effects.
References
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Thiamazole - Wikipedia. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Methimazole - StatPearls. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available at: [Link]
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Patsnap Synapse. (2024). What is the mechanism of Methimazole? Available at: [Link]
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Pediatric Oncall. Methimazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Available at: [Link]
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Dr.Oracle. (2025). What is the mechanism of action (MoA) of Methimazole? Available at: [Link]
-
Hvězdová, Z., et al. (2024). In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods. Archives of Toxicology. Available at: [Link]
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De Smedt, B., et al. (2015). Simple and rapid in vitro assay for detecting human thyroid peroxidase disruption. ALTEX. Available at: [Link]
-
Buckalew, A. R., et al. (2020). Evaluation of potential sodium-iodide symporter (NIS) inhibitors using a secondary Fischer rat thyroid follicular cell (FRTL-5) radioactive iodide uptake (RAIU) assay. Archives of Toxicology. Available at: [Link]
- Cooper, D. S., et al. (1983). Studies of propylthiouracil using a newly developed radioimmunoassay.
-
De Smedt, B., et al. (2015). Simple and rapid in vitro assay for detecting human thyroid peroxidase disruption. ALTEX. Available at: [Link]
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Paul, K. B., et al. (2019). Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat. Toxicological Sciences. Available at: [Link]
-
De Smedt, B., et al. (2015). Simple and Rapid In Vitro Assay for Detecting Human Thyroid Peroxidase Disruption. ResearchGate. Available at: [Link]
-
De Smedt, B., et al. (2015). Simple and Rapid In Vitro Assay for Detecting Human Thyroid Peroxidase Disruption. Semantic Scholar. Available at: [Link]
-
Li, C., et al. (2021). Simultaneous Quantification of Propylthiouracil and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Cell viability (XTT assays) of four thyroid carcinoma cell lines. Available at: [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2024). IN-VITRO EVALUATION OF CELL VIABILITY STUDIES OF THYROID CANCER USING SIMILAR MOLECULE. Available at: [Link]
-
Santisteban, P., et al. (1990). An Abnormal Splice Donor Site in One Allele of the Thyroid Peroxidase Gene in FRTL5 Rat Thyroid Cells Introduces a Stop Codon in the Peroxidase mRNA. Molecular Endocrinology. Available at: [Link]
-
Waltz, F., et al. (2010). A nonradioactive iodide uptake assay for sodium iodide symporter function. Analytical Biochemistry. Available at: [Link]
-
ResearchGate. (n.d.). Real time cell viability of thyroid cancer cells treated with SAHA. Available at: [Link]
-
ResearchGate. (n.d.). Propylthiouracil (PTU) computational model and extrapolation of in vitro responses to in vivo serum tetraiodothyronine (T4) levels. Available at: [Link]
-
Bio-protocol. (2016). Viability and proliferation analysis. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Investigation of Anti-Cancerous Effects of L. casei –ATCC-393 and L. rhamnosus-GG on Apoptosis and Cell Cycle of B- CPAP Thyroid Cancer Cell line in Comparison to Fibroblast Cell Line. BMC Microbiology. Available at: [Link]
-
Hvězdová, Z., et al. (2025). Advancing in vitro assessment of iodide uptake inhibition: integrating a novel biotransformation pretreatment step. Archives of Toxicology. Available at: [Link]
-
Hvězdová, Z., et al. (2024). In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods. Archives of Toxicology. Available at: [Link]
-
Grollman, E. F., et al. (1983). Iodine suppression of iodide uptake in FRTL-5 thyroid cells. The Journal of Biological Chemistry. Available at: [Link]
-
U.S. Environmental Protection Agency. (2020). Evaluation of the FRTL-5 Cell Line to Further Confirm Potential Sodium Iodide Symporter (NIS) Inhibitors Identified by High Throughput Screening (HTPS). Available at: [Link]
-
Shiroozu, A., et al. (1986). Mechanism of Action of Thioureylene Antithyroid Drugs: Factors Affecting Intrathyroidal Metabolism of Propylthiouracil and Methimazole in Rats. Endocrinology. Available at: [Link]
-
Bidey, S. P., et al. (1984). Evaluation of the rat thyroid cell strain FRTL-5 as an in-vitro bioassay system for thyrotrophin. Journal of Endocrinology. Available at: [Link]
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Cytion. (n.d.). FRTL-5 Cells. Available at: [Link]
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Azizi, F., & Amouzegar, A. (2018). Antithyroid Drugs. Thyroid. Available at: [Link]
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Picmonic. (n.d.). Methimazole (MMI) and Propylthiouracil (PTU) Mechanism of Action. Available at: [Link]
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National Center for Biotechnology Information. (2023). Propylthiouracil (PTU) - StatPearls. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available at: [Link]
-
Wikipedia. (n.d.). Propylthiouracil. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Methyl-2-thiouracil
Welcome to your definitive resource for the proper handling and disposal of 5-Methyl-2-thiouracil. This guide is designed for researchers, scientists, and drug development professionals who prioritize safety and regulatory compliance in the laboratory. Beyond mere procedural steps, this document elucidates the critical reasoning behind each recommendation, empowering you to make informed decisions that protect both your team and the environment.
Understanding the Compound: this compound
This compound (CAS RN: 636-26-0), also known as 4-Hydroxy-2-mercapto-5-methylpyrimidine, is a pyrimidine derivative.[1] Understanding its fundamental properties is paramount to appreciating the rationale behind the disposal protocols.
| Property | Value | Significance for Disposal |
| Molecular Formula | C5H6N2OS | The presence of sulfur and nitrogen can lead to the formation of toxic oxides (SOx, NOx) upon improper thermal decomposition.[2] |
| Physical State | White to almost white powder or crystal. | As a solid, it poses a dust inhalation hazard.[3][4] |
| Water Solubility | 509 mg/L at 25°C.[3] | Limited water solubility means it should not be disposed of down the drain.[5] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases.[2][3][6] | Co-disposal with incompatible materials can lead to dangerous chemical reactions. |
| Hazards | Irritating to eyes, respiratory system, and skin.[3][4] Suspected of causing cancer.[2] | These health hazards necessitate the use of personal protective equipment (PPE) and containment during handling and disposal. |
The Core Principle: Hazardous Waste Management
This compound must be treated as a hazardous chemical waste.[5][7] This classification is a cornerstone of laboratory safety and environmental stewardship, mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5] Improper disposal, such as discarding it in regular trash or washing it down the sewer, is prohibited and can lead to significant environmental contamination and legal penalties.[5][7]
The fundamental principle is to collect, label, and store this chemical waste in a designated, compliant manner until it can be transported by a licensed hazardous waste management company for final disposal, typically via incineration.[8][9]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the safe disposal of this compound, from the point of generation to final hand-off.
Before handling any waste, ensure you are wearing the appropriate PPE. This is a non-negotiable first line of defense against exposure.
-
Required PPE:
-
Gloves: Nitrile gloves are a standard requirement. Always inspect them before use and use proper removal techniques to avoid skin contact.[8]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[8]
-
Lab Coat: A closed-front lab coat protects your clothing and skin.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[4]
-
All this compound waste, whether it is excess solid material, contaminated consumables (e.g., weigh boats, gloves, paper towels), or solutions, must be collected.
-
Solid Waste:
-
Liquid Waste (Solutions):
-
Collect all aqueous and solvent solutions containing this compound in a separate, compatible waste container.
-
Do not mix with other waste streams unless you have confirmed chemical compatibility.
-
Proper containerization and labeling are critical for safety and regulatory compliance.[7][10]
-
Container Requirements:
-
The container must be chemically compatible with this compound. High-density polyethylene (HDPE) containers are a common and suitable choice.[10]
-
The container must be in good condition, with no leaks or damage, and have a secure, leak-proof closure.[5][11]
-
Keep the container closed at all times except when adding waste.[10][11]
-
-
Labeling:
Improper storage of hazardous waste can lead to dangerous reactions.
-
Segregation:
-
Storage Location (Satellite Accumulation Area):
The following diagram illustrates the decision-making process for waste segregation:
Caption: Waste Segregation Workflow for this compound.
-
Once the waste container is full, or approaching its designated storage time limit (which can vary by institution and jurisdiction), contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.[10][11]
-
Your EHS office will coordinate with a licensed hazardous waste disposal company to transport and dispose of the material in compliance with all federal, state, and local regulations.[13]
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and correct action is crucial.
-
Spill Cleanup:
-
Evacuate the immediate area if the spill is large or if there is a significant dust cloud.
-
Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid material. Avoid actions that create dust.
-
Place the collected material and all cleanup materials (e.g., absorbent pads, contaminated gloves) into a hazardous waste container.[14]
-
Clean the spill area with soap and water.[8]
-
-
Exposure Response:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water.[4][8] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[4][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][8]
-
The following diagram outlines the emergency response flow:
Caption: Emergency Response Protocol for this compound Incidents.
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility. This not only ensures compliance with legal requirements but also builds a foundation of trust in your laboratory's operational integrity.
References
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Medical Laboratory Observer. (2019, June 18). Laboratory Waste Management: The New Regulations. [Link]
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Chemical Safety. (2004, November 15). 2-Thiouracil. [Link]
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CPAChem. (2023, January 12). Safety data sheet: 6-Methyl-2-thiouracil. [Link]
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A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 5-Methyl-2-thiouracil
This guide provides essential, in-depth safety protocols for researchers, scientists, and drug development professionals handling 5-Methyl-2-thiouracil. Our objective is to move beyond mere compliance and instill a deep understanding of why specific protective measures are critical, ensuring both personal safety and the integrity of your research. The procedures outlined below are designed to be a self-validating system of protection against the unique hazards presented by this compound.
Section 1: Hazard Profile of this compound
This compound is a member of the thiouracil family of compounds, which are known for their antithyroid properties. While invaluable in research and as a precursor in drug synthesis, it presents several significant health hazards that necessitate meticulous handling protocols.[1] The primary risks are associated with its irritant properties and carcinogenic potential.[1]
| Hazard Classification | Description of Risk | Supporting Sources |
| Suspected Carcinogen | Classified with limited evidence of carcinogenic effect; related compounds are classified as IARC Group 2B carcinogens, meaning they are possibly carcinogenic to humans.[1][2] | IARC, OSHA[2] |
| Irritant | Causes irritation to the skin, eyes, and respiratory system upon contact or inhalation.[1] | Safety Data Sheets[1] |
| Harmful if Swallowed | Acute oral toxicity has been observed; ingestion can lead to adverse health effects.[1][3] | Safety Data Sheets[1][3] |
| Skin Sensitizer | May cause an allergic skin reaction in susceptible individuals upon repeated contact.[3] | Safety Data Sheets[3] |
| Airborne Particulate Risk | As a crystalline powder, it can easily become airborne, creating an inhalation hazard.[4][5] | Industrial Hygiene Guides |
Section 2: The Hierarchy of Controls: Your First Line of Defense
Before relying on Personal Protective Equipment, the most effective way to mitigate exposure is through the hierarchy of controls. PPE is the final barrier between you and the chemical hazard.
-
Engineering Controls: These are the most critical. Always handle this compound powder in a certified chemical fume hood, a glove box, or a ventilated safety cabinet to contain airborne particles at the source.[6][7]
-
Administrative Controls: Establish designated areas for handling this compound.[8] All personnel must be trained on its specific hazards and the procedures outlined in this guide. Do not eat, drink, or smoke in the laboratory.[9]
-
Personal Protective Equipment (PPE): When engineering and administrative controls cannot eliminate the risk of exposure, PPE is mandatory.
Section 3: Core PPE Requirements for this compound
The selection of PPE must be deliberate and based on the specific task being performed. The following are the minimum requirements for any task involving potential exposure.
Hand Protection: The Primary Contact Barrier
Direct skin contact is a significant route of exposure.[10]
-
Glove Type: Use powder-free, chemically resistant nitrile gloves.[8][10] Nitrile provides adequate protection against incidental splashes and contact.
-
Double Gloving: Double gloving is mandatory when handling this compound powder or preparing solutions.[10] The outer pair of gloves should be worn over the cuff of the lab gown, and the inner pair underneath. This practice provides redundant protection and allows for the safe removal of the contaminated outer layer without exposing the skin.[10]
-
Integrity and Replacement: Always inspect gloves for tears or punctures before use.[4] Gloves should be changed immediately if they become contaminated or after a maximum of 60 minutes of use to prevent potential permeation.[10]
Body Protection: Preventing Dermal Contamination
-
Gown Type: A disposable, solid-front, long-sleeved gown with knit cuffs is required.[11] This design prevents particles and splashes from reaching your personal clothing and skin. The knit cuffs ensure a secure interface with your inner gloves.
-
Material: The gown should be made of a low-lint, impervious material to prevent chemical seepage.[11][12] Standard cotton lab coats are insufficient as they can absorb spills and hold onto fine powders.
Eye and Face Protection: Shielding Against Splashes and Aerosols
-
Minimum Requirement: At a minimum, wear safety glasses with integrated side shields that conform to ANSI Z87.1 or EN 166 standards.[4]
-
Elevated Risk: When preparing solutions, transferring liquids, or performing any task with a risk of splashing, chemical splash goggles are required.
-
Maximum Protection: For tasks with a high potential for splashing or aerosol generation (e.g., cleaning up a large spill), a full-face shield worn over chemical splash goggles is mandatory.[11]
Respiratory Protection: Mitigating Inhalation Hazards
The fine powder of this compound poses a significant inhalation risk.[1][5]
-
Primary Control: A chemical fume hood is the primary method for controlling airborne dust.
-
Mandatory Respirator Use: If weighing or handling the powder outside of a primary engineering control like a fume hood, a NIOSH-approved respirator is required. A surgical N-95 respirator is recommended as it protects against both airborne particulates and potential splashes.[3][12] All users of respirators must be properly fit-tested and trained in their use.
Section 4: Operational Protocols
PPE Selection Decision Framework
Use the following workflow to determine the appropriate level of PPE for your specific task.
Caption: PPE selection workflow for this compound.
Step-by-Step Donning and Doffing Procedure
Correctly putting on and removing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Gown: Put on the disposable gown, ensuring it covers your torso completely and is tied securely.
-
Inner Gloves: Don the first pair of nitrile gloves, pulling the cuffs under the knit cuffs of the gown.
-
Respirator (if required): Perform a seal check according to manufacturer instructions.
-
Goggles/Face Shield: Position eye and face protection.
-
Outer Gloves: Don the second pair of gloves, pulling the cuffs over the knit cuffs of the gown.
Doffing (Removing) Sequence: This should be performed in a designated area.
-
Outer Gloves: Remove the most contaminated item first. Pinch the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide two fingers from your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a bag for both gloves. Dispose of immediately in a hazardous waste container.[4]
-
Gown: Untie the gown. Reach back and pull the gown off your shoulders, turning it inside out as you remove it. Roll it into a bundle with the contaminated side inward and dispose of it.
-
Goggles/Face Shield: Remove by handling the strap or headband from the back of your head.
-
Respirator (if used): Remove by the straps, avoiding contact with the front of the respirator.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[4][9]
Section 5: Disposal Plan for Contaminated PPE and Chemical Waste
Proper disposal is the final step in the safety lifecycle. Failure to adhere to these procedures can lead to secondary contamination of colleagues and workspaces.
-
PPE Waste: All used PPE (gloves, gowns, masks) is considered hazardous waste. It must be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container.[9]
-
Gross Contamination: For PPE that is heavily contaminated from a spill, it should be placed in a separate, sealed plastic bag before being added to the main hazardous waste container.
-
Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste. Do not pour it down the drain.[4] Follow all local, state, and federal regulations for hazardous waste disposal.[9]
-
Contaminated Labware: Disposable labware should be discarded as hazardous waste. Reusable glassware must be decontaminated by soaking in a suitable cleaning solution before standard washing.
By adhering to this comprehensive guide, you actively contribute to a culture of safety, protecting yourself, your colleagues, and the integrity of your scientific work.
References
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Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
